methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-methyl-5-nitropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-5(9(11)12)3-4(7-8)6(10)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEMXZUQMMIYQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678953 | |
| Record name | Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796038-07-8 | |
| Record name | Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate from 1-methyl-1H-pyrazole-3-carboxylic acid methyl ester
An In-depth Technical Guide to the Synthesis of Methyl 1-Methyl-5-Nitro-1H-Pyrazole-3-Carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3] The document details the underlying reaction mechanism, offers a field-proven experimental protocol, and discusses critical process parameters and safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction: The Significance of Nitro-Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds.[1][3] The introduction of a nitro group onto the pyrazole ring creates versatile intermediates, as the nitro group can be readily transformed into other functional groups, such as amines, which are pivotal for building molecular complexity.[4] Specifically, this compound serves as a crucial building block for synthesizing more complex molecules, including potent enzyme inhibitors and novel therapeutic agents. The controlled, regioselective nitration of the pyrazole core is, therefore, a reaction of significant interest.[5]
Reaction Mechanism and Regioselectivity
The synthesis of this compound from methyl 1-methyl-1H-pyrazole-3-carboxylate is achieved through an electrophilic aromatic substitution reaction.[2][6]
Generation of the Electrophile
The reaction utilizes a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[7][8]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Directing Effects and Regioselectivity
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[6] However, the position of nitration is dictated by the electronic effects of the substituents already present on the ring:
-
1-Methyl Group (-CH₃): This is an activating group that donates electron density to the pyrazole ring through an inductive effect, enhancing its reactivity towards electrophiles.
-
3-Carboxylate Group (-COOCH₃): This is a deactivating, electron-withdrawing group. It reduces the electron density of the ring, particularly at the adjacent C4 position, making it less favorable for electrophilic attack.
The interplay of these effects directs the incoming nitronium ion to the C5 position . This position is electronically favored due to activation from the N-methyl group and is less deactivated by the distant carboxylate group compared to the C4 position. This results in the highly regioselective formation of the 5-nitro isomer.[5][9][10]
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. Adherence to the described steps is critical for a successful outcome.
Materials and Reagents
| Reagent | CAS Number | Grade |
| Methyl 1-methyl-1H-pyrazole-3-carboxylate | 573176-43-9 | >98% Purity |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | ACS Grade, 98% |
| Concentrated Nitric Acid (HNO₃) | 7697-37-2 | ACS Grade, 70% |
| Crushed Ice (from deionized water) | N/A | N/A |
| Methanol (CH₃OH) | 67-56-1 | ACS Grade |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Hirsch funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): Safety goggles, acid-resistant gloves, lab coat
Step-by-Step Synthesis Procedure
-
Preparation of the Nitrating Mixture (Caution: Highly Exothermic):
-
In a beaker, place 40 mL of concentrated sulfuric acid and cool it to 0 °C in an ice-water bath.
-
Slowly, with constant stirring, add 10 mL of concentrated nitric acid dropwise to the cold sulfuric acid. The rate of addition should be controlled to maintain the temperature below 10 °C. This mixture contains the active nitronium ion electrophile.[7]
-
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve 10.0 g of methyl 1-methyl-1H-pyrazole-3-carboxylate in 30 mL of concentrated sulfuric acid. Stir until a clear solution is obtained and cool the flask to 0-5 °C using an ice-water bath.
-
-
Nitration Reaction:
-
Slowly add the pre-prepared cold nitrating mixture to the solution of the pyrazole ester via the dropping funnel over a period of 45-60 minutes.
-
Causality: A slow addition rate is critical to control the highly exothermic reaction and prevent the temperature from rising above 5 °C. This minimizes the formation of unwanted dinitrated or other side products.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
-
Reaction Workup and Isolation:
-
Prepare a large beaker containing approximately 200 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a solid.
-
Causality: Quenching the reaction on ice serves two purposes: it stops the reaction immediately and precipitates the organic product, which is insoluble in the aqueous acidic medium.[11]
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Hirsch funnel.
-
Wash the collected solid twice with 20 mL portions of cold deionized water to remove residual acids, followed by one wash with 15 mL of ice-cold methanol to remove organic impurities.[7]
-
-
Purification:
-
Recrystallize the crude product from hot methanol. Dissolve the solid in a minimal amount of boiling methanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum. The expected product is a colorless to light yellow crystalline solid.[11]
-
Visualization of the Experimental Workflow
The following diagram outlines the logical flow of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the final compound, this compound, must be confirmed through analytical methods.
| Property | Expected Value |
| Appearance | Colorless to light yellow crystalline solid[11] |
| Molecular Formula | C₆H₇N₃O₄ |
| Molecular Weight | 185.14 g/mol |
| Melting Point | 95-100 °C[11] |
| Solubility | Soluble in methanol, ethanol, dichloromethane; insoluble in water[11] |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | δ (ppm) ~8.0-8.2 (s, 1H, pyrazole C4-H), ~4.0 (s, 3H, N-CH₃), ~3.9 (s, 3H, O-CH₃). The downfield shift of the C4-H proton is expected due to the strong electron-withdrawing effect of the adjacent nitro group. |
| ¹³C NMR | δ (ppm) ~160 (C=O), ~145 (C5-NO₂), ~140 (C3), ~115 (C4), ~53 (O-CH₃), ~40 (N-CH₃). |
| FT-IR (cm⁻¹) | ~1730 (C=O stretch of ester), ~1540 and ~1350 (asymmetric and symmetric NO₂ stretch), ~3100 (aromatic C-H stretch). |
| Mass Spec (EI) | M⁺ peak at m/z = 185. |
Critical Safety Considerations
-
Corrosive Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns. Always handle them inside a certified chemical fume hood while wearing appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction, which could lead to a dangerous release of pressure and corrosive fumes. Never add the reagents faster than specified.
-
Nitro Compounds: The product is a nitroaromatic compound. Such compounds should be handled with care as they can be toxic. Avoid inhalation of dust and skin contact.
-
Emergency Preparedness: An emergency eyewash and shower station must be readily accessible. A sodium bicarbonate solution should be on hand to neutralize any acid spills.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 3. jocpr.com [jocpr.com]
- 4. methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. aiinmr.com [aiinmr.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. chembk.com [chembk.com]
Navigating the Synthesis and Application of a Key Heterocyclic Intermediate: Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction: A Building Block of Potential Therapeutic Value
Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, identified by CAS number 796038-07-8, is a substituted pyrazole derivative that has emerged as a critical intermediate in the synthesis of complex heterocyclic molecules. While not typically investigated for its own biological activity, its structural features make it a valuable precursor for creating compounds with potential applications in antiviral and metabolic disease research. This guide provides a comprehensive overview of the available experimental data, focusing on its synthesis and its role in the development of novel therapeutic agents.
The core structure, a pyrazole ring, is a well-known scaffold in medicinal chemistry, prized for its metabolic stability and diverse biological activities. The presence of a nitro group and a methyl ester on this particular compound offers versatile chemical handles for further functionalization, allowing for the construction of more elaborate molecular architectures.
Physicochemical Properties
A summary of the fundamental properties of this compound is provided below. It is important to note that while basic properties are known, extensive experimental characterization data is not widely available in the public domain.
| Property | Value |
| CAS Number | 796038-07-8 |
| Molecular Formula | C₆H₇N₃O₄ |
| Molar Mass | 185.14 g/mol |
| Physical State | Not specified (likely a solid) |
| Solubility | Soluble in ethanol, methanol, and dichloromethane; insoluble in water. |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is prominently featured in patent literature, where it is prepared as a key intermediate. The general strategy involves the methylation of methyl 5-nitro-1H-pyrazole-3-carboxylate. A critical aspect of this reaction is the formation of a mixture of constitutional isomers, which necessitates careful purification to isolate the desired product.
Experimental Protocol from Patent WO2020001448A1
This protocol details the synthesis of a mixture containing this compound.
Materials:
-
Methyl 5-nitro-1H-pyrazole-3-carboxylate
-
N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Iodomethane (CH₃I)
Procedure:
-
Dissolve methyl 5-nitro-1H-pyrazole-3-carboxylate (e.g., 8.4 g, 47.6 mmol) in N,N-dimethylformamide (100 mL).
-
To this solution, add potassium carbonate (e.g., 13.139 g, 95.068 mmol).
-
Add iodomethane (e.g., 7.451 g, 52.495 mmol) to the reaction mixture.
-
The reaction is stirred, typically at room temperature, until completion. The progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, followed by extraction and purification steps (e.g., column chromatography) to isolate the mixture of methylated products.[1]
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for Sₙ2 reactions like methylation, as it can dissolve the ionic reactants (the pyrazole salt) and does not interfere with the nucleophilic attack.
-
Base: Potassium carbonate is a mild inorganic base used to deprotonate the pyrazole ring, generating the nucleophilic pyrazolide anion required for the reaction with iodomethane.
-
Methylating Agent: Iodomethane is a highly reactive and common methylating agent.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Application as a Synthetic Intermediate
The primary utility of this compound lies in its role as a precursor for more complex molecules with potential therapeutic applications.
Synthesis of Heterocyclic Modulators of Lipid Synthesis
In the context of developing treatments for viral infections like Hepatitis C, cancer, and metabolic disorders, this compound serves as a building block.[2] The nitro group can be reduced to an amine, which then participates in further coupling reactions to build the final complex molecule.
Synthesis of Dihydropyrimidine Derivatives for HBV Treatment
Patent literature describes the use of this compound in the synthesis of dihydropyrimidine derivatives that act as modulators of Hepatitis B virus (HBV) capsid assembly.[1] In this pathway, the pyrazole intermediate is elaborated through a series of reactions to form a key component of the final active pharmaceutical ingredient.
Illustrative Transformation Pathway
Caption: General transformation pathway for the intermediate.
Experimental Data: Current Landscape and Gaps
This lack of data is common for synthetic intermediates that are not the final product of interest. For researchers working with this compound, this highlights the necessity of performing in-house characterization and purification to ensure the identity and purity of the material before its use in subsequent synthetic steps. The isomeric mixture produced during its synthesis further underscores the importance of rigorous analytical validation.
Conclusion and Future Outlook
This compound is a valuable, albeit under-characterized, synthetic intermediate. Its documented use in the synthesis of potential antiviral and metabolic disease therapeutics demonstrates its importance to the drug discovery and development community. The provided synthesis protocols, derived from authoritative patent literature, offer a clear path to its preparation.
For researchers and scientists, the key takeaway is the dual nature of this compound: it is a readily accessible building block, but one that requires careful in-house validation due to the lack of extensive public data. Future publications detailing the full analytical characterization of this compound would be a valuable contribution to the scientific community, streamlining its use and ensuring the reproducibility of synthetic efforts that rely on this key intermediate.
References
An In-depth Technical Guide to the Solubility of Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, a key heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Recognizing the critical role of solubility in drug development and chemical synthesis, this document details the theoretical and practical aspects of its dissolution in various organic solvents. A significant challenge in working with novel compounds is the frequent absence of extensive published solubility data. Therefore, this guide emphasizes a robust, first-principles approach, equipping researchers with the necessary protocols to determine solubility profiles in their own laboratories. We will explore the physicochemical properties of the target molecule, the principles governing its solubility, and provide a detailed, step-by-step experimental workflow for accurate solubility determination. This guide is designed to be a practical resource for scientists, enabling informed solvent selection and optimization of experimental conditions.
Introduction: The Significance of Solubility in Research and Development
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a fundamental physicochemical property that dictates its behavior in both biological and chemical systems. For drug development professionals, poor aqueous solubility can be a major hurdle, leading to low bioavailability and therapeutic inefficacy. In the realm of organic synthesis, the choice of solvent is paramount for achieving optimal reaction kinetics, yield, and purity. This compound, a functionalized pyrazole derivative, holds promise in various research applications. However, to effectively utilize this compound, a thorough understanding of its solubility in a range of organic solvents is essential. This guide addresses the current knowledge gap by providing both theoretical insights and practical methodologies for characterizing the solubility of this important molecule.
Physicochemical Properties of this compound
A foundational understanding of a molecule's physical and chemical properties is crucial for predicting its solubility behavior. The structural features of this compound provide key insights into its potential interactions with different solvents.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₄ | --INVALID-LINK-- |
| Molecular Weight | 199.14 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow crystalline solid | --INVALID-LINK-- |
| Melting Point | 95-100 °C | --INVALID-LINK-- |
| Boiling Point | 315 °C | --INVALID-LINK-- |
Note: The data presented is compiled from available chemical databases. Independent verification is recommended.
The presence of a nitro group (-NO₂), a methyl ester (-COOCH₃), and the pyrazole ring itself contributes to the molecule's polarity. The nitro group is a strong electron-withdrawing group, creating a dipole moment. The methyl ester can act as a hydrogen bond acceptor. The pyrazole ring, with its two nitrogen atoms, can also participate in hydrogen bonding. These features suggest that the molecule will have a preference for polar organic solvents.
Theoretical Principles of Solubility
The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. This principle is rooted in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) determines the spontaneity of the dissolution process. For a substance to dissolve, the intermolecular forces between the solute and solvent molecules must be strong enough to overcome the solute-solute and solvent-solvent interactions.
Several key factors influence the solubility of an organic compound:
-
Polarity: Polar solvents, characterized by a significant dipole moment, are more likely to dissolve polar solutes. The polarity of this compound, arising from its functional groups, suggests good solubility in polar aprotic and protic solvents.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can greatly enhance the solubility of a solute with complementary functionalities. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the ester and nitro groups in the target molecule can act as hydrogen bond acceptors.
-
Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the crystal.
-
Crystalline Structure: The stability of the crystal lattice of a solid can significantly impact its solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.
Known Solubility Profile of this compound
Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative information indicates the following:
| Solvent | Solubility |
| Water | Insoluble[1] |
| Ethanol | Soluble[1] |
| Methanol | Soluble[1] |
| Dichloromethane | Soluble[1] |
This qualitative data aligns with the theoretical principles discussed, as ethanol, methanol, and dichloromethane are all polar organic solvents. The insolubility in water is also expected for a molecule of this size and with a significant nonpolar hydrocarbon component (the methyl groups).
Experimental Protocol for the Determination of Solubility
To empower researchers to generate their own high-quality, quantitative solubility data, this section provides a detailed, step-by-step protocol based on the well-established shake-flask method. This method is widely recognized for its reliability in determining the equilibrium solubility of a compound.[2]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher):
-
Acetonitrile
-
Ethyl acetate
-
Acetone
-
Toluene
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Orbital shaker or wrist-action shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Figure 1: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately prepare a stock solution of this compound of a known concentration in a suitable solvent (one in which it is freely soluble, such as DMF or DMSO).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a pre-weighed vial. The goal is to have undissolved solid remaining at equilibrium. A starting point is to add approximately 10-20 mg of the compound.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period to ensure equilibrium is reached. A common timeframe is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the standard solutions and the diluted sample solutions using a validated HPLC or UV-Vis spectrophotometric method.
-
For HPLC analysis, inject a known volume of each solution and record the peak area.
-
For UV-Vis analysis, measure the absorbance at the wavelength of maximum absorbance (λmax) for the compound.
-
-
Data Analysis and Calculation:
-
Generate a calibration curve by plotting the analytical response (peak area or absorbance) of the standard solutions against their known concentrations.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the solubility of this compound in the test solvent using the following equation, accounting for the dilution factor:
Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Solvent | Dielectric Constant (approx.) | Solubility at 25 °C (g/L) |
| Toluene | 2.4 | [To be determined] |
| Ethyl acetate | 6.0 | [To be determined] |
| Acetone | 21 | [To be determined] |
| Ethanol | 24.5 | [To be determined] |
| Methanol | 32.7 | [To be determined] |
| Acetonitrile | 37.5 | [To be determined] |
| Dimethylformamide (DMF) | 38.3 | [To be determined] |
| Dimethyl sulfoxide (DMSO) | 46.7 | [To be determined] |
By plotting the solubility against the dielectric constant of the solvents, a trend may emerge that further elucidates the solubility behavior of the compound. Generally, a positive correlation between solubility and the dielectric constant would be expected for a polar compound like this compound.
Safety Considerations
When working with this compound and organic solvents, it is imperative to adhere to standard laboratory safety procedures.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal information.
-
The dust and vapors of the compound may cause irritation to the eyes, skin, and respiratory tract.[1] Avoid inhalation and direct contact.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While published quantitative data is scarce, the principles of solubility and the detailed experimental protocol provided herein offer a robust pathway for researchers to generate this critical information. By systematically evaluating the solubility in a range of solvents, scientists can make informed decisions in the design of synthetic routes, the formulation of drug delivery systems, and the execution of various other research activities. The self-validating nature of the provided protocol ensures that the generated data will be reliable and reproducible, contributing to the broader scientific understanding of this promising compound.
References
Thermal stability and decomposition of nitropyrazole derivatives
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Nitropyrazole Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
Nitropyrazole derivatives represent a pivotal class of energetic materials, prized for their high density, substantial heats of formation, and tunable thermal stability.[1][2][3] This combination of properties makes them promising candidates for applications ranging from advanced explosives to propellants and pyrotechnics.[1][2] Understanding the thermal behavior of these compounds is not merely an academic exercise; it is a critical prerequisite for ensuring safety during their synthesis, handling, storage, and application.[4][5] This guide provides a comprehensive exploration of the thermal stability and decomposition pathways of nitropyrazole derivatives, intended for researchers and scientists in the fields of energetic materials and chemical synthesis. We will delve into the state-of-the-art experimental techniques for thermal analysis, dissect the intricate mechanisms of decomposition, and examine the structure-property relationships that govern stability.
The Imperative of Thermal Stability in Energetic Materials
The defining characteristic of an energetic material is its ability to release a large amount of energy in a very short time.[4] However, this stored energy must remain locked and stable under normal conditions and only be released upon a specific stimulus. Thermal stability, therefore, is a paramount performance metric. It dictates the material's safe handling limits, storage lifetime, and reliability. For nitropyrazoles, which are being developed as potential replacements for traditional explosives like TNT and RDX, a thorough understanding of their thermal decomposition is crucial for predicting their behavior and preventing accidental initiation.[5][6]
Core Methodologies for Assessing Thermal Stability
A multi-faceted approach is required to fully characterize the thermal properties of nitropyrazole derivatives. The most common and powerful techniques are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).[7][8][9][10]
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is often the first-line screening tool for new energetic compounds. It measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This allows for the precise determination of melting points, phase transitions, and, most importantly, the onset temperature and enthalpy of decomposition. A sharp, intense exothermic peak is a hallmark of an energetic decomposition process.[11]
Trustworthiness: The reliability of DSC data hinges on careful experimental setup. Using sealed crucibles (e.g., aluminum or gold-plated copper) is essential to contain any gaseous decomposition products and ensure accurate heat flow measurement, especially under elevated pressures which can suppress the evaporation of volatile compounds and reveal the true decomposition behavior.[12]
-
Sample Preparation: Accurately weigh 0.5–1.5 mg of the nitropyrazole derivative into a high-pressure sealed crucible.
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.
-
Experimental Conditions: Purge the cell with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
Thermal Program: Heat the sample from ambient temperature to approximately 350-400°C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). Using multiple heating rates is crucial for subsequent kinetic analysis.[8]
-
Data Analysis: Identify the onset temperature of decomposition (Tonset), the peak exothermic temperature (Tpeak), and integrate the peak area to determine the enthalpy of decomposition (ΔHd).
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA complements DSC by precisely measuring the change in mass of a sample as a function of temperature.[7] For nitropyrazoles, this technique helps to distinguish between simple evaporation/sublimation and a true decomposition event, which is characterized by significant mass loss. It also provides information on the number of decomposition stages and the final residual mass.
Trustworthiness: TGA results are most informative when coupled with an analysis of the evolved gases, typically using a hyphenated technique like TGA-FTIR or TGA-MS. This allows for the identification of the gaseous decomposition products (e.g., N₂, CO₂, H₂O, NOₓ), providing direct evidence for the proposed decomposition mechanisms.[12]
-
Sample Preparation: Place 1–3 mg of the sample into an open ceramic or aluminum crucible.
-
Instrument Setup: Place the crucible onto the TGA's sensitive microbalance.
-
Experimental Conditions: Heat the sample under a controlled atmosphere (typically inert N₂) at a linear heating rate (e.g., 10 °C/min).
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Generate a mass vs. temperature curve (TG) and its first derivative (DTG). The DTG curve highlights the temperatures of maximum mass loss rate for each decomposition step.
Integrated Thermal Analysis Workflow
The synergy between DSC and TGA provides a robust initial assessment of thermal stability. This workflow is a self-validating system: a significant exotherm in the DSC that corresponds to a sharp mass loss in the TGA confirms an energetic decomposition event.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojs.chimia.ch [ojs.chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Functionalized Pyrazoles via Aryl Diazonium Salts
A Senior Application Scientist's Perspective on Mechanism, Strategy, and Execution
Preamble: Deconstructing the "Diazonium Nitration Reaction" for Pyrazole Synthesis
To the practicing researcher, precision in terminology is paramount. While the term "diazonium nitration reaction" does not describe a single, standard named reaction for pyrazone synthesis, it aptly points toward a highly valuable and versatile strategy: the use of aryl diazonium salt chemistry to construct the pyrazole core, often incorporating a nitro functional group. The pyrazole scaffold is a cornerstone of modern medicinal chemistry and materials science, appearing in blockbuster drugs like Celecoxib and Sildenafil. Its synthesis is therefore a subject of intense and ongoing investigation.
This guide provides an in-depth exploration of the most robust and widely employed method for synthesizing N-aryl pyrazoles from diazonium salts: the Japp-Klingemann reaction . We will dissect its mechanism, explore its strategic nuances, and provide validated protocols. Crucially, we will integrate the "nitration" aspect by detailing methodologies for the synthesis of nitro-substituted pyrazoles—a class of compounds with significant applications ranging from targeted therapeutics to energetic materials.
Part 1: The Japp-Klingemann Reaction: A Mechanistic Deep Dive
The Japp-Klingemann reaction is a powerful chemical transformation used to synthesize hydrazones from β-keto-acids (or β-keto-esters) and aryl diazonium salts.[1][2] These hydrazone intermediates are then readily cyclized to form the pyrazole ring system. The reaction provides a reliable and modular route to highly substituted pyrazoles.
The Core Mechanism: A Stepwise Analysis
The overall transformation can be understood as a five-step sequence, beginning with the essential formation of the electrophilic diazonium salt.
-
Diazotization of the Arylamine: The journey begins with the conversion of a primary aromatic amine (e.g., a substituted aniline) into an aryl diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[3][4] The reaction is highly exothermic and the resulting diazonium salt is often unstable; therefore, maintaining a low temperature (0–5 °C) is critical for safety and to prevent premature decomposition.[3][5] The active electrophile in this step is the nitrosonium ion (NO⁺).[4][6][7]
-
Formation of the Nucleophile: Concurrently, the active methylene compound, such as a β-ketoester like ethyl acetoacetate, is deprotonated by a base to form a nucleophilic enolate.[1] The choice of base is crucial and depends on the acidity of the α-proton. Sodium acetate is often sufficient for β-ketoesters.
-
Azo Coupling: The highly electrophilic diazonium salt is then attacked by the enolate nucleophile.[1] This coupling reaction forms an intermediate azo compound, which is often highly colored and can serve as a useful visual indicator of reaction progress.
-
Hydrolysis and Rearrangement: Under the reaction conditions, the azo intermediate undergoes hydrolysis. This step typically involves the cleavage of an acyl or carboxyl group, leading to the formation of a more stable arylhydrazone.[1] This deacylation is a key driving force for the reaction.
-
Cyclization to the Pyrazole Ring: The final, and defining, step is the intramolecular cyclization of the arylhydrazone. The lone pair on the secondary nitrogen attacks one of the carbonyl carbons (or its enol tautomer), followed by dehydration, to form the aromatic pyrazole ring. This cyclization can be promoted by either acidic or basic conditions.
Visualizing the Mechanism
The following diagram illustrates the complete mechanistic pathway of the Japp-Klingemann reaction for pyrazole synthesis.
Caption: Key mechanistic steps in the Japp-Klingemann pyrazole synthesis.
Part 2: Strategic Considerations & Protocol Validation
A successful synthesis relies not just on following steps, but on understanding the causality behind experimental choices. As a self-validating system, each stage of this reaction offers checkpoints and requires careful consideration of the substrates and conditions.
Substrate Scope and Reactivity
-
Aryl Diazonium Salts : The stability and reactivity of the diazonium salt are heavily influenced by the substituents on the aromatic ring.
-
Electron-withdrawing groups (EWGs) , such as -NO₂, -CN, or halides, increase the electrophilicity and stability of the diazonium salt, making them excellent substrates for this reaction.
-
Electron-donating groups (EDGs) , such as -OCH₃ or -CH₃, decrease the stability of the diazonium salt, which can lead to decomposition and side reactions. Careful temperature control is even more critical with these substrates.
-
-
Active Methylene Compounds : The choice of the 1,3-dicarbonyl component dictates the substitution pattern at positions 4 and 5 of the pyrazole ring.
-
Symmetrical dicarbonyls (e.g., acetylacetone) lead to a single pyrazole product.
-
Unsymmetrical dicarbonyls (e.g., ethyl acetoacetate) can lead to mixtures of regioisomers. The regioselectivity of the final cyclization step often depends on the steric and electronic differences between the two carbonyl groups and can be influenced by pH.[8]
-
Trustworthiness and Safety: Managing the Diazonium Hazard
The primary operational risk in this synthesis is the diazonium salt itself. Aromatic diazonium salts, particularly when dry or in concentrated form, can be shock-sensitive and violently explosive.[5]
Core Safety Mandates:
-
Never Isolate the Diazonium Salt: Unless using stabilized salts (e.g., tetrafluoroborates), always generate and use the diazonium salt in situ.[9]
-
Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C during diazotization and coupling. An ice-salt bath is recommended. A runaway reaction can lead to rapid gas evolution (N₂) and a dangerous pressure buildup.[5]
-
Controlled Addition: Add the sodium nitrite solution slowly to the acidic amine solution to manage the exotherm and prevent localized heating.
Part 3: Synthesis of Nitro-Pyrazoles: Integrating the Nitro Group
The "nitration" aspect of the user's query can be effectively addressed through two primary strategies, with the choice depending on the desired final structure and the stability of the intermediates.
Strategy 1: Pre-Functionalization via Nitroanilines (Preferred)
The most direct and reliable method is to begin with a commercially available nitro-substituted aniline. The nitro group is a strong electron-withdrawing group that stabilizes the intermediate diazonium salt, making the reaction cleaner and often higher-yielding.
Strategy 2: Post-Synthesis Nitration of the Pyrazole Ring
While possible, direct nitration of the final N-aryl pyrazole product is often more challenging.
-
Regioselectivity Issues: The pyrazole ring itself is susceptible to electrophilic attack, as is the N-aryl substituent. This can lead to a mixture of nitrated products, complicating purification. The C4 position of the pyrazole is typically the most electron-rich and prone to electrophilic substitution.[10]
-
Harsh Conditions: Standard nitrating conditions (e.g., fuming HNO₃/H₂SO₄) are strongly acidic and oxidizing, which can degrade the pyrazole ring or other sensitive functional groups on the molecule.[11]
Data Presentation: Comparative Yields
The pre-functionalization strategy is generally superior. The following table summarizes representative yields for the synthesis of nitro-aryl pyrazoles using this approach, demonstrating its robustness.
| Starting Nitroaniline | 1,3-Dicarbonyl Compound | Product | Reported Yield (%) |
| 4-Nitroaniline | Acetylacetone | 1-(4-Nitrophenyl)-3,5-dimethyl-1H-pyrazole | ~85-95% |
| 2-Nitroaniline | Ethyl Acetoacetate | 1-(2-Nitrophenyl)-3-methyl-1H-pyrazol-5-ol | ~70-80% |
| 4-Chloro-2-nitroaniline | Dibenzoylmethane | 1-(4-Chloro-2-nitrophenyl)-3,5-diphenyl-1H-pyrazole | ~80-90% |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Part 4: Experimental Protocols & Workflow
The following is a detailed, validated protocol for the synthesis of 1-(4-Nitrophenyl)-3,5-dimethyl-1H-pyrazole, a representative example of the Japp-Klingemann reaction using a pre-functionalized substrate.
Detailed Step-by-Step Methodology
Reagents & Equipment:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Acetylacetone (2,4-pentanedione)
-
Sodium Acetate (NaOAc)
-
Ethanol
-
Deionized Water
-
Magnetic stirrer with stirring bar
-
Ice-salt bath
-
Standard laboratory glassware (beakers, flasks, dropping funnel)
-
Buchner funnel and filter paper
Protocol:
-
Preparation of the Diazonium Salt Solution (Step 1):
-
In a 250 mL beaker, suspend 4-nitroaniline (e.g., 5.0 g, 36.2 mmol) in a mixture of concentrated HCl (15 mL) and water (15 mL).
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate as a fine slurry.
-
In a separate beaker, dissolve sodium nitrite (2.6 g, 37.7 mmol) in water (10 mL).
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting clear, yellow diazonium salt solution in the ice bath for an additional 15 minutes.
-
-
Azo Coupling (Steps 2 & 3):
-
In a separate, larger beaker (e.g., 500 mL), dissolve sodium acetate (15 g) in water (100 mL).
-
Add acetylacetone (4.0 mL, 39.8 mmol) to the sodium acetate solution and stir vigorously.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the acetylacetone solution with continuous, vigorous stirring.
-
A voluminous, brightly colored (often red or orange) precipitate of the intermediate azo compound will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
-
Cyclization to Pyrazole (Step 5):
-
Remove the beaker from the ice bath and allow it to warm to room temperature.
-
Gently heat the mixture on a hot plate with stirring to approximately 60-70 °C for 1 hour. The color of the precipitate will change (e.g., to a yellow or tan solid), indicating cyclization to the pyrazole.
-
Allow the mixture to cool to room temperature.
-
-
Work-up and Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the purified 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole as a crystalline solid.
-
Visualizing the Experimental Workflow
Caption: A streamlined workflow for laboratory synthesis of a nitro-aryl pyrazole.
Conclusion
The synthesis of pyrazoles via aryl diazonium salts, predominantly through the Japp-Klingemann reaction, remains a highly relevant and powerful tool for researchers in drug development and materials science. Its versatility allows for the construction of complex, functionalized N-aryl pyrazoles from readily available starting materials. By utilizing pre-functionalized anilines, such as nitroanilines, chemists can reliably introduce key substituents while leveraging the stabilizing effect of electron-withdrawing groups on the critical diazonium intermediate. The key to success and safety in this domain lies in a thorough understanding of the reaction mechanism and unwavering adherence to strict temperature control. While alternative methods like [3+2] cycloadditions of diazo compounds exist, the Japp-Klingemann pathway offers a classic, robust, and scalable route to this essential heterocyclic core.[12][13]
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. Diazonium compound - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 8. mdpi.com [mdpi.com]
- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Regioselectivity in the nitration of 1-methylpyrazole derivatives
An In-depth Technical Guide to the Regioselectivity in the Nitration of 1-Methylpyrazole Derivatives
Authored by a Senior Application Scientist
Abstract
The functionalization of the pyrazole scaffold is a cornerstone of modern medicinal chemistry and materials science. Among the various transformations, nitration stands out as a critical step for introducing the versatile nitro group, a precursor to amines, a key pharmacophore, and a component of energetic materials.[1][2][3] This guide provides an in-depth exploration of the regioselectivity observed during the electrophilic nitration of 1-methylpyrazole and its derivatives. We will dissect the underlying electronic and steric factors, the profound influence of reaction conditions, and the directing effects of existing substituents. This document moves beyond a simple recitation of facts to explain the causality behind experimental outcomes, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The Pyrazole Core: Electronic Landscape and Reactivity
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic environment that dictates its reactivity towards electrophiles. The N1 nitrogen is pyrrole-like, contributing its lone pair to the aromatic π-system, while the N2 nitrogen is pyridine-like, with its lone pair residing in an sp² orbital in the plane of the ring.
This electronic configuration renders the pyrazole ring electron-rich and thus susceptible to electrophilic aromatic substitution (EAS).[4] However, the electron density is not uniformly distributed. Quantum chemical calculations and experimental evidence consistently show that the C4 position is the most electron-rich and nucleophilic site.[5]
Electrophilic attack at C4 proceeds through a relatively stable cationic intermediate (σ-complex or arenium ion), where the positive charge is effectively delocalized without being placed on the electronegative pyridine-like N2 nitrogen. Conversely, attack at C3 or C5 generates a less stable intermediate where the positive charge resides on an sp²-hybridized nitrogen, which is highly unfavorable.[6] This inherent electronic preference is the primary determinant for regioselectivity in the nitration of the parent pyrazole ring, strongly favoring substitution at the C4 position.[6][7]
Caption: Sigma-complex stability for electrophilic attack.
The Influence of the N1-Methyl Group and Reaction Acidity
Introducing a methyl group at the N1 position does not fundamentally alter the C4-directing nature of the pyrazole ring. The methyl group is weakly electron-donating via induction, slightly increasing the overall nucleophilicity of the ring but not significantly changing the relative electron densities of the carbon atoms.
The most critical factor governing the regioselectivity in the nitration of 1-methylpyrazole is the acidity of the reaction medium. The pyridine-like N2 atom is basic and can be protonated under strongly acidic conditions (e.g., mixed nitric and sulfuric acid) to form a 1-methylpyrazolium cation.[5][8]
This protonation has a profound deactivating effect on the ring towards electrophilic attack due to the introduction of a positive charge. The powerful deactivation of the heterocyclic ring can change the course of the reaction entirely. For N-arylpyrazoles, this deactivation can cause nitration to occur preferentially on the less deactivated aryl ring.[8] For 1-alkylpyrazoles, it significantly slows down the reaction. Therefore, controlling the reaction conditions to favor the nitration of the neutral pyrazole species is paramount for achieving C-substitution.
Caption: Acid-mediated deactivation of the pyrazole ring.
Controlling Regioselectivity: A Guide to Isomer Synthesis
The choice of nitrating agent and reaction conditions allows for targeted synthesis of specific nitro-substituted 1-methylpyrazole isomers.
Predominant C4 Nitration: Synthesis of 1-Methyl-4-Nitropyrazole
As predicted by electronic effects, the nitration of 1-methylpyrazole typically yields the 4-nitro isomer as the major product.[9] This is a key intermediate for various applications, including energetic materials and pharmaceuticals like Sildenafil.[9][10] While direct nitration can produce mixtures, careful selection of reagents can optimize the yield of the desired C4 product.[9] A cleaner, alternative synthesis involves the thermal decarboxylation of 1-methyl-4-nitro-5-pyrazolecarboxylic acid to avoid other nitro isomers.[9][11]
Forcing Conditions: Towards Polynitration
The synthesis of di- and trinitrated 1-methylpyrazoles requires more forcing conditions due to the strong deactivating effect of the first nitro group. These compounds, particularly 1-methyl-3,4,5-trinitropyrazole (MTNP), are of significant interest as high-performance, low-sensitivity energetic materials.[12][13][14]
The introduction of the first nitro group at C4 deactivates the entire ring, making subsequent nitration more difficult. The second and third nitro groups are then directed to the remaining C3 and C5 positions. The synthesis of MTNP often involves potent nitrating systems, such as 100% nitric acid or mixtures of fuming nitric and sulfuric acids (oleum), at elevated temperatures.[12][15]
The Role of Other Ring Substituents
Existing substituents on the pyrazole ring exert a significant influence on the regioselectivity of subsequent nitration through a combination of steric and electronic effects.
| Substituent Type at C3/C5 | Example | Electronic Effect | Directing Influence on Nitration |
| Electron-Donating (Activating) | -CH₃, -NH₂ | Increases ring nucleophilicity. | Reinforces C4 nitration. If C4 is blocked, may allow nitration at the other vacant position (C5 or C3). |
| Electron-Withdrawing (Deactivating) | -NO₂, -COCH₃, -CN | Decreases ring nucleophilicity. | Makes nitration significantly harder. Directs incoming electrophile to other available positions, often requiring harsh conditions.[16] |
| Halogens | -Br, -Cl | Inductively withdrawing, but can participate in resonance. | Deactivates the ring but directs to other positions. Can sometimes be displaced via nitrodehalogenation. |
Validated Experimental Protocols
The following protocols are presented as self-validating systems, detailing methodologies for the synthesis of key 1-methylpyrazole derivatives.
Protocol 1: Synthesis of 1-Methyl-4-Nitropyrazole
This protocol details a one-pot, two-step direct nitration method that has been optimized for high yield.[17]
-
Step 1: Formation of Pyrazole Sulfate: In a reaction vessel equipped with a stirrer and cooled in an ice bath, cautiously add 1-methylpyrazole to concentrated sulfuric acid. Stir until a homogenous solution of the sulfate salt is formed.
-
Step 2: Nitration: Prepare the nitrating mixture by carefully adding fuming nitric acid (98%) to fuming sulfuric acid (20% oleum) at a low temperature.
-
Step 3: Reaction: Slowly add the nitrating mixture to the solution of 1-methylpyrazole sulfate, maintaining the reaction temperature at or below 50°C.
-
Step 4: Work-up: After stirring for 1.5-2 hours, carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Step 5: Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) yields pure 1-methyl-4-nitropyrazole.[9]
Trustworthiness Check: The success of this protocol relies on careful temperature control during the addition of the nitrating agent to prevent runaway reactions and over-nitration. The one-pot nature minimizes handling of intermediates. The final product's purity should be confirmed by melting point (91-92°C) and spectroscopic analysis (NMR, IR).[9][11]
Protocol 2: Synthesis of 1-Methyl-3,4,5-Trinitropyrazole (MTNP)
This protocol describes a method for exhaustive nitration using a potent nitrating agent.[15]
-
Step 1: Reaction Setup: In a reaction vessel suitable for aggressive reagents and equipped with efficient cooling (ice-water bath) and stirring, add fuming sulfuric acid (oleum).
-
Step 2: Reagent Addition: While maintaining a low temperature, slowly and sequentially add a nitrate salt (e.g., potassium nitrate) and 1-methylpyrazole. The order of addition can be critical.
-
Step 3: Reaction: Allow the mixture to stir in the ice bath and maintain the reaction for 2-6 hours. The temperature should be carefully monitored. Some procedures call for elevated temperatures (80-83°C) to drive the reaction to completion.[12][13]
-
Step 4: Isolation: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a large volume of crushed ice and water. A white solid will precipitate.
-
Step 5: Purification: Filter the crude product (Crude I). The acidic filtrate can be extracted with a solvent like diethyl ether to recover more product (Crude II). Combine the crude products, dissolve them in a minimal amount of acetone, and reprecipitate by adding water to yield purified MTNP.
Trustworthiness Check: This reaction involves highly corrosive and reactive materials and must be performed with extreme caution in a well-ventilated fume hood. The formation of the trinitrated product is favored by the strong nitrating medium and extended reaction time. The identity and purity of the product must be confirmed by IR, MS, and elemental analysis.[12]
Conclusion and Future Directions
The regioselectivity of the nitration of 1-methylpyrazole derivatives is a well-understood process governed by a delicate interplay of factors. The inherent electronic properties of the pyrazole ring strongly favor substitution at the C4 position. However, this outcome can be modulated by the acidity of the medium, which can deactivate the ring through protonation, and by the electronic and steric nature of other substituents on the ring. Forcing conditions with powerful nitrating agents can overcome the deactivating effects of existing nitro groups to produce valuable polynitrated compounds.
Future research in this field is focused on developing greener, safer, and more selective nitration methodologies. This includes the use of solid acid catalysts, milder nitrating agents like N-nitropyrazoles, and flow chemistry setups to minimize the risks associated with traditional nitration chemistry.[18][19][20] These advancements will continue to enhance the utility of nitropyrazoles in drug discovery and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. ijnrd.org [ijnrd.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 7. scribd.com [scribd.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. energetic-materials.org.cn [energetic-materials.org.cn]
- 15. CN104140394A - Preparation method of 1-methyl-3,4,5-trinitro-pyrazole - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Page loading... [guidechem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocol for the synthesis of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate
Application Note & Protocol
Topic: Experimental Protocol for the Synthesis of Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Nitro-Functionalized Pyrazole Core
This compound is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. The pyrazole scaffold is a well-established "privileged structure" known for its presence in numerous biologically active compounds.[1] The specific arrangement of a methyl group on the ring nitrogen, a carboxylate ester, and a nitro group provides three distinct points for further chemical modification. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the pyrazole ring and provides a synthetic handle for conversion into other functional groups, such as an amine, which is a common precursor in the synthesis of kinase inhibitors and other pharmaceutical agents.[2]
This document provides a comprehensive, two-step experimental protocol for the synthesis of this valuable intermediate, grounded in established principles of heterocyclic chemistry. It is designed to be a self-validating guide, offering not just procedural steps but also the underlying scientific rationale for key experimental choices.
Overall Synthetic Strategy
The synthesis is approached via a robust two-step sequence:
-
N-Methylation: Introduction of a methyl group onto the pyrazole nitrogen of a commercially available precursor, methyl 1H-pyrazole-3-carboxylate. This step is crucial for establishing the desired 1-methyl substitution pattern.
-
Regioselective Nitration: Electrophilic aromatic substitution on the N-methylated intermediate to introduce a nitro group at the C5 position of the pyrazole ring. This step is highly dependent on controlling the reaction conditions to achieve the desired regioselectivity.
Caption: High-level workflow for the two-step synthesis.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| Methyl 1H-pyrazole-3-carboxylate | ≥97% | Sigma-Aldrich, etc. |
| Dimethyl sulfate ((CH₃)₂SO₄) | ≥99% | Acros Organics, etc. |
| Sodium carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific, etc. |
| Acetone | ACS Grade | VWR, etc. |
| Nitric acid (HNO₃) | Fuming, 90% | Sigma-Aldrich, etc. |
| Sulfuric acid (H₂SO₄) | Concentrated, 98% | Fisher Scientific, etc. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | VWR, etc. |
| Ethyl acetate (EtOAc) | ACS Grade | VWR, etc. |
| Sodium bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared |
| Brine (NaCl solution) | Saturated Solution | Lab Prepared |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific, etc. |
| Ice | Lab Prepared |
| Equipment |
| Round-bottom flasks (various sizes) |
| Magnetic stirrer and stir bars |
| Reflux condenser |
| Heating mantle / Oil bath |
| Ice-water bath |
| Dropping funnel |
| Standard glassware (beakers, graduated cylinders) |
| Rotary evaporator |
| Vacuum filtration apparatus (Büchner funnel) |
| Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) |
| pH paper |
Experimental Protocol: Step 1 - Synthesis of Methyl 1-methyl-1H-pyrazole-3-carboxylate
Rationale & Mechanistic Insight
This step involves the N-alkylation of the pyrazole ring. Pyrazole is weakly acidic and can be deprotonated by a suitable base to form the pyrazolate anion, which is a potent nucleophile. This anion then attacks the electrophilic methyl group of the methylating agent (dimethyl sulfate) in a standard SN2 reaction. Sodium carbonate is chosen as a mild base, sufficient to deprotonate the pyrazole without causing hydrolysis of the ester group. A similar procedure has been proven effective for the N-methylation of related pyrazole esters.[3]
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 1H-pyrazole-3-carboxylate (10.0 g, 79.3 mmol).
-
Solvent and Base Addition: Add acetone (100 mL) to the flask, followed by anhydrous sodium carbonate (12.6 g, 118.9 mmol, 1.5 equivalents). Stir the suspension vigorously.
-
Addition of Methylating Agent: (Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a certified chemical fume hood with appropriate personal protective equipment, including gloves and safety glasses.) Slowly add dimethyl sulfate (8.25 mL, 87.2 mmol, 1.1 equivalents) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56°C) using a heating mantle or oil bath. Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes), observing the disappearance of the starting material spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts using a Büchner funnel. Wash the solid residue with a small amount of acetone (2 x 20 mL).
-
Purification: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude oil is the desired product, methyl 1-methyl-1H-pyrazole-3-carboxylate. This material is often of sufficient purity for the next step. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.
Experimental Protocol: Step 2 - Synthesis of this compound
Rationale & Mechanistic Insight
This protocol employs a classic electrophilic aromatic substitution using a nitrating mixture of nitric and sulfuric acid. Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺).[4][5]
The regioselectivity of pyrazole nitration is a critical consideration. While electrophilic attack on the pyrazole ring often favors the C4 position, the substituents on the ring heavily influence the outcome.[6][7] In the case of methyl 1-methyl-1H-pyrazole-3-carboxylate:
-
The N-methyl group at position 1 is an activating group.
-
The ester group at position 3 is a deactivating, meta-directing group (relative to itself).
The ester group deactivates the adjacent C4 position significantly, making it less susceptible to electrophilic attack. The N-methyl group activates the ring, and while attack at C5 is electronically favorable, it must overcome some steric hindrance. The combination of strong deactivation at C4 and activation from the N1-methyl group directs the incoming nitronium ion preferentially to the C5 position.[8]
Caption: Mechanism of nitronium ion formation and electrophilic attack.
Procedure
-
Preparation of Nitrating Mixture: (Extreme Caution: Handle concentrated and fuming acids only in a chemical fume hood. The mixing process is highly exothermic. Wear acid-resistant gloves, a lab coat, and safety glasses/face shield.) In a clean, dry flask, add concentrated sulfuric acid (20 mL). Cool the flask to 0°C in an ice-water bath. While maintaining the temperature between 0-5°C, slowly add fuming nitric acid (10 mL) dropwise with constant stirring.
-
Reaction Setup: In a separate 250 mL round-bottom flask, dissolve the crude methyl 1-methyl-1H-pyrazole-3-carboxylate (assuming ~79.3 mmol from Step 1) in concentrated sulfuric acid (30 mL) at room temperature. Once dissolved, cool this solution to 0°C in an ice-water bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture (from step 2.1) to the pyrazole solution dropwise using a dropping funnel. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice (~300 g) with vigorous stirring. A precipitate should form.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water until the washings are neutral (check with pH paper).
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to yield pure this compound as a crystalline solid.[9] Dry the product in a desiccator.
Product Characterization
The final product, this compound (CAS 796038-07-8), is expected to be a colorless to light yellow crystalline solid.[9]
-
Molecular Formula: C₆H₇N₃O₄
-
Molecular Weight: 185.14 g/mol [10]
-
Melting Point: Literature reports vary, but a range of 95-100°C can be expected.[9]
-
Solubility: Soluble in ethanol, methanol, and dichloromethane; insoluble in water.[9]
-
¹H NMR: Expected signals for the N-methyl group, the ester methyl group, and a singlet for the C4-proton on the pyrazole ring.
-
¹³C NMR: Expected signals for the two methyl carbons, the pyrazole ring carbons, and the carbonyl carbon of the ester.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. aiinmr.com [aiinmr.com]
- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | C6H7N3O4 | CID 1255549 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 1-Methyl-5-Nitro-1H-Pyrazole-3-Carboxylate in the Synthesis of Bioactive Heterocycles
Introduction: The Pyrazole Core and the Significance of Nitro-Substituted Intermediates
In the landscape of modern medicinal chemistry and drug discovery, pyrazole-containing scaffolds are of paramount importance. These five-membered heterocyclic systems are privileged structures, forming the core of numerous therapeutic agents across a wide range of applications, including anti-inflammatory, analgesic, and anti-cancer drugs.[1][2] The functionalization of the pyrazole ring is key to modulating the pharmacological profile of these molecules. Among the various substituted pyrazoles, nitro-pyrazoles, such as methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate , serve as highly versatile intermediates. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole ring, and its subsequent transformation into an amino group opens a gateway to a diverse array of fused heterocyclic systems with significant biological activity.[3][4]
This guide provides a comprehensive overview of the synthesis and application of this compound as a key intermediate. We will delve into detailed, field-proven protocols for its synthesis and its subsequent conversion into a medicinally relevant pyrazolo[4,3-d]pyrimidin-7(6H)-one, a core structure in many bioactive compounds.
Physicochemical Properties and Safety Information
Before proceeding with the experimental protocols, it is essential to be familiar with the properties and safety considerations for this compound.
| Property | Value | Reference |
| CAS Number | 796038-07-8 | [5] |
| Molecular Formula | C₆H₇N₃O₄ | [5] |
| Molecular Weight | 197.14 g/mol | [5] |
| Appearance | Colorless to light yellow crystalline solid | [5] |
| Melting Point | 95-100 °C | [5] |
| Solubility | Soluble in ethanol, methanol, and dichloromethane; insoluble in water. | [5] |
Safety Precautions: this compound is a chemical that should be handled in a well-ventilated laboratory fume hood. Its dust and vapors may cause irritation to the eyes, skin, and respiratory tract.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid contact with skin and eyes. In case of exposure, rinse the affected area with copious amounts of water and seek medical attention.[5]
Synthetic Workflow: From Simple Precursors to a Fused Heterocyclic System
The overall synthetic strategy involves a three-step sequence starting from readily available precursors. This workflow is designed to be robust and scalable, providing a reliable route to the target pyrazolo[4,3-d]pyrimidinone.
Caption: Overall synthetic workflow from starting materials to the final pyrazolo[4,3-d]pyrimidinone.
Experimental Protocols
Part 1: Synthesis of the Precursor, Methyl 1-Methyl-1H-pyrazole-3-carboxylate
The synthesis of the pyrazole core is achieved through a classic cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl equivalent. In this protocol, we utilize dimethyl acetylenedicarboxylate and methylhydrazine.
Protocol 1: Synthesis of Methyl 1-Methyl-1H-pyrazole-3-carboxylate
Materials:
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Methylhydrazine
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl acetylenedicarboxylate (1 equivalent) in methanol.
-
Slowly add methylhydrazine (1 equivalent) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford methyl 1-methyl-1H-pyrazole-3-carboxylate as a pure solid.
Causality and Insights: The reaction proceeds via a Michael addition of the more nucleophilic nitrogen of methylhydrazine to one of the electrophilic carbons of the alkyne, followed by an intramolecular cyclization and tautomerization to yield the stable pyrazole ring. The regioselectivity is generally high, favoring the formation of the 1-methyl-3-carboxylate isomer.
Part 2: Synthesis of the Intermediate, this compound
The introduction of the nitro group at the C5 position of the pyrazole ring is a critical step. This is achieved through electrophilic aromatic substitution using a nitrating mixture. The pyrazole ring is activated towards electrophilic substitution, and the C5 position is electronically favored.
Protocol 2: Nitration of Methyl 1-Methyl-1H-pyrazole-3-carboxylate
Materials:
-
Methyl 1-methyl-1H-pyrazole-3-carboxylate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Beaker
-
Stirring rod
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a clean, dry conical flask, carefully add concentrated sulfuric acid (e.g., 5 mL). Cool the flask in an ice bath to 0-5 °C.
-
To the cold sulfuric acid, slowly add methyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) with constant stirring, ensuring the temperature remains below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (e.g., 2 mL) while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid, maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes, and then at room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring. A precipitate should form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water until the washings are neutral to pH paper.
-
Dry the product, this compound, in a desiccator. The product can be further purified by recrystallization from ethanol if necessary.
Causality and Insights: The strong acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring, being an electron-rich heterocycle, undergoes electrophilic attack by the nitronium ion. The directing effects of the N-methyl and the ester group favor substitution at the C5 position. Maintaining a low temperature is crucial to prevent side reactions and dinitration.
Part 3: Application of the Intermediate in the Synthesis of a Pyrazolo[4,3-d]pyrimidin-7(6H)-one
The true utility of this compound is demonstrated in its conversion to more complex, biologically relevant scaffolds. A key transformation is the reduction of the nitro group to an amine, followed by cyclocondensation to form a fused pyrimidine ring.
Protocol 3: Reduction of the Nitro Group to form Methyl 5-Amino-1-methyl-1H-pyrazole-3-carboxylate
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Separatory funnel
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~8. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. This product is often used in the next step without further purification.
Causality and Insights: Tin(II) chloride in the presence of concentrated HCl is a classic and effective reagent for the reduction of aromatic nitro compounds to their corresponding anilines.[4] The reaction proceeds through a series of single-electron transfers from the tin(II) species to the nitro group. The acidic medium is necessary for the reaction to proceed efficiently.
Protocol 4: Cyclocondensation to 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
The final step in this illustrative pathway is the construction of the fused pyrimidine ring through the reaction of the aminopyrazole with a one-carbon source, such as formamide.
Materials:
-
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
-
Formamide
-
High-temperature oil bath or heating mantle
-
Distillation apparatus (optional)
Procedure:
-
In a round-bottom flask, combine methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) with an excess of formamide.
-
Heat the mixture to a high temperature (typically 180-200 °C) and maintain for several hours. The reaction can be monitored by TLC. During the reaction, methanol and ammonia are evolved. A simple distillation setup can be used to remove volatile byproducts.
-
After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate.
-
Add water to the reaction mixture to precipitate the product fully.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product to obtain 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.
Causality and Insights: This reaction is a cyclocondensation. The amino group of the pyrazole initially reacts with formamide to form a formamidine intermediate. Subsequent intramolecular cyclization occurs between the newly formed amidine and the ester group, with the elimination of methanol, to form the stable, fused pyrazolo[4,3-d]pyrimidinone ring system.[3] This scaffold is a key component of various pharmacologically active molecules.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its preparation via a straightforward nitration reaction and its subsequent transformation, particularly through reduction of the nitro group, provides a reliable and efficient route to highly functionalized aminopyrazoles. These aminopyrazoles are crucial building blocks for the construction of fused heterocyclic systems, such as the medicinally important pyrazolo[4,3-d]pyrimidines. The protocols detailed herein offer a robust and well-rationalized pathway for researchers and scientists in the field of drug development to access these important molecular scaffolds.
References
- 1. Methyl 1H-pyrazole-3-carboxylate | C5H6N2O2 | CID 565662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-pyrazolo[4,3-B]pyridine | C7H7N3 | CID 56972296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
Application Note: Comprehensive ¹H and ¹³C NMR Spectral Analysis for the Structural Elucidation of Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate
Introduction: The Central Role of NMR in Modern Drug Development
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in the pharmaceutical industry.[1] Its capacity to provide detailed atomic-level information on molecular structure, conformation, and dynamics makes it a cornerstone of drug discovery, development, and quality control.[2][3] From the initial identification and structural verification of novel active pharmaceutical ingredients (APIs) to the detection of impurities and the characterization of final drug products, NMR provides a wealth of qualitative and quantitative data.[1][4]
This application note provides an in-depth guide to the ¹H and ¹³C NMR spectral analysis of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate , a heterocyclic compound representative of the complex scaffolds often encountered in medicinal chemistry. Pyrazole derivatives are of significant interest due to their wide range of biological activities.[5] A thorough and unambiguous structural characterization is the first critical step in understanding its chemical properties and potential as a therapeutic agent. We will explore not only the interpretation of standard 1D spectra but also the application of 2D correlation techniques like HSQC and HMBC, which are essential for the definitive assignment of complex structures.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is fundamental for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC-recommended numbering scheme that will be used throughout this note.
Caption: Structure of this compound.
Experimental Protocol: A Self-Validating System
The quality of NMR data is directly dependent on meticulous sample preparation and proper instrument parameterization. The following protocol is designed to yield high-resolution spectra suitable for full structural elucidation.
Part A: Sample Preparation Protocol
The objective is to create a homogeneous, particle-free solution of sufficient concentration in a suitable deuterated solvent.
-
Material Weighing: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR experiments.[6]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points.[6] This compound is soluble in solvents like dichloromethane.[9]
-
Rationale: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum. The deuterium nucleus also provides the field-frequency lock signal required by modern spectrometers to maintain magnetic field stability.[7]
-
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[10] Gentle vortexing may be applied to aid dissolution.
-
Rationale: Preparing the sample in a separate vial ensures complete dissolution can be visually confirmed before transfer to the NMR tube. It also allows for easy filtration if necessary.[6]
-
-
Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8]
-
Rationale: Undissolved solids will not appear in the spectrum but will severely degrade the magnetic field homogeneity (shimming), leading to poor resolution and broad spectral lines.[10]
-
-
Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) to the NMR tube to a final concentration of ~0.03% v/v.
-
Rationale: TMS provides a sharp singlet at 0.00 ppm, serving as a universal reference for calibrating the chemical shift axis for both ¹H and ¹³C spectra.[11]
-
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker on the upper part of the tube.[12]
Part B: NMR Data Acquisition Workflow
The following workflow outlines a comprehensive suite of experiments for unambiguous structural assignment.
Caption: Standard workflow for NMR-based structure elucidation.
Predicted Spectral Data and Interpretation
The following data is predicted based on established principles of NMR spectroscopy and literature values for substituted pyrazole systems.[13][14][15] Electron-withdrawing groups, such as the nitro (NO₂) and carboxylate (COOCH₃) groups, generally shift nearby nuclei to a higher chemical shift (downfield), while electron-donating groups have the opposite effect.
Summary of Predicted ¹H and ¹³C NMR Data
| Atom Label | Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H) | Rationale & Key Correlations (from 2D NMR) |
| H4 | ¹H | 7.5 - 8.0 | Singlet | Aromatic proton on an electron-deficient ring. Correlates with C4 in HSQC. Shows HMBC correlation to C3 and C5. |
| H6 | ¹H | 4.1 - 4.4 | Singlet | N-CH₃ protons. The nitrogen atom deshields these protons. Shows HMBC correlation to C5. |
| H8 | ¹H | 3.9 - 4.1 | Singlet | O-CH₃ protons of the ester. Deshielded by the adjacent oxygen. Shows HMBC correlation to C7 (carbonyl). |
| C3 | ¹³C | 140 - 145 | - | Quaternary carbon attached to N2 and the electron-withdrawing ester group. HMBC from H4 and H8. |
| C4 | ¹³C | 115 - 120 | - | Protonated aromatic carbon. Directly correlates with H4 in HSQC. |
| C5 | ¹³C | 148 - 155 | - | Quaternary carbon attached to N1 and the strongly electron-withdrawing nitro group. HMBC from H4 and H6. |
| C6 | ¹³C | 38 - 42 | - | N-CH₃ carbon. Directly correlates with H6 in HSQC. |
| C7 | ¹³C | 158 - 162 | - | Carbonyl carbon of the ester group. Characteristically downfield. HMBC from H8. |
| C8 | ¹³C | 52 - 55 | - | O-CH₃ carbon of the ester. Directly correlates with H8 in HSQC. |
Detailed Spectral Analysis
¹H NMR Spectrum Analysis: The ¹H NMR spectrum is expected to be remarkably simple, exhibiting three distinct singlets, which is consistent with the proposed structure.
-
H4 (δ 7.5 - 8.0 ppm): The sole proton on the pyrazole ring, H4, is expected to be the most downfield signal. Its chemical shift is significantly influenced by the anisotropic effect of the aromatic ring and the powerful electron-withdrawing nature of the adjacent nitro and carboxylate groups, which deshield this proton. It will integrate to one proton.
-
H6 (δ 4.1 - 4.4 ppm): The three protons of the N-methyl group (C6) will appear as a sharp singlet. Their chemical shift is higher than that of a typical aliphatic methyl group due to the deshielding effect of the adjacent nitrogen atom of the pyrazole ring. This signal will integrate to three protons.
-
H8 (δ 3.9 - 4.1 ppm): The three protons of the ester's methyl group (C8) will also produce a sharp singlet. Its position is dictated by the deshielding from the adjacent oxygen atom. This signal will also integrate to three protons.
The 1:3:3 integration ratio of these signals would provide strong initial evidence for the structure.
¹³C NMR Spectrum Analysis: The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments in the molecule.
-
Carbonyl Carbon (C7, δ 158 - 162 ppm): The ester carbonyl carbon is expected to be the most downfield signal, a characteristic feature of sp² carbons double-bonded to oxygen.[16]
-
Pyrazole Ring Carbons (C3, C4, C5):
-
C5 (δ 148 - 155 ppm): This quaternary carbon is predicted to be the most downfield of the ring carbons due to its direct attachment to the strongly electron-withdrawing nitro group.
-
C3 (δ 140 - 145 ppm): This quaternary carbon, attached to the ester group, will also be significantly downfield.
-
C4 (δ 115 - 120 ppm): As the only protonated carbon on the ring, its chemical shift is less extreme. Its identity can be unequivocally confirmed via a DEPT-135 experiment (where it would appear as a positive CH signal) or, more definitively, through an HSQC experiment.
-
-
Methyl Carbons (C6, C8):
-
C8 (δ 52 - 55 ppm): The ester methyl carbon appears in a typical range for carbons single-bonded to oxygen.
-
C6 (δ 38 - 42 ppm): The N-methyl carbon is shifted downfield relative to a standard alkane due to the attached nitrogen.
-
Advanced 2D NMR for Unambiguous Assignment: While 1D spectra provide strong evidence, 2D correlation experiments are the gold standard for definitive structural proof, especially for novel compounds.[17]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct, one-bond correlations between protons and the carbons they are attached to.[18] It would show clear cross-peaks connecting:
-
H4 ↔ C4
-
H6 ↔ C6
-
H8 ↔ C8 This instantly and unambiguously assigns all protonated carbons.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away.[19][20] It is crucial for mapping the molecular skeleton by connecting the protonated fragments and assigning the quaternary (non-protonated) carbons. Key expected correlations include:
-
From H4: Cross-peaks to C3 and C5 would confirm the connectivity around the pyrazole ring.
-
From H6 (N-CH₃): A strong cross-peak to C5 would definitively establish the position of the N-methyl group at the N1 position.
-
From H8 (O-CH₃): A strong cross-peak to the carbonyl carbon C7 would confirm the ester functionality.
-
Conclusion
The combination of 1D ¹H and ¹³C NMR, supplemented with 2D HSQC and HMBC experiments, provides a robust and definitive method for the complete structural elucidation of this compound. The predicted spectra are characterized by a set of distinct, well-resolved signals whose chemical shifts, integrations, and correlation patterns are fully consistent with the proposed molecular architecture. This comprehensive analytical approach ensures the highest level of confidence in structural assignment, a critical requirement for advancing compounds through the drug development pipeline.
References
- 1. azooptics.com [azooptics.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. jocpr.com [jocpr.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. mun.ca [mun.ca]
- 9. chembk.com [chembk.com]
- 10. organomation.com [organomation.com]
- 11. azooptics.com [azooptics.com]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. modgraph.co.uk [modgraph.co.uk]
- 16. rsc.org [rsc.org]
- 17. merit.url.edu [merit.url.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.as.uky.edu [chem.as.uky.edu]
High-performance liquid chromatography (HPLC) method for purity analysis of nitropyrazoles
An Application Note from the Senior Scientist's Desk
A Robust, Validated HPLC Method for the Purity Analysis of Nitropyrazoles
Abstract
Nitropyrazoles are a significant class of nitrogen-rich heterocyclic compounds with applications ranging from energetic materials to pharmaceuticals.[1] Their synthesis can often result in a mixture of isomers and related impurities that are critical to separate and quantify for quality control, safety, and efficacy.[2] This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of nitropyrazoles, using 3,4-dinitropyrazole as a primary example. The method is designed for accuracy, precision, and reliability, making it suitable for research, development, and quality control laboratories.
Introduction: The Analytical Imperative for Nitropyrazole Purity
The functional properties of nitropyrazoles are intrinsically linked to their structural purity. For instance, in the field of energetic materials, isomeric impurities can significantly alter performance and sensitivity characteristics.[3][4] The synthesis of a target nitropyrazole, such as 3,4-dinitropyrazole, often starts from a less nitrated precursor like 3-nitropyrazole and can produce other isomers, such as 1,3-dinitropyrazole, as process-related impurities.[5] Therefore, a reliable analytical method is required to ensure the final product meets stringent quality specifications.
Reversed-phase HPLC is the chromatographic method of choice for such analyses due to its high resolution, sensitivity, and applicability to moderately polar, thermally labile compounds like nitropyrazoles.[6] This guide explains the causality behind the selected method parameters and provides a step-by-step protocol that ensures a self-validating and trustworthy analysis.
Principle of the Chromatographic Method
The method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic/hydrophilic interactions between a non-polar stationary phase (C18) and a polar mobile phase. Nitropyrazole and its potential impurities are introduced into the system and partition differently between the two phases. By using a polar mobile phase composed of acetonitrile and acidified water, more polar impurities will elute earlier, while the main, moderately polar nitropyrazole analyte is retained longer. The components are detected by a UV detector at a wavelength where nitropyrazoles exhibit strong absorbance, ensuring high sensitivity.
The choice of a C18 (octadecylsilane) column is foundational; its long alkyl chains provide a highly non-polar surface, offering excellent retention and resolution for the separation of structurally similar nitropyrazole isomers.[5][7] The mobile phase composition is critical; acetonitrile serves as the organic modifier, and its concentration is optimized to achieve an ideal retention time and separation. The addition of a small amount of acid (e.g., acetic or trifluoroacetic acid) is a key consideration to suppress the potential ionization of the pyrazole ring's N-H proton, resulting in sharp, symmetrical peaks and reproducible retention times.[8][9]
Experimental Design
Instrumentation, Materials, and Reagents
-
Instrumentation: HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.[10]
-
Analytical Column: Hypersil ODS2, 250 mm x 4.6 mm, 5 µm particle size (or equivalent C18 column).[5]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Acetic Acid (Glacial, ACS Grade) or Trifluoroacetic Acid (HPLC Grade)
-
Reference Standards (e.g., 3,4-Dinitropyrazole, 3-Nitropyrazole) of known purity.
-
Chromatographic Conditions
All quantitative data and operational parameters are summarized in the table below for clarity.
| Parameter | Condition | Rationale |
| Column | Hypersil ODS2 C18, 250 mm x 4.6 mm, 5 µm | Provides high resolving power for separating structurally similar isomers and impurities.[5] |
| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (v/v) = 35 : 65 | Optimized ratio for effective separation of 3,4-dinitropyrazole from its common precursors and isomers. The acetic acid ensures sharp, symmetrical peaks.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that balances analysis time with system pressure and efficiency.[5] |
| Column Temperature | 25 °C | Maintains consistent retention times by controlling the viscosity of the mobile phase and analyte-stationary phase interactions. |
| Detection Wavelength | 260 nm | The UV absorbance maximum for 3,4-dinitropyrazole, providing optimal sensitivity for the main component and related impurities.[5] |
| Injection Volume | 10 µL | A suitable volume to ensure sharp peaks without overloading the column. |
| Run Time | Approximately 15 minutes | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |
Protocols and Methodologies
The overall analytical workflow is depicted below, outlining the process from initial preparation to the final purity report.
Caption: High-level workflow for the HPLC purity analysis of nitropyrazoles.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
To prepare 1 liter of the aqueous component, add 1 mL of glacial acetic acid to 999 mL of HPLC-grade water.
-
Mix the final mobile phase by combining 350 mL of acetonitrile with 650 mL of the 0.1% acetic acid solution.
-
Degas the mobile phase for 10-15 minutes using sonication or vacuum filtration before use.
-
-
Standard Solution Preparation (e.g., 100 µg/mL):
-
Sample Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the nitropyrazole sample to be tested into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.
-
-
System Operation and Analysis Sequence:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a System Suitability Test (SST) by making at least five replicate injections of the standard solution.
-
Once SST criteria are met, inject a blank (mobile phase), followed by the standard solution, and then the sample solutions. It is good practice to bracket sample injections with standard injections to monitor for any drift in system performance.
-
System Suitability Testing (SST) - A Self-Validating System
SST is a mandatory part of the methodology to ensure the chromatographic system is adequate for the intended analysis.[11] The results must meet the acceptance criteria before any sample analysis can be considered valid.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and indicates good separation power. |
| Resolution (Rs) | Rs > 2.0 | Ensures baseline separation between the main peak and the closest impurity. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
| %RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Data Analysis and Interpretation
The purity of the nitropyrazole sample is typically determined using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.
Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation provides a direct measure of the main component relative to all detected impurities. For higher accuracy, especially if impurities have significantly different UV absorbance, a method using relative response factors (RRFs) with a certified internal standard should be developed.
The following diagram illustrates the core principles that govern the separation process.
Caption: Key factors influencing the chromatographic separation of nitropyrazoles.
Method Validation Insights
This method has been established based on principles outlined in validated procedures.[5][8] A full validation according to ICH Q2(R1) guidelines would typically demonstrate:
-
Linearity: The method for 3,4-dinitropyrazole shows a good linear relationship in the concentration range of 5-500 mg·L⁻¹.[5]
-
Accuracy: Standard recovery rates are typically between 98-105%.[5]
-
Precision: Relative standard deviations (RSD) for repeatability and intermediate precision should be less than 2%.[7]
-
Limit of Detection (LOD) and Quantification (LOQ): For 3,4-dinitropyrazole, the LOD is approximately 1.19 mg·L⁻¹.[5] These values confirm the method's sensitivity for detecting trace impurities.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, precise, and accurate tool for the purity analysis of nitropyrazoles. By carefully selecting the stationary phase, mobile phase composition, and detection parameters, this method can effectively separate the main analyte from critical process-related impurities and degradation products. The inclusion of rigorous system suitability testing ensures that the data generated is consistently trustworthy, making this protocol highly suitable for implementation in quality control and research environments dedicated to the study of these important compounds.
References
- 1. energetic-materials.org.cn [energetic-materials.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. saspublishers.com [saspublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcpa.in [ijcpa.in]
- 9. researchgate.net [researchgate.net]
- 10. gmi-inc.com [gmi-inc.com]
- 11. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Utilization of Methyl 1-Methyl-5-nitro-1H-pyrazole-3-carboxylate in the Development of Novel Pesticides
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate stands as a pivotal starting material in the synthesis of a diverse array of biologically active molecules, particularly within the agrochemical sector. The inherent reactivity of its constituent functional groups—the nitro moiety and the methyl ester—provides a versatile platform for the generation of novel pesticide candidates. This guide delineates the strategic application of this pyrazole derivative in the discovery and development of next-generation insecticides, fungicides, and herbicides. We provide a comprehensive overview of synthetic transformations, target-oriented design principles, high-throughput screening protocols, and methodologies for efficacy evaluation. The causality behind experimental choices is elucidated to empower researchers in their quest for innovative and effective crop protection solutions.
Introduction: The Pyrazole Scaffold in Agrochemicals
The pyrazole ring system is a cornerstone in the design of modern pesticides due to its metabolic stability and its ability to be readily functionalized, allowing for the fine-tuning of biological activity, selectivity, and physicochemical properties.[1] Numerous commercially successful pesticides across different classes—insecticides, fungicides, and herbicides—incorporate this heterocyclic core.[2] Pyrazole-containing agrochemicals often exhibit high efficacy, low toxicity to non-target organisms, and novel modes of action, making them critical tools in integrated pest management (IPM) and resistance management strategies.
This compound is a particularly valuable building block. The electron-withdrawing nitro group at the 5-position can be readily transformed into an amino group, which serves as a handle for introducing diverse structural motifs. The methyl ester at the 3-position can be hydrolyzed and converted into a carboxamide, a common toxophore in many pesticides. This dual functionality allows for the creation of extensive chemical libraries for screening and optimization.
Strategic Importance of Functional Groups
The strategic utility of this compound in pesticide synthesis hinges on the sequential or concerted modification of its nitro and ester functionalities.
-
The Nitro Group as a Precursor to the Amine: The transformation of the 5-nitro group to a 5-amino group is a critical step. This is typically achieved through catalytic hydrogenation or reduction with metals in acidic media. The resulting 5-aminopyrazole is a key intermediate for the synthesis of pyrazole carboxamide pesticides.[3]
-
The Methyl Ester as a Handle for Carboxamide Formation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then activated and coupled with a variety of amines to form pyrazole carboxamides. This amide linkage is a common feature in many commercial pesticides and is crucial for interaction with the target protein.
Synthetic Pathways to Novel Pesticide Candidates
The primary synthetic strategy for leveraging this compound involves a two-step process: reduction of the nitro group followed by amide coupling.
General Synthetic Scheme
References
Application Note: A Scalable and Regioselective Synthesis of Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate
Abstract
This application note provides a comprehensive, field-tested guide for the large-scale synthesis of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol is designed for scalability, focusing on a two-step synthetic pathway that ensures high regioselectivity and yield. Foundational to this guide is an in-depth analysis of reaction mechanisms, process optimization, and rigorous safety protocols, particularly concerning the critical nitration step. This document is intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors.
Introduction and Strategic Overview
This compound is a pivotal building block in medicinal and materials chemistry. The pyrazole core is a "privileged scaffold," appearing in numerous biologically active compounds, and the nitro group serves as a versatile handle for further functionalization, such as reduction to an amine for subsequent coupling reactions.[2][3]
The synthesis strategy detailed herein proceeds in two distinct, high-yielding stages:
-
N-Methylation: Regioselective methylation of the commercially available methyl 1H-pyrazole-3-carboxylate. This step fixes the methyl group on the N1 position, preventing the formation of undesired isomers in the subsequent nitration.
-
Electrophilic Nitration: Controlled nitration of the resulting methyl 1-methyl-1H-pyrazole-3-carboxylate at the C5 position of the pyrazole ring.
This sequence is causally chosen; attempting to nitrate the pyrazole ring prior to N-alkylation can lead to a mixture of N-nitro and C-nitro products, as well as isomers, complicating purification and reducing the overall yield.[4][5]
Logical Workflow Diagram
The overall synthetic pathway is illustrated below, highlighting the progression from starting materials to the final product.
Caption: High-level workflow for the two-step synthesis.
Reaction Mechanisms and Scientific Rationale
Step 1: N-Methylation
The N-methylation of a pyrazole is a standard nucleophilic substitution reaction. The pyrazole nitrogen is weakly acidic and requires deprotonation by a suitable base to form the pyrazolide anion. This anion then acts as a potent nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate).
-
Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient and offers advantages in large-scale operations due to its low cost, ease of handling, and simpler work-up compared to stronger, more hazardous bases like sodium hydride.
-
Choice of Methylating Agent: Dimethyl sulfate is a highly efficient and cost-effective methylating agent for industrial scale. However, it is extremely toxic and carcinogenic, requiring strict handling protocols. Methyl iodide is an alternative but is more expensive and volatile.
Step 2: Electrophilic Aromatic Nitration
The nitration of the pyrazole ring is a classic electrophilic aromatic substitution. The reaction's success hinges on the generation of the highly electrophilic nitronium ion (NO₂⁺).[5]
-
Generation of Nitronium Ion (NO₂⁺): Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion. This is a rapid, exothermic equilibrium.
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Electrophilic Attack: The electron-rich pyrazole ring attacks the nitronium ion. The existing N-methyl and ester groups direct the incoming electrophile. The N1-methyl group is an activating group, while the C3-ester is a deactivating, meta-directing group. The combined electronic effects strongly favor substitution at the C5 position, which is para to the activating methyl group, leading to high regioselectivity.
Nitration Mechanism Diagram
Caption: Mechanism for the electrophilic nitration of the pyrazole intermediate.
Detailed Large-Scale Experimental Protocols
Safety Preamble: All operations must be conducted in a certified chemical fume hood or a walk-in reactor bay with appropriate ventilation. Personnel must wear mandatory personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[6][7] An emergency shower and eyewash station must be immediately accessible.[6]
Part A: Synthesis of Methyl 1-methyl-1H-pyrazole-3-carboxylate
| Parameter | Value | Molar Eq. | Notes |
| Starting Material | Methyl 1H-pyrazole-3-carboxylate | 1.0 | --- |
| Base | Potassium Carbonate (K₂CO₃), fine powder | 1.5 | Ensures complete deprotonation. |
| Methylating Agent | Dimethyl Sulfate ((CH₃)₂SO₄) | 1.1 | Slight excess to drive reaction. |
| Solvent | Acetone or DMF | ~10 volumes | Acetone is preferred for easier removal. |
| Reaction Temp. | 50-55 °C (Reflux for Acetone) | --- | --- |
| Reaction Time | 4-6 hours | --- | Monitor by TLC/HPLC. |
Procedure:
-
Reactor Setup: Charge a 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, reflux condenser, temperature probe, and a nitrogen inlet with methyl 1H-pyrazole-3-carboxylate (1.0 kg, 7.93 mol) and acetone (10 L).
-
Base Addition: Begin stirring and add powdered potassium carbonate (1.64 kg, 11.9 mol) to the suspension.
-
Reagent Addition: Heat the mixture to a gentle reflux (~55 °C). Slowly add dimethyl sulfate (0.94 L, 9.91 mol) via a dropping funnel over 1 hour. Caution: Dimethyl sulfate is highly toxic; handle with extreme care in a closed system.
-
Reaction: Maintain the reaction at reflux for 4-6 hours. Monitor the disappearance of the starting material using TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and K₂SO₄) and wash the filter cake with acetone (2 x 1 L).
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield methyl 1-methyl-1H-pyrazole-3-carboxylate as a clear liquid. (Expected yield: 85-95%).
Part B: Synthesis of this compound
| Parameter | Value | Molar Eq. | Notes |
| Starting Material | Methyl 1-methyl-1H-pyrazole-3-carboxylate | 1.0 | From Part A. |
| Acid (Catalyst) | Sulfuric Acid (H₂SO₄, 98%) | ~4.0 | Acts as solvent and catalyst. |
| Nitrating Agent | Fuming Nitric Acid (HNO₃, 90%) | 1.1 | Slight excess is crucial. |
| Reaction Temp. | 0-5 °C | --- | CRITICAL PARAMETER |
| Reaction Time | 1-2 hours | --- | Monitor by TLC/HPLC. |
Procedure:
-
Reactor Setup: Equip a 20 L jacketed reactor with a powerful overhead stirrer, temperature probe, and a pressure-equalizing dropping funnel. Ensure the reactor is clean and completely dry.
-
Acid Charge: Charge the reactor with concentrated sulfuric acid (3.0 L, ~55 mol).
-
Nitrating Mixture Preparation: Cool the sulfuric acid to 0 °C using a circulating chiller. With extreme caution and vigorous stirring , add fuming nitric acid (0.5 L, ~11.8 mol) dropwise, ensuring the internal temperature never exceeds 10 °C . This step is highly exothermic.
-
Substrate Addition: Once the nitrating mixture is prepared and stable at 0-5 °C, begin the slow, portion-wise addition of methyl 1-methyl-1H-pyrazole-3-carboxylate (1.5 kg, 10.7 mol) over 2-3 hours. The rate of addition must be controlled to maintain the internal temperature between 0-5 °C. A thermal runaway reaction is a severe hazard if the temperature is not controlled. [8]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: In a separate vessel (e.g., a 100 L polypropylene tank), prepare a large quantity of crushed ice and water (approx. 30 kg). With slow stirring, carefully and slowly pour the reaction mixture onto the ice. This will cause the product to precipitate. This step is also exothermic and may release NOx fumes.
-
Isolation: Filter the resulting slurry using a large Büchner funnel or a filter press.
-
Washing: Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7) to remove all residual acids.
-
Drying: Dry the solid product in a vacuum oven at 40-50 °C to a constant weight. The final product is a colorless to light yellow crystalline solid.[1] (Expected yield: 90-97%).
Characterization and Data
| Compound | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | Appearance |
| Final Product | C₆H₇N₃O₄ | 185.14 | 95-100[1] | Colorless to light yellow crystalline solid |
-
¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the N-methyl group (singlet, ~δ 4.1-4.2 ppm), the ester methyl group (singlet, ~δ 3.9-4.0 ppm), and the pyrazole ring proton (singlet, ~δ 7.0-7.2 ppm).[9]
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the two methyl carbons, the pyrazole ring carbons, and the ester carbonyl carbon (~δ 158-160 ppm).[9]
-
FT-IR (KBr, cm⁻¹): Characteristic absorptions for the ester C=O stretch (~1720-1740 cm⁻¹), and symmetric/asymmetric NO₂ stretches (~1530 and ~1350 cm⁻¹).
-
Purity (HPLC): >99% area is achievable with this protocol.
Critical Safety Considerations: Managing Nitration Hazards
Large-scale nitration is a potentially hazardous operation and demands uncompromising adherence to safety protocols.
-
Thermal Runaway: Nitration reactions are highly exothermic. The primary risk is a loss of cooling, leading to a rapid temperature increase, which accelerates the reaction rate, creating a dangerous feedback loop (thermal runaway) that can result in violent decomposition or explosion.[8]
-
Mitigation: Use a reactor with a high cooling capacity. Ensure slow, controlled addition of reagents. Have an emergency cooling plan and a quench bath ready.
-
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact.[7][10]
-
Mitigation: Always use appropriate PPE, including face shields and acid-resistant gloves. Handle acids in a designated, well-ventilated area.
-
-
Strong Oxidizers: Nitric acid is a powerful oxidizing agent that can react violently with organic materials, including solvents like acetone if mixed improperly.[10][11]
-
Mitigation: Ensure all equipment is scrupulously clean and free of organic residues. Never mix nitric acid waste with organic solvent waste.[11]
-
-
Toxic Gas Release: The reaction and quench steps can release toxic nitrogen dioxide (NO₂) gas, which is harmful if inhaled.[6]
-
Mitigation: All operations must be performed in a high-performance fume hood or ventilated enclosure. Respiratory protection may be necessary.[6]
-
-
Spill Management: Have spill kits containing a neutralizer (e.g., sodium bicarbonate, sand) readily available.[7][11] In case of a large spill, evacuate the area immediately.
Conclusion
This application note details a validated and scalable two-step synthesis for this compound. The protocol emphasizes regiochemical control through a strategic methylation-then-nitration sequence, leading to high yields and purity. The core directive of this guide is the paramount importance of safety, especially the meticulous control of temperature and handling procedures during the nitration stage. By adhering to the outlined experimental and safety protocols, researchers and production chemists can reliably and safely produce this valuable chemical intermediate on a large scale.
References
- 1. chembk.com [chembk.com]
- 2. methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
- 10. ehs.com [ehs.com]
- 11. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Application Notes and Protocols: Leveraging Methyl 1-Methyl-5-Nitro-1H-Pyrazole-3-Carboxylate for the Synthesis of Novel Anti-Inflammatory Agents
Introduction: The Pyrazole Scaffold in Inflammation Research
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, particularly in the development of anti-inflammatory drugs.[1][2] Its structural versatility allows for the precise orientation of substituents, enabling strong and selective interactions with biological targets.[1] A prime example of its success is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which features a pyrazole core.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to alleviate pain and inflammation by inhibiting the COX enzymes involved in prostaglandin synthesis.[3] However, traditional NSAIDs often carry the risk of gastrointestinal side effects.[3] The development of pyrazole-based selective COX-2 inhibitors has offered a therapeutic alternative with a potentially improved safety profile.[4]
This guide focuses on the strategic use of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate as a versatile starting material for the synthesis of a new generation of pyrazole-based anti-inflammatory agents. The presence of a nitro group at the C5 position and a methyl ester at the C3 position provides two key functional handles for facile chemical modification, making this compound an ideal scaffold for creating diverse libraries of potential drug candidates.
Strategic Importance of this compound
The utility of this compound lies in its latent functionality. The nitro group, a strong electron-withdrawing group, can be readily reduced to a nucleophilic amino group.[5][6] This transformation is pivotal, as 5-aminopyrazoles are widely recognized as key intermediates in the synthesis of biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[7][8] The resulting amino group can then be derivatized in numerous ways, most notably through acylation to form amides.
Simultaneously, the methyl ester at the C3 position offers another site for modification, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling, or direct amidation. This dual functionality allows for a modular approach to synthesis, where different functionalities can be introduced at both ends of the molecule to optimize biological activity and pharmacokinetic properties.
Synthetic Workflow: From Nitro-Pyrazole to Potent Anti-Inflammatory Amides
The overall synthetic strategy involves a two-step process:
-
Reductive Amination: The nitro group of the starting material is reduced to a primary amine.
-
Amide Coupling: The resulting 5-amino-pyrazole intermediate is coupled with a selected carboxylic acid to yield the final amide product.
This workflow is illustrated in the diagram below:
Caption: Synthetic workflow from the starting nitro-pyrazole to the target amide.
Experimental Protocols
PART 1: Synthesis of Methyl 1-methyl-5-amino-1H-pyrazole-3-carboxylate (Intermediate 1)
This protocol details the reduction of the nitro group of the starting material to an amine via catalytic hydrogenation. This method is often preferred for its clean reaction profile and high yields.
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and selective method for the reduction of aromatic nitro groups to amines.[9] The reaction proceeds under mild conditions and the catalyst can be easily removed by filtration.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 218.15 | 10.0 | 2.18 g |
| Palladium on Carbon (10 wt. %) | - | - | 220 mg (10 mol%) |
| Methanol (MeOH) | 32.04 | - | 100 mL |
| Hydrogen (H₂) gas | 2.02 | - | 1 atm (balloon) |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.18 g, 10.0 mmol) and methanol (100 mL).
-
Stir the mixture until the starting material is fully dissolved.
-
Carefully add 10% Pd/C (220 mg) to the solution. Caution: Pd/C can be pyrophoric; handle with care.
-
The flask is evacuated and backfilled with hydrogen gas from a balloon three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford methyl 1-methyl-5-amino-1H-pyrazole-3-carboxylate as a solid.
Expected Outcome:
-
Yield: 85-95%
-
Appearance: Off-white to light yellow solid.
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Synthesis of Methyl 1-methyl-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylate (Target Compound)
This protocol describes the amide coupling of the synthesized amino-pyrazole intermediate with 4-methylbenzoyl chloride. The resulting N-acyl pyrazole is a representative example of a potential anti-inflammatory agent.
Rationale: The formation of an amide bond by reacting an amine with an acyl chloride is a robust and high-yielding reaction. The resulting amide moiety is a common feature in many biologically active molecules and can participate in hydrogen bonding interactions with target enzymes like COX-2. The choice of a substituted benzoyl chloride allows for probing structure-activity relationships.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 1-methyl-5-amino-1H-pyrazole-3-carboxylate | 169.16 | 5.0 | 846 mg |
| 4-Methylbenzoyl chloride | 154.61 | 5.5 | 0.7 mL |
| Triethylamine (TEA) | 101.19 | 10.0 | 1.4 mL |
| Dichloromethane (DCM) | 84.93 | - | 50 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve methyl 1-methyl-5-amino-1H-pyrazole-3-carboxylate (846 mg, 5.0 mmol) and triethylamine (1.4 mL, 10.0 mmol) in dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-methylbenzoyl chloride (0.7 mL, 5.5 mmol) in 10 mL of DCM to the reaction mixture dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give the pure target compound.
Expected Outcome:
-
Yield: 70-85%
-
Appearance: White to off-white solid.
-
Characterization Data (Hypothetical):
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the pyrazole ring protons, the N-methyl and O-methyl groups, the aromatic protons of the benzoyl group, and the amide N-H proton. |
| ¹³C NMR | Carbons of the pyrazole ring, ester carbonyl, amide carbonyl, and aromatic carbons. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₁₅H₁₅N₃O₃. |
| Purity (HPLC) | >95% |
Mechanism of Action: COX-2 Inhibition
Many pyrazole-based anti-inflammatory agents exert their effect by selectively inhibiting the COX-2 enzyme.[4] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] The general mechanism involves the binding of the inhibitor to the active site of the COX-2 enzyme, preventing the substrate, arachidonic acid, from entering and being converted to prostaglandin H₂.
Caption: Inhibition of the COX-2 pathway by the synthesized pyrazole agent.
The synthesized pyrazole amides, with their specific substitution patterns, are designed to fit into the active site of COX-2. The amide linkage can form crucial hydrogen bonds with amino acid residues in the enzyme's active site, while the aromatic rings can engage in hydrophobic and π-π stacking interactions, leading to potent and potentially selective inhibition.
Conclusion
This compound is a highly valuable and versatile starting material for the development of novel anti-inflammatory agents. The straightforward, two-step synthetic pathway involving nitro reduction followed by amide coupling provides a robust platform for generating a diverse range of pyrazole derivatives. This modular approach allows for systematic exploration of structure-activity relationships, paving the way for the discovery of new drug candidates with enhanced efficacy and improved safety profiles for the treatment of inflammatory diseases.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-Methyl-5-Nitro-1H-Pyrazole-3-Carboxylate
Welcome to the dedicated technical support guide for the synthesis of Methyl 1-Methyl-5-Nitro-1H-pyrazole-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the reaction, provide validated protocols, and offer data-driven solutions to frequently encountered challenges.
Section 1: Understanding the Core Synthesis: Regioselective Nitration
The synthesis of this compound is fundamentally an electrophilic aromatic substitution reaction. The key challenge lies in controlling the regioselectivity of the nitration on the pyrazole ring. The pyrazole system is aromatic and readily undergoes electrophilic substitution.[1][2] The position of the incoming nitro group is directed by the existing substituents: the N-methyl group at position 1 and the methyl carboxylate group at position 3.
-
N1-Methyl Group: This group is electron-donating through an inductive effect, activating the pyrazole ring towards electrophilic attack.
-
C3-Methyl Carboxylate Group: This is an electron-withdrawing group, which deactivates the ring, particularly at the adjacent C4 position.
The interplay of these electronic effects makes the C5 position the most favorable site for nitration, as the C4 position is deactivated and sterically influenced. However, improper reaction conditions can lead to the formation of the undesired 4-nitro isomer, significantly impacting the final yield and purity.[3]
Caption: General reaction pathway for the nitration of the pyrazole precursor.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
Low yield is the most frequent complaint and can stem from several factors. A systematic approach is required to diagnose the root cause.
-
Possible Cause 1: Inadequate Nitrating Strength or Agent Choice. The electrophile in this reaction is the nitronium ion (NO₂⁺). Its generation is critical. A standard mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is typically effective. If using other nitrating agents like nitric acid in acetic anhydride, the conditions must be carefully controlled to ensure sufficient generation of the active electrophile.[1][3]
-
Solution: Ensure acids are fresh and have a low water content. For a 10 mmol scale reaction, a mixture of 1.5 mL of concentrated H₂SO₄ and 1.0 mL of fuming HNO₃ is a robust starting point. Add the pyrazole substrate to the acid mixture, not the other way around, to maintain nitrating strength.
-
-
Possible Cause 2: Suboptimal Reaction Temperature. Nitration is highly exothermic. If the temperature rises uncontrollably, it can lead to thermal degradation of the starting material and the product. Conversely, if the temperature is too low, the reaction rate may be impractically slow.
-
Solution: Maintain a strict temperature protocol. The addition of the pyrazole substrate to the nitrating mixture should be done portion-wise at 0-5 °C using an ice-salt bath. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for a designated period (e.g., 2-4 hours).
-
-
Possible Cause 3: Premature Work-up. The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction using Thin Layer Chromatography (TLC). A typical mobile phase is a 3:1 mixture of hexane and ethyl acetate. The product is more polar than the starting material and will have a lower Rf value. Only proceed with the work-up once the starting material spot has disappeared or is significantly diminished.
-
Q2: My final product is contaminated with a significant amount of an isomer. How can I improve regioselectivity?
The primary isomeric impurity is methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate. Its formation is a function of reaction kinetics and thermodynamics.
-
Possible Cause: Reaction Temperature Too High. Higher temperatures can provide enough activation energy to overcome the barrier for attack at the C4 position, leading to a mixture of products.
-
Solution: Strict adherence to a low-temperature profile (0-5 °C) during the addition phase is crucial. This favors the kinetically and thermodynamically preferred attack at the C5 position. Avoid any temperature spikes above 10 °C during this critical phase.
-
Q3: I'm having difficulty purifying the product. It oils out during recrystallization or remains impure after column chromatography.
Purification challenges often arise from the presence of the 4-nitro isomer and residual starting material.
-
Possible Cause 1: Incorrect Recrystallization Solvent. The solubility profile of the desired 5-nitro product and the 4-nitro isomer can be very similar.
-
Solution: Ethanol or methanol are often effective for recrystallization.[4] If the product "oils out," it means the solvent is too good at the higher temperature and the product is supersaturated upon cooling. Try a mixed solvent system. Dissolve the crude solid in a minimum amount of a good solvent (like dichloromethane) and then slowly add a poor solvent (like hexane) until turbidity persists. Allow it to cool slowly.
-
-
Possible Cause 2: Ineffective Chromatographic Separation.
-
Solution: Use a high-quality silica gel with a fine mesh size (e.g., 230-400 mesh) for column chromatography. A gradient elution system, starting with a non-polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity, will provide the best separation between the starting material, the 4-nitro isomer, and the desired 5-nitro product.
-
Caption: A workflow for diagnosing and solving common synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
-
What is the expected melting point and appearance of the final product?
-
This compound is typically a colorless to light yellow crystalline solid with a melting point in the range of 95-100 °C.[4]
-
-
What are the critical safety precautions for this reaction?
-
The use of concentrated nitric and sulfuric acids requires extreme caution. Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is exothermic and can generate nitrous oxide fumes; ensure adequate ventilation. Quenching the reaction by pouring it onto ice should be done slowly and carefully to manage the release of heat and gas.
-
-
How should I dispose of the waste from this reaction?
-
The acidic aqueous waste must be neutralized before disposal. Slowly add a base, such as sodium bicarbonate or sodium hydroxide solution, while cooling in an ice bath. Ensure the final pH is neutral (pH 6-8) before disposing of it according to your institution's hazardous waste protocols.
-
Section 4: Optimized Experimental Protocol
This protocol is designed as a self-validating system for achieving a reliable and high yield of the target compound on a laboratory scale.
Reagents and Materials:
-
Methyl 1-methyl-1H-pyrazole-3-carboxylate
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
-
Ethanol (for recrystallization)
Procedure:
-
Prepare the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add concentrated H₂SO₄ (7.5 mL). Cool the flask to 0 °C in an ice-salt bath.
-
Add Nitric Acid: While maintaining the temperature between 0-5 °C, slowly add fuming HNO₃ (5.0 mL) dropwise to the sulfuric acid. Stir the mixture for 15 minutes at this temperature.
-
Substrate Addition: Dissolve methyl 1-methyl-1H-pyrazole-3-carboxylate (5.0 g, 32.4 mmol) in a minimal amount of concentrated H₂SO₄ (~5 mL). Add this solution dropwise to the nitrating mixture over 30-40 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 3 hours.
-
Monitoring: Check for the consumption of the starting material using TLC (Mobile phase: 70:30 Hexane:Ethyl Acetate).
-
Work-up (Quenching): Prepare a 600 mL beaker containing crushed ice (approx. 200 g). Very slowly and carefully, pour the reaction mixture onto the ice with gentle stirring. A precipitate should form.
-
Isolation: Allow the ice to melt completely. Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral (check with pH paper).
-
Drying: Dry the crude product under vacuum. A typical crude yield is in the range of 80-90%.
-
Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Section 5: Data Summary
Table 1: Influence of Reaction Conditions on Outcome
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature | 0-5 °C | High yield, >95% 5-nitro isomer | Favors kinetically and thermodynamically preferred C5 attack; minimizes degradation.[1][3] |
| Temperature | > 25 °C | Lower yield, increased 4-nitro isomer | Provides sufficient energy for the less favorable C4 attack, potential for product decomposition. |
| Nitrating Agent | HNO₃ / H₂SO₄ | High conversion | Strong and reliable source of the required nitronium ion (NO₂⁺). |
| Nitrating Agent | HNO₃ / Ac₂O | Variable yield, potential for N-acetylation | Milder, but can lead to side reactions if not carefully controlled.[3] |
Table 2: Key Physical and Analytical Data
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₄ | [4] |
| Molecular Weight | 197.14 g/mol | Calculated |
| Appearance | Colorless to light yellow crystalline solid | [4] |
| Melting Point | 95-100 °C | [4] |
| Solubility | Soluble in ethanol, methanol, DCM; Insoluble in water | [4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.0 (s, 3H, -OCH₃), δ ~4.2 (s, 3H, N-CH₃), δ ~7.5 (s, 1H, pyrazole C4-H) | Expected |
References
Common side reactions in the synthesis of nitropyrazoles and their prevention
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for nitropyrazole synthesis. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. We aim to equip you with the knowledge to navigate the complexities of nitropyrazole synthesis, helping you to anticipate and prevent common side reactions and optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of nitropyrazoles, offering explanations for their causes and providing actionable solutions.
Problem 1: My reaction is producing a mixture of N-nitro and C-nitro pyrazoles. How can I improve the selectivity for C-nitration?
Symptoms:
-
NMR and mass spectrometry data of the crude product indicate the presence of at least two isomeric products.
-
One isomer corresponds to the N-nitrated pyrazole, and the other to the desired C-nitrated pyrazole.
Root Cause Analysis: The pyrazole ring possesses two distinct sites for electrophilic attack: the nitrogen atoms and the carbon atoms. The lone pair on the sp2 hybridized nitrogen atom can act as a nucleophile, leading to N-nitration. Concurrently, the aromatic π-system of the pyrazole ring is susceptible to electrophilic substitution at the carbon atoms, primarily at the C4 position. The selectivity between N- and C-nitration is a delicate balance influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyrazole ring can sterically hinder the approach of the nitrating agent to the nitrogen atom, thereby favoring C-nitration.
-
Electronic Effects: Electron-donating groups on the pyrazole ring increase the electron density of the ring, activating it towards C-nitration. Conversely, electron-withdrawing groups deactivate the ring, making C-nitration more difficult.
-
Reaction Conditions: The choice of nitrating agent and solvent system plays a crucial role. Milder nitrating agents and less acidic conditions often favor N-nitration, while stronger agents and highly acidic media can promote C-nitration.
Strategic Solutions:
-
Rearrangement of N-nitropyrazole: A common and effective strategy is a two-step process involving initial N-nitration followed by a thermal or acid-catalyzed rearrangement to the C-nitro product.[1][2]
-
Step 1: N-Nitration: Pyrazole can be nitrated at the nitrogen atom using nitrating agents like nitric acid in acetic anhydride.[3]
-
Step 2: Rearrangement: The resulting N-nitropyrazole can then be rearranged to 3(5)-nitropyrazole or 4-nitropyrazole by heating in an organic solvent or by treatment with sulfuric acid.[1][2] The specific isomer obtained depends on the reaction conditions and the substitution pattern of the pyrazole.
-
-
Use of N-Protecting Groups: Introducing a removable protecting group on the pyrazole nitrogen can block N-nitration, directing the electrophilic attack to the carbon atoms. The tetrahydropyranyl (THP) group is a suitable choice as it can be introduced under green, solvent-free conditions and removed later in the synthesis.[4]
-
Direct C-Nitration with Optimized Reagents: For some substrates, direct C-nitration can be achieved with high selectivity by carefully choosing the nitrating agent and conditions.
-
A mixture of fuming nitric acid and fuming sulfuric acid can directly nitrate pyrazole to 4-nitropyrazole.[1]
-
For N-arylpyrazoles, the choice of nitrating agent dictates the position of nitration. Using nitric acid in acetic anhydride ("acetyl nitrate") favors nitration at the C4 position of the pyrazole ring, whereas mixed acids (HNO₃/H₂SO₄) lead to nitration on the phenyl ring.[5][6][7]
-
Workflow for Optimizing C-Nitration Selectivity
Caption: A logical workflow for troubleshooting and optimizing C-nitration selectivity.
Problem 2: My nitration reaction is resulting in the formation of multiple nitro-substituted pyrazoles (polynitration). How can I control the degree of nitration?
Symptoms:
-
Mass spectrometry analysis reveals the presence of di- and tri-nitrated pyrazole species in addition to the desired mono-nitrated product.
-
The isolated yield of the mono-nitrated product is low.
Root Cause Analysis: The introduction of a nitro group, which is an electron-withdrawing group, deactivates the pyrazole ring towards further electrophilic substitution. However, under harsh reaction conditions (e.g., high temperatures, strong nitrating agents, or long reaction times), polynitration can still occur.[1] The ease of introducing subsequent nitro groups depends on the position of the first nitro group and the presence of other substituents on the pyrazole ring.
Strategic Solutions:
-
Control of Reaction Stoichiometry and Conditions:
-
Nitrating Agent: Use a milder nitrating agent or a stoichiometric amount of the nitrating agent. For example, nitric acid in trifluoroacetic anhydride can provide mononitro derivatives in good yields.[3][8]
-
Temperature: Perform the reaction at a lower temperature to reduce the rate of the second and third nitration reactions.
-
Reaction Time: Carefully monitor the reaction progress using techniques like TLC or LC-MS and quench the reaction once the desired mono-nitrated product is formed in optimal yield.
-
-
Stepwise Nitration Approach: A more controlled method is to synthesize the desired polynitrated pyrazole in a stepwise manner. For instance, 3,4-dinitropyrazole can be synthesized from pyrazole via N-nitration, rearrangement to 3-nitropyrazole, and then a second nitration.[2] This approach provides greater control over the final product.
-
Use of a Controllable Nitrating Reagent: Recently, 5-methyl-1,3-dinitro-1H-pyrazole has been identified as a powerful and controllable nitrating reagent. By manipulating the reaction conditions, it is possible to selectively obtain either mononitrated or dinitrated products.[9]
Data Summary: Controlling the Degree of Nitration
| Desired Product | Starting Material | Nitrating Agent/Conditions | Key Considerations | Reference |
| Mono-nitropyrazole | Pyrazole | Nitric acid/trifluoroacetic anhydride | Milder conditions to avoid over-nitration. | [3] |
| 3,4-Dinitropyrazole | 3-Nitropyrazole | Nitric acid | Stepwise approach for better control. | [2] |
| 3,4,5-Trinitropyrazole | 3,5-Dinitropyrazole | HNO₃–H₂SO₄ mixture | Requires forcing conditions. | [2] |
| Controllable Mono/Di-nitration | Arenes | 5-methyl-1,3-dinitro-1H-pyrazole | Reaction conditions dictate the product. | [9] |
Problem 3: I am observing unexpected ring-opening or rearrangement products. What could be the cause and how can I prevent it?
Symptoms:
-
Isolation of products that do not correspond to simple nitration of the starting pyrazole.
-
Complex NMR spectra that are difficult to interpret.
Root Cause Analysis: While the pyrazole ring is generally stable, under certain conditions, particularly with highly functionalized pyrazoles, ring-opening or rearrangement reactions can occur. For instance, the thermolysis of an ortho-azidonitro pyrazole derivative in acetic acid can lead to a complex rearrangement involving a transient nitrene intermediate, resulting in ring-opening and recyclization to form an unexpected product.[10][11][12] In the presence of a strong base, deprotonation at C3 can also lead to ring opening.[13]
Strategic Solutions:
-
Careful Selection of Reaction Conditions: Avoid harsh conditions such as high temperatures or the use of strong bases if your substrate is susceptible to ring-opening.
-
Avoidance of Precursors to Reactive Intermediates: If possible, design your synthetic route to avoid the formation of highly reactive intermediates like nitrenes in close proximity to other functional groups that could trigger rearrangements.
-
Thorough Characterization: In cases of unexpected product formation, comprehensive structural elucidation using techniques like X-ray crystallography is crucial to understand the transformation that has occurred.[10]
Diagram of an Unexpected Rearrangement Pathway
Caption: A simplified representation of a potential unexpected rearrangement pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most common nitrating agents used for pyrazole synthesis, and what are their pros and cons?
A1: The choice of nitrating agent is critical for a successful nitropyrazole synthesis. Here's a comparison of common agents:
| Nitrating Agent | Composition | Pros | Cons |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | Powerful, effective for deactivating rings, can achieve polynitration. | Harsh conditions, can lead to over-nitration and side reactions, poor functional group tolerance.[9] |
| Acetyl Nitrate | HNO₃ / Acetic Anhydride | Milder than mixed acid, can be selective for C4-nitration in N-arylpyrazoles.[5][6] | Can lead to N-nitration followed by rearrangement.[3] |
| Nitric Acid in Trifluoroacetic Anhydride | HNO₃ / (CF₃CO)₂O | Milder conditions, good for direct mononitration.[3][8] | Trifluoroacetic anhydride is expensive and moisture-sensitive. |
| N-Nitropyrazole Reagents | e.g., 5-methyl-1,3-dinitro-1H-pyrazole | Controllable for mono- or dinitration, mild conditions, good functional group tolerance.[9] | The reagent needs to be synthesized first. |
Q2: How can I avoid the cleavage of functional groups during nitration?
A2: Cleavage of existing functional groups is a significant side reaction, especially with sensitive groups like nitratomethyl. This is often observed when nitrating pyrazole rings that are already substituted with electron-withdrawing groups, which can destabilize adjacent functionalities.[14] To mitigate this:
-
Use Milder Nitrating Conditions: Opt for reagents like acetyl nitrate or N-nitropyrazole reagents under controlled temperatures.[9][15]
-
Protect Sensitive Groups: If possible, protect the sensitive functional group before nitration and deprotect it afterward.
-
Optimize the Order of Reactions: Consider introducing the sensitive functional group after the nitration step if the synthetic route allows.
Q3: Are there any safety considerations I should be aware of when synthesizing nitropyrazoles?
A3: Yes, safety is paramount. Nitropyrazoles, especially those with multiple nitro groups, are energetic materials and can be sensitive to heat, shock, and friction.[16][17][18][19]
-
Scale: Always start with small-scale reactions to assess the reactivity and potential hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. For potentially explosive compounds, a face shield and blast shield are essential.
-
Reaction Monitoring: Avoid sealed vessels for reactions that may generate gas. Monitor the reaction temperature carefully, especially for exothermic nitration reactions. Continuous flow reactors can offer a safer alternative for handling hazardous and exothermic reactions.[20]
-
Product Handling: Handle the final products with care, avoiding grinding or subjecting them to sudden impact.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. preprints.org [preprints.org]
- 13. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 14. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective O - and N -nitration of steroids fused to the pyrazole ring (2018) | A. Kh. Shakhnes [scispace.com]
- 16. Polynitro-substituted pyrazoles and triazoles as potential energetic materials and oxidizers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 17. A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Methyl 1-Methyl-5-Nitro-1H-Pyrazole-3-Carboxylate
Welcome to the technical support center for the purification of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally related compounds. Here, we address common challenges and questions encountered during purification, providing not just protocols, but the underlying chemical principles to empower you to solve problems effectively in your own laboratory settings.
Section 1: Troubleshooting Guide
This section is formatted to rapidly diagnose and solve specific issues you may encounter during the purification process.
Problem 1: My product oiled out or formed a slurry during recrystallization instead of forming clean crystals.
-
Plausible Causes:
-
Supersaturation was too high: The solution was cooled too rapidly, not allowing for proper crystal lattice formation. Rapid crystallization often traps impurities.[1]
-
Presence of insoluble impurities: Low-melting point eutectic mixtures may have formed with impurities, depressing the melting point of your compound.
-
Incorrect solvent choice: The solvent may have too high a solvating power, even at lower temperatures, preventing the compound from precipitating effectively.
-
-
Expert Recommendations & Solutions:
-
Re-dissolve and Slow Cool: Place the flask back on the heat source, add a small amount (5-10% more) of the hot solvent to ensure everything dissolves completely.[1] Instead of placing it directly in an ice bath, allow the flask to cool slowly to room temperature on the benchtop, insulated with a cork ring. Once at room temperature, you can proceed to cool it further in an ice bath.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus.[1] The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.
-
Perform a Hot Filtration: If you suspect insoluble impurities, dissolve the crude product in the minimum amount of boiling solvent and perform a rapid filtration while hot (using a pre-heated funnel) to remove the insoluble matter. Then, proceed with slow cooling.
-
Problem 2: The yield from my recrystallization is extremely low.
-
Plausible Causes:
-
Excess solvent: Using too much solvent during the initial dissolution step is the most common cause of low recovery, as a significant portion of your product will remain in the mother liquor.
-
Premature crystallization: The compound may have crystallized on the filter paper or funnel during a hot filtration step.
-
Product is more soluble than anticipated: The chosen solvent system may not be optimal, leading to high solubility even at low temperatures.
-
-
Expert Recommendations & Solutions:
-
Minimize Solvent: Always use the minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until dissolution is just complete.
-
Reduce Mother Liquor Volume: If you suspect too much solvent was used, you can carefully evaporate a portion of the solvent under a gentle stream of nitrogen or by gentle heating to re-saturate the solution before cooling.
-
Re-evaluate Solvent System: Test the solubility of your pure compound in various solvents. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For this pyrazole derivative, which is soluble in methanol and ethanol, a co-solvent system like ethanol/water or methanol/water could be effective.[2]
-
Problem 3: My compound is streaking badly on the TLC plate during column chromatography analysis.
-
Plausible Causes:
-
Sample Overload: The applied spot is too concentrated, causing the "tailing" or "streaking" phenomenon.
-
Highly Polar Compound: The compound is interacting too strongly with the polar silica gel stationary phase.[3] The nitro group and ester functionality make the compound quite polar.
-
Acidic/Basic Nature: The compound itself might have acidic or basic properties, leading to strong, non-ideal interactions with the slightly acidic silica gel.
-
-
Expert Recommendations & Solutions:
-
Dilute the Sample: Prepare a more dilute solution of your crude material for TLC analysis.
-
Increase Mobile Phase Polarity: A more polar mobile phase will compete more effectively for binding sites on the silica gel, moving your compound up the plate and reducing streaking.[3] If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
-
Add a Modifier: Add a small amount (0.5-1%) of a modifier to the mobile phase. For potentially acidic compounds, adding a trace of acetic acid can sharpen the spots. For basic compounds, a trace of triethylamine is often used. This works by neutralizing active sites on the silica gel.
-
Problem 4: Two spots are co-eluting (overlapping) during column chromatography.
-
Plausible Causes:
-
Insufficient Separation Power: The chosen mobile phase does not have the selectivity to resolve the compound of interest from a similarly polar impurity.
-
Improper Column Packing: Voids or channels in the silica gel column lead to a non-uniform solvent front and poor separation.
-
Overloaded Column: Too much crude material was loaded onto the column relative to the amount of silica gel.
-
-
Expert Recommendations & Solutions:
-
Optimize the Mobile Phase: The goal is to find a solvent system where the Rf of your target compound is approximately 0.3-0.4 and is well-separated from all other spots. Systematically test different solvent systems (e.g., Dichloromethane/Methanol, Hexane/Ethyl Acetate, Toluene/Acetone) using TLC.[4][5] A solvent system of cyclohexane:ethyl acetate (9:1) has been successfully used for other nitro-pyrazole derivatives.[6]
-
Use a Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind.
-
Check Column Loading: A general rule of thumb is to use a silica gel mass of at least 30-50 times the mass of the crude material to be separated.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
The synthesis of this compound typically involves the nitration of methyl 1-methyl-1H-pyrazole-3-carboxylate.[2] Based on this, you can anticipate the following impurities:
| Impurity Type | Plausible Origin | Relative Polarity |
| Unreacted Starting Material | Incomplete nitration reaction. | Less polar than the product. |
| Regioisomers | Nitration at other positions on the pyrazole ring (e.g., the 4-position). | Similar polarity to the product; often the most difficult to separate. |
| Di-nitrated byproducts | Over-nitration of the pyrazole ring. | More polar than the product. |
| Residual Acids/Reagents | Carryover from the nitrating mixture (e.g., H₂SO₄, HNO₃). | Highly polar; often removed by an aqueous workup. |
Q2: How do I choose between recrystallization and column chromatography for purification?
This decision depends on the nature and quantity of your crude material. The following decision tree can guide your choice. For multi-gram quantities of a solid product, recrystallization is often a good first choice.[7] For smaller quantities or oily products, chromatography is generally preferred.[7]
Caption: Decision tree for selecting a purification method.
Q3: What is a good starting point for a recrystallization solvent system?
Based on known solubility data, the target compound is soluble in solvents like ethanol, methanol, and dichloromethane, but insoluble in water.[2] This makes a mixed-solvent system highly attractive.
-
Primary Recommendation: Ethanol and Water.
-
Principle: Dissolve the crude solid in the minimum amount of boiling ethanol. Then, add hot water dropwise until the solution just begins to turn cloudy (this is the saturation point). Add a drop or two more of hot ethanol to re-clarify the solution, then allow it to cool slowly.
-
-
Alternative: Methanol and Water can be used similarly.
Q4: What mobile phase should I start with for thin-layer chromatography (TLC) and column chromatography?
Given the polar nature of the nitro and ester groups, a mobile phase of moderate polarity is required.
-
Primary Recommendation: Hexane / Ethyl Acetate. Start with a ratio of 3:1 (Hexane:EtOAc) and adjust as needed.
-
If the Rf is too low (compound doesn't move), increase the proportion of ethyl acetate (e.g., 2:1, 1:1).
-
If the Rf is too high (compound runs with the solvent front), increase the proportion of hexane (e.g., 4:1, 5:1).
-
-
Alternative Systems: Dichloromethane / Methanol (start at 98:2) or Cyclohexane / Ethyl Acetate (a 9:1 ratio has been reported for similar compounds).[6]
Q5: How can I definitively confirm the purity of my final product?
No single technique is sufficient. A combination of methods provides the most trustworthy validation:
-
Thin-Layer Chromatography (TLC): The purified sample should appear as a single spot in multiple different solvent systems.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). The reported melting point for this compound is 95-100°C.[2] A broad or depressed melting point indicates the presence of impurities.
-
Spectroscopic Analysis (NMR, IR): Proton and Carbon NMR (¹H and ¹³C NMR) are powerful tools to confirm the structure and identify any residual impurities. The spectra should be clean and match the expected structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Section 3: Standard Operating Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Heat on a hot plate while stirring and add the minimum volume of boiling ethanol required to completely dissolve the solid.
-
Saturation: While still hot, add hot deionized water dropwise until a persistent cloudiness appears.
-
Clarification: Add 1-2 drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final solvent composition).
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the product for purity (TLC, melting point).
Protocol 2: Flash Column Chromatography
This workflow outlines the major steps for purification using a silica gel column.
Caption: Standard workflow for flash column chromatography.
-
Mobile Phase Selection: Using TLC, determine an optimal solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value between 0.3 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (wet loading) or adsorb it onto a small amount of silica gel and load the dry powder onto the column (dry loading, preferred for better resolution).
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chembk.com [chembk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Nitration
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for controlling regioisomeric outcomes during the nitration of pyrazoles. As Senior Application Scientists, we understand that achieving regioselectivity is a common and often complex challenge. This resource consolidates our expertise and field-proven insights to help you navigate these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: I performed a direct nitration on my substituted pyrazole and obtained a mixture of 3-nitro and 5-nitro isomers. How can I favor the formation of a single regioisomer?
A1: The formation of 3- and 5-nitro regioisomers is a common outcome governed by both electronic and steric factors. The pyrazole ring possesses two nitrogen atoms, which can influence the electron density and reactivity of the adjacent carbon atoms.
Causality and Strategic Solutions:
-
Electronic Effects: The substituent on your pyrazole ring plays a crucial role. Electron-donating groups (EDGs) tend to activate the ring towards electrophilic substitution, but their directing influence can be complex. Electron-withdrawing groups (EWGs) deactivate the ring, often leading to harsher reaction conditions being required, which can decrease selectivity.
-
Steric Hindrance: A bulky substituent at the C3 or C5 position will sterically hinder the approach of the nitrating agent to the adjacent position. For instance, a large group at C3 will likely favor nitration at C5.
-
Reaction Conditions:
-
Nitrating Agent: The choice of nitrating agent is critical. A mixture of concentrated nitric acid and sulfuric acid is a potent nitrating system that generates the highly reactive nitronium ion (NO₂⁺). Milder reagents, such as acetyl nitrate (generated from nitric acid and acetic anhydride), can sometimes offer better regioselectivity.[1][2] N-nitropyrazoles have also been developed as versatile nitrating reagents.[3][4]
-
Solvent: While less common for nitration, the solvent can influence the reactivity of the substrate and the nitrating species.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioisomer formation.
Q2: My primary product is the 4-nitropyrazole, but I need the 3- or 5-nitro isomer. What is causing this preference for the C4 position, and how can I change the outcome?
A2: The C4 position of the pyrazole ring is often the most electron-rich and sterically accessible, making it a common site for electrophilic attack.[5]
Mechanistic Insight:
Electrophilic substitution on the pyrazole ring proceeds via a cationic intermediate. The stability of this intermediate determines the position of substitution. Attack at the C4 position generally leads to a more stable intermediate compared to attack at C3 or C5, as the positive charge can be more effectively delocalized without being adjacent to the electron-deficient pyridinic nitrogen.
Strategies to Shift Regioselectivity:
-
N-Protection/Blocking: Protecting the N1 position of the pyrazole with a suitable group can alter the electronic distribution in the ring and potentially favor nitration at C3 or C5. Subsequent deprotection would yield the desired isomer.
-
Rearrangement of N-Nitropyrazole: A powerful strategy involves the initial N-nitration of the pyrazole to form an N-nitropyrazole, which can then be thermally or acid-catalyzed to rearrange to the C-nitrated product.[6][7] The conditions of the rearrangement can often be tuned to favor the 3(5)-nitro isomer.[6][8][9]
Experimental Protocol: Synthesis of 3-Nitro-1H-pyrazole via Rearrangement [8]
| Step | Procedure |
| 1 | Mix 1-nitropyrazole (3.45 g, 30.5 mmol) with benzonitrile (33 mL). |
| 2 | Heat the mixture with stirring at 180 °C for 3 hours. |
| 3 | Cool the reaction mixture to room temperature. |
| 4 | Dilute with hexane and continue stirring for 20 minutes at room temperature. |
| 5 | Collect the precipitated solid by filtration to obtain 3-nitro-1H-pyrazole. |
Q3: I am attempting to nitrate a 1-phenylpyrazole and the nitro group is adding to the phenyl ring instead of the pyrazole ring. How can I direct the nitration to the pyrazole moiety?
A3: This is a classic example of competing reaction sites. The regiochemical outcome is highly dependent on the reaction conditions, specifically the acidity of the medium.[1]
The Role of Acidity:
-
Strongly Acidic Conditions (e.g., HNO₃/H₂SO₄): In a highly acidic environment, the pyrazole ring becomes protonated, forming a pyrazolium ion.[10] This protonation deactivates the pyrazole ring towards further electrophilic attack. Consequently, the nitration occurs preferentially on the appended phenyl ring, typically at the para-position.[1]
-
Less Acidic/Neutral Conditions (e.g., HNO₃/Acetic Anhydride): Under these conditions, the pyrazole ring remains largely unprotonated and is therefore more activated towards electrophilic substitution than the phenyl ring. This leads to selective nitration at the C4 position of the pyrazole.[1]
Comparative Reaction Conditions:
| Nitrating System | Predominant Product | Reference |
| HNO₃ / H₂SO₄ | 1-(p-nitrophenyl)pyrazole | [1] |
| HNO₃ / Acetic Anhydride | 4-nitro-1-phenylpyrazole | [1] |
Logical Relationship Diagram:
Caption: Influence of acidity on nitration site.
Q4: I am observing the formation of dinitrated or other over-nitrated byproducts. How can I improve the selectivity for mononitration?
A4: The formation of over-nitrated products indicates that the reaction conditions are too harsh or the reaction time is too long, allowing for subsequent nitration of the initially formed mononitro-pyrazole.
Strategies for Controlled Mononitration:
-
Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess (1.0-1.2 equivalents) is often sufficient.
-
Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts. Running the reaction at a lower temperature will slow down the reaction rate, providing a wider window to stop at the mononitrated stage.
-
Method of Addition: A slow, dropwise addition of the nitrating agent to the pyrazole solution (or vice versa, depending on stability) can help to maintain a low concentration of the active nitrating species and dissipate heat, thereby minimizing over-reaction.
-
Optimized Procedures: For the synthesis of 4-nitropyrazole, an optimized one-pot, two-step method using fuming nitric acid and fuming sulfuric acid at a controlled temperature has been reported to achieve high yields of the mononitrated product.[11]
Optimized Conditions for 4-Nitropyrazole Synthesis [11]
| Parameter | Optimal Condition |
| Nitrating Agent | Fuming HNO₃ (90%) / Fuming H₂SO₄ (20%) |
| Molar Ratio | n(fuming HNO₃):n(fuming H₂SO₄):n(conc. H₂SO₄):n(pyrazole) = 1.5:3:2.1:1 |
| Temperature | 50 °C |
| Time | 1.5 hours |
| Yield | 85% |
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 188. The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. Page loading... [guidechem.com]
Optimizing reaction conditions for the synthesis of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate
Technical Support Center: Synthesis of Methyl 1-Methyl-5-Nitro-1H-Pyrazole-3-Carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Pyrazole derivatives are crucial building blocks in modern drug discovery, and mastering their synthesis is key to accelerating research. This document provides a comprehensive, experience-driven approach to navigate the common challenges encountered during the synthesis of this specific, highly functionalized pyrazole.
Proposed Synthetic Pathway
The synthesis of this compound is a multi-step process where control over regioselectivity is paramount. Based on established transformations in pyrazole chemistry, we propose a robust three-step synthetic route starting from commercially available methyl 4-nitro-1H-pyrazole-3-carboxylate. This pathway is designed to maximize yield and purity by addressing selectivity challenges upfront.
Caption: Proposed synthetic workflow for the target molecule.
Troubleshooting Guide & FAQs
This section addresses the most common experimental hurdles in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.
Q1: My N-methylation of the starting pyrazole gives a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the N1-selectivity?
A1: This is the most critical challenge in this synthesis. The two ring nitrogens in the pyrazole core have similar nucleophilicity, often leading to poor regioselectivity with standard methylating agents like methyl iodide or dimethyl sulfate.
Root Cause Analysis:
-
Steric Hindrance: The ester group at the C3 position offers some steric bulk, which can slightly disfavor alkylation at the adjacent N2 position. However, this effect is often insufficient with small methylating agents.
-
Electronic Effects: The nitro group at C4 is a strong electron-withdrawing group, which reduces the nucleophilicity of both nitrogen atoms, making the reaction sluggish and less selective.
Optimization Strategies:
-
Utilize Sterically Demanding Methylating Reagents: The most effective modern approach is to use a "masked" methylating agent. α-Halomethylsilanes, such as (chloromethyl)triisopropoxysilane, have proven highly effective.[1][2][3][4] The bulky silane group directs the initial alkylation almost exclusively to the less hindered N1 position. The silyl group is then cleaved under mild conditions (e.g., using a fluoride source like TBAF) to reveal the desired N-methyl group. This method can increase the N1:N2 ratio from ~3:1 to over 95:5.[2]
-
Choice of Base and Solvent: A strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) or sodium hydride (NaH) is required to fully deprotonate the pyrazole N-H.[5] The solvent system can also play a role; a mixture of THF and DMSO is often used for these types of alkylations to ensure solubility of the pyrazole salt.[2]
-
Reaction Temperature: Running the reaction at a controlled temperature (e.g., 60 °C) can improve selectivity and prevent side reactions.[2]
If Isomer Separation is Unavoidable: Should you still obtain a mixture, separation is typically achieved by silica gel column chromatography. The isomers often have a small but discernible difference in polarity. Experiment with a range of eluent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and use a high-resolution silica gel to achieve baseline separation.
Q2: The nitration/rearrangement step is giving low yields and multiple byproducts. How can I control this reaction?
A2: The transformation from a 4-nitro to a 5-nitro pyrazole is not a simple substitution but rather a rearrangement, which requires harsh conditions and precise control. The direct nitration of methyl 1-methyl-1H-pyrazole-3-carboxylate would likely yield the 4-nitro isomer as a major product, hence the choice of a rearrangement strategy.
Root Cause Analysis:
-
Reaction Conditions: The conditions required for nitro group migration are strongly acidic and oxidizing. A mixture of fuming nitric acid and fuming sulfuric acid (oleum) is typically required.[6][7]
-
Temperature Control: This is the most critical parameter. Exothermic reactions can lead to runaway reactions, decomposition of the pyrazole ring, and the formation of dinitrated or other oxidized byproducts.[8][9][10]
-
Substrate Stability: The pyrazole ring, while aromatic, can be susceptible to degradation under harsh nitrating conditions, especially with an activating N-methyl group and a deactivating ester group competing for electronic influence.
Optimization Strategies:
-
Precise Temperature Management: Begin the reaction at a low temperature (e.g., -10 °C to 0 °C) and add the pyrazole substrate to the pre-cooled nitrating mixture slowly and portion-wise to manage the exotherm.
-
Controlled Reaction Time and Quenching: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed, the reaction should be quenched promptly by carefully pouring it onto crushed ice. This prevents over-reaction and degradation.
-
Nitrating Agent Stoichiometry: Use a minimal excess of the nitrating agent. While a large excess can drive the reaction to completion, it also increases the risk of side product formation.
-
Alternative Nitrating Systems: For sensitive substrates, milder nitrating agents can be explored, although they may be less effective for this specific rearrangement. Systems like nitric acid in acetic anhydride are sometimes used for direct nitration but may not facilitate the desired rearrangement.[8]
Q3: I am having difficulty with the final purification. The product seems to be water-soluble, leading to losses during workup.
A3: The presence of multiple polar functional groups (nitro, ester, and the pyrazole ring) can impart significant polarity and some water solubility to the final product, leading to challenges during aqueous workup and purification.
Optimization Strategies:
-
Workup Modification: After quenching the reaction on ice, the product may precipitate. If it remains in the aqueous solution, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. To decrease the product's solubility in the aqueous layer, saturate the aqueous phase with sodium chloride (brine).
-
Back-Extraction: After the initial extractions, it is good practice to back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[5]
-
Purification Technique:
-
Crystallization: If the crude product is a solid, recrystallization is the preferred method for purification. Screen various solvents (e.g., ethanol, methanol, ethyl acetate/hexanes) to find a system that provides good crystal formation and efficiently removes impurities.
-
Chromatography: If the product is an oil or if crystallization is ineffective, silica gel chromatography is the next step. Due to the product's polarity, you may need a more polar eluent system than is typical. A gradient elution from a less polar to a more polar solvent mixture can be effective.
-
Optimized Protocol & Data Summary
The following is a generalized, step-by-step protocol based on the optimization strategies discussed.
Step 1: N1-Methylation of Methyl 4-nitro-1H-pyrazole-3-carboxylate
-
To a solution of methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 equiv) in a mixture of THF and DMSO, add KHMDS (1.5 equiv) at 0 °C and stir for 30 minutes.
-
Add (chloromethyl)triisopropoxysilane (1.2 equiv) and allow the mixture to warm to 60 °C. Stir for 2-4 hours until TLC indicates consumption of the starting material.
-
Cool the reaction, and add TBAF (2.0 equiv) and a small amount of water. Stir at 60 °C for another 2 hours to effect protodesilylation.
-
Perform an aqueous workup, extracting with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude mixture via column chromatography to isolate the desired methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate isomer.
Step 2: Nitration/Rearrangement
-
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (3.0 equiv) to fuming sulfuric acid (20% SO₃, ~5 mL per gram of substrate) at 0 °C.
-
Cool the nitrating mixture to -5 °C.
-
Slowly add the methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 equiv) in small portions, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Once complete, carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry over sodium sulfate, filter, and concentrate to yield the crude product. Purify by recrystallization or column chromatography.
Table 1: Optimization of Nitration Conditions
| Parameter | Condition A | Condition B | Observed Outcome | Recommendation |
| Temperature | 0-5 °C | 25-30 °C (Room Temp) | Clean conversion to the desired 5-nitro isomer. | Maintain strict temperature control at 0-5 °C to ensure selectivity and prevent degradation. |
| Acid System | Fuming HNO₃ / Fuming H₂SO₄ | Conc. HNO₃ / Conc. H₂SO₄ | Efficient rearrangement to the 5-nitro product. | Fuming acids are necessary to drive the rearrangement; concentrated acids are often insufficient. |
| Quenching | Pouring onto ice | Adding water to the reaction | Controlled quench, minimizes byproduct formation. | Always add the acid mixture to ice/water, never the other way around, to safely manage the exotherm. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of Nitropyrazole Synthesis
Welcome to the Technical Support Center for Nitropyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production of nitropyrazole derivatives. The synthesis of nitropyrazoles, a critical component in energetic materials and pharmaceuticals, presents unique challenges during scale-up.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a safe, efficient, and successful scale-up process.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the scale-up of nitropyrazole synthesis.
Q1: What are the primary safety concerns when scaling up nitropyrazole synthesis?
A1: The primary safety concerns revolve around the highly exothermic nature of nitration reactions and the potential energetic properties of the nitropyrazole products.[4][5] Key issues include:
-
Thermal Runaway: Nitration reactions can generate significant heat, and if not adequately controlled, can lead to a rapid increase in temperature and pressure, posing an explosion risk.[6]
-
Product Instability: Many nitropyrazoles are energetic materials with sensitivity to heat, shock, and friction.[7][8] The thermal stability of the final product and any intermediates must be well-understood.
-
Gas Evolution: Some synthetic routes, particularly those involving diazotization, can lead to rapid gas evolution (e.g., N₂), which can pressurize the reactor if not properly vented.[9]
-
Handling of Nitrating Agents: Concentrated nitric acid, fuming sulfuric acid, and other nitrating agents are corrosive and hazardous, requiring careful handling and appropriate personal protective equipment (PPE).
Q2: How can I control the regioselectivity of nitration on the pyrazole ring during scale-up?
A2: Achieving consistent regioselectivity is a common challenge. The position of nitration (e.g., N1, C3, C4, C5) is influenced by several factors:
-
Nitrating Agent: The choice of nitrating agent (e.g., HNO₃/H₂SO₄, HNO₃/Ac₂O) can influence the position of nitration.[1]
-
Reaction Temperature: Temperature can significantly impact the isomer distribution. Lowering the temperature may improve selectivity in some cases.[6]
-
Solvent: The solvent system can affect the reactivity of the pyrazole and the nitrating species. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some pyrazole syntheses.[10]
-
Substituents on the Pyrazole Ring: Existing substituents on the pyrazole ring will direct the position of subsequent nitration.
Q3: What are common impurities I might encounter, and how can I minimize them?
A3: Common impurities include regioisomers of the desired nitropyrazole, unreacted starting materials, and byproducts from side reactions.[6][11] To minimize these:
-
Control of Reaction Conditions: Precise control over temperature, reaction time, and stoichiometry is crucial to favor the formation of the desired product.[6]
-
Purity of Starting Materials: Ensure the use of high-purity pyrazole and nitrating agents, as impurities can lead to unwanted side reactions.[11]
-
Purification Methods: Recrystallization and column chromatography are common purification methods. The choice of solvent for recrystallization is critical for obtaining a high-purity product.[6][12]
Q4: I am seeing a decrease in yield upon scaling up my reaction. What are the likely causes?
A4: A drop in yield during scale-up can be attributed to several factors that differ from bench-scale conditions:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing can be more challenging, leading to localized "hot spots" or areas of low reactant concentration.
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient.[9] This can lead to side reactions or product decomposition.
-
Longer Reaction Times: In some cases, longer reaction times may be required at a larger scale to achieve full conversion, but this can also lead to the formation of degradation products.
-
Product Loss During Workup: Extraction and isolation procedures may need to be re-optimized for larger volumes to minimize product loss.[6]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the scale-up of nitropyrazole synthesis.
Troubleshooting Low Yield and Incomplete Conversion
| Symptom | Potential Cause | Recommended Solution |
| Significant amount of unreacted starting material observed by TLC or HPLC. | Incomplete reaction due to insufficient reaction time or temperature. | Gradually increase the reaction time and/or temperature while carefully monitoring for the formation of byproducts. |
| Poor mixing leading to localized areas of low reactant concentration. | Ensure the reactor's agitation is sufficient for the reaction volume. Consider using a different type of impeller or increasing the stirring speed. | |
| Deactivation of the nitrating agent. | Ensure the nitrating agent is of high quality and has not degraded. Protect the reaction from moisture if using water-sensitive reagents. | |
| Low isolated yield despite complete conversion. | Product loss during workup and purification. | Optimize extraction and recrystallization solvents and procedures for the larger scale. Consider alternative purification methods if significant loss is observed. |
| Product decomposition due to prolonged exposure to high temperatures. | If the product is thermally sensitive, minimize the time at elevated temperatures during both the reaction and workup. |
Troubleshooting Poor Regioselectivity
| Symptom | Potential Cause | Recommended Solution |
| Formation of multiple nitropyrazole isomers. | Reaction conditions favor the formation of multiple isomers. | Screen different solvents, particularly fluorinated alcohols, which have been shown to improve regioselectivity.[10] |
| The temperature of the reaction is too high. | Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.[6] | |
| The choice of nitrating agent is not optimal for the desired isomer. | Experiment with different nitrating systems (e.g., HNO₃ in acetic anhydride vs. mixed acid). |
Managing Exothermic Reactions and Ensuring Safety
The nitration of pyrazoles is a highly exothermic process, and managing the reaction temperature is critical for safety, especially at scale.
Experimental Protocol: Controlled Nitration in a Jacketed Reactor
This protocol outlines a general procedure for the controlled nitration of a pyrazole derivative in a jacketed reactor, which allows for precise temperature control.
-
Reactor Setup:
-
Set up a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Connect the jacket to a circulating chiller/heater capable of maintaining the desired reaction temperature.
-
-
Reagent Preparation:
-
In the dropping funnel, prepare the nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) and cool it to the desired addition temperature.
-
In the reactor, dissolve the pyrazole starting material in the chosen solvent and cool the solution to the initial reaction temperature (e.g., 0-5 °C).
-
-
Controlled Addition:
-
Begin stirring the pyrazole solution and slowly add the nitrating mixture from the dropping funnel at a rate that allows the cooling system to maintain the set temperature.
-
Monitor the internal temperature of the reaction closely. If the temperature begins to rise uncontrollably, immediately stop the addition and apply emergency cooling if necessary.
-
-
Reaction Monitoring and Quenching:
-
After the addition is complete, allow the reaction to stir at the set temperature for the desired time, monitoring its progress by TLC or HPLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred vessel of ice-water.
-
-
Workup and Isolation:
-
Perform the appropriate workup procedure, which may include neutralization, extraction, and washing.
-
Isolate the crude product by filtration or evaporation.
-
-
Purification:
-
Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography.
-
Visualization of Safety Workflow for Exothermic Reactions
Caption: A logical workflow for managing exothermic nitration reactions during scale-up.
Purification Challenges at Scale
Purifying large quantities of nitropyrazoles can present challenges not encountered at the bench scale.
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty in achieving high purity by recrystallization. | Co-crystallization of impurities or regioisomers. | - Screen a wider range of solvent systems for recrystallization. - Consider a multi-step purification process, such as a preliminary filtration through a plug of silica gel followed by recrystallization. |
| Oiling out of the product instead of crystallization. | - Ensure the chosen recrystallization solvent is appropriate for the product's solubility profile. - Try a slower cooling rate or seeding the solution with a small crystal of the pure product. | |
| Column chromatography is not practical for the desired scale. | Large volumes of solvent and silica gel required. | - Investigate alternative purification techniques such as preparative HPLC or crystallization as an acid addition salt.[12] |
III. Synthesis of Specific Nitropyrazole Isomers
Synthesis of 3-Nitropyrazole
The synthesis of 3-nitropyrazole often proceeds through the formation of N-nitropyrazole followed by a thermal rearrangement.
Caption: A simplified workflow for the synthesis of 3-nitropyrazole.
A common challenge in this synthesis is controlling the rearrangement to favor the 3-nitro isomer over the 4-nitro isomer. The choice of solvent and temperature for the rearrangement step is critical.[1]
Synthesis of 4-Nitropyrazole
4-Nitropyrazole can be synthesized by the direct nitration of pyrazole, often using a mixture of nitric and sulfuric acids.[2] More recently, a one-pot, two-step method has been developed using fuming nitric acid and fuming sulfuric acid, which has been shown to give a high yield of 85%.[2][13]
Optimized Conditions for 4-Nitropyrazole Synthesis [2]
| Parameter | Optimized Value |
| Molar Ratio (fuming HNO₃ : fuming H₂SO₄ : conc. H₂SO₄ : pyrazole) | 1.5 : 3 : 2.1 : 1 |
| Reaction Temperature | 50°C |
| Reaction Time | 1.5 hours |
IV. Conclusion
The scale-up of nitropyrazole synthesis requires careful consideration of safety, reaction parameters, and purification methods. By understanding the underlying chemical principles and potential challenges, researchers can develop robust and scalable processes. This guide provides a foundation for troubleshooting common issues and implementing safe and efficient synthetic protocols. Always consult original literature for detailed safety information and specific reaction conditions.[1]
V. References
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed. 7
-
Thermal decomposition peculiarities and combustion behavior of nitropyrazoles. (n.d.). ResearchGate. 4
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PubMed Central. 1
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (n.d.). ACS Publications. 14
-
Chemistry and thermal decomposition of trinitropyrazoles. (2010). ResearchGate. 15
-
N-Methylene-C-linked nitropyrazoles and 1,2,4-triazol-3-one: thermally stable energetic materials with reduced sensitivity. (2024). Dalton Transactions. 8
-
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. (2009). ACS Publications. 5
-
preventing side reactions in pyrazole synthesis. (n.d.). Benchchem. 11
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI. 9
-
How to Synthesize 4-Nitropyrazole Efficiently? (n.d.). Guidechem. 2
-
Review on synthesis of nitropyrazoles. (2014). ResearchGate. 3
-
Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. (2021). ACS Applied Materials & Interfaces. 16
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). PubMed Central. 17
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. 18
-
Synethsis and characterization of 3-nitropyrazole and its salts. (n.d.). ResearchGate. 19
-
Method for purifying pyrazoles. (2011). Google Patents. 12
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry. 10
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][7][14]triazin-7(6H)-ones and Derivatives. (n.d.). MDPI. 20
-
One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (2018). ResearchGate. 13
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. 21
-
Synthesis of high-performance insensitive energetic materials based on the nitropyrazole and 1,2,4-triazole. (n.d.). ResearchGate. 22
-
Manipulating nitration and stabilization to achieve high energy. (2023). ResearchGate. 23
-
challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem. 6
-
Nitropyrazoles (review). (n.d.). ResearchGate. 24
-
Manipulating nitration and stabilization to achieve high energy. (2023). PubMed Central. 25
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N -Methylene-C-linked nitropyrazoles and 1,2,4-triazol-3-one: thermally stable energetic materials with reduced sensitivity - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02494J [pubs.rsc.org]
- 9. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in the synthesis of substituted pyrazoles
Welcome to the Technical Support Center for pyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your synthetic workflows. This guide is structured to address specific issues you may encounter, explaining the underlying chemical principles and offering robust, actionable solutions.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis of substituted pyrazoles, offering explanations and step-by-step protocols to resolve them.
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I improve the selectivity for my desired product?
A1: The formation of regioisomers is the most common challenge in pyrazole synthesis, particularly in the Knorr synthesis, where an unsymmetrical 1,3-dicarbonyl can be attacked by the substituted hydrazine at two different carbonyl carbons.[1][2] The outcome is dictated by a delicate balance of steric hindrance, electronics, and reaction conditions.
Understanding the Mechanism
The reaction proceeds through the formation of a hydrazone intermediate. The initial attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl groups. Subsequent cyclization and dehydration lead to the respective pyrazole regioisomers.[2][3] Controlling which carbonyl is attacked first is the key to achieving regioselectivity.
Diagram: Competing Pathways in Knorr Pyrazole Synthesis
Caption: Knorr synthesis pathways leading to two regioisomers.
Troubleshooting Strategies & Protocols
-
Leverage Electronic Effects: If one carbonyl is significantly more electrophilic (e.g., adjacent to a strong electron-withdrawing group like -CF₃), the hydrazine will preferentially attack that site. Acidic conditions (e.g., HCl, H₂SO₄) protonate the carbonyl, enhancing this effect.[4]
-
Exploit Steric Hindrance: A bulky substituent near one carbonyl will sterically hinder the approach of the hydrazine, directing the attack to the less hindered carbonyl.
-
Optimize Solvent Choice: This is a powerful and often overlooked parameter. Standard protic solvents like ethanol can compete with the hydrazine for attack at the more reactive carbonyl, reducing selectivity. Switching to non-nucleophilic fluorinated alcohols can dramatically improve regioselectivity.[4]
Table 1: Effect of Solvent on Regioselectivity
| Entry | 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Yield (%) | Reference |
| 1 | 1,1,1-trifluoro-4-phenylbutane-2,4-dione | Methylhydrazine | EtOH | 60:40 | 85 | [4] |
| 2 | 1,1,1-trifluoro-4-phenylbutane-2,4-dione | Methylhydrazine | TFE | >95:5 | 92 | [4] |
| 3 | 1,1,1-trifluoro-4-phenylbutane-2,4-dione | Methylhydrazine | HFIP | >95:5 | 94 | [4] |
TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol
Q2: I am observing a significant pyrazoline byproduct when reacting an α,β-unsaturated carbonyl with hydrazine. How can I drive the reaction to the aromatic pyrazole?
A2: The reaction of α,β-unsaturated carbonyls with hydrazines forms a pyrazoline intermediate, which must be oxidized to yield the aromatic pyrazole.[5] If this oxidation step is inefficient, the pyrazoline will persist as a major byproduct.
Troubleshooting Strategies
-
In-Situ Oxidation: The simplest method is to ensure an oxidizing agent is present. Often, bubbling air through the reaction mixture is sufficient. For more resistant cases, chemical oxidants can be employed.
-
Use a Hydrazine with a Leaving Group: Employing a hydrazine derivative with a good leaving group, such as tosylhydrazine, can facilitate direct elimination to the pyrazole under basic conditions, bypassing the need for a separate oxidation step.[5]
-
Reaction Conditions: Higher temperatures and the choice of a high-boiling point solvent can promote the aromatization step.
Protocol: Air Oxidation of Pyrazoline to Pyrazole
-
Setup: Assemble the reaction apparatus as per your primary synthesis but include a gas dispersion tube (sparger) that reaches below the surface of the reaction mixture.
-
Reaction: Run the initial condensation reaction to form the pyrazoline intermediate. Monitor by TLC until the starting materials are consumed.
-
Oxidation: While maintaining the reaction at reflux (or an appropriate temperature), introduce a gentle stream of air through the sparger into the solution.
-
Monitoring: Continue to monitor the reaction by TLC. The spot corresponding to the pyrazoline should gradually be replaced by the spot for the aromatic pyrazole product.
-
Workup: Once the conversion is complete, proceed with your standard workup and purification protocol.
Q3: My N-alkylation of a 3-substituted pyrazole is giving a mixture of N1 and N2 isomers. How can I control the regioselectivity?
A2: N-alkylation of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers because the electronic properties of the two nitrogen atoms are similar.[6] The regioselectivity is influenced by the steric bulk of the substituent on the pyrazole ring, the nature of the alkylating agent, and the base/solvent system.
Troubleshooting Strategies
-
Steric Control: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. If the C3 substituent is large, the N1 position is favored. Conversely, if the C5 position is blocked, the N2 position is favored. This is often the most dominant factor.[7]
-
Choice of Base and Cation: The nature of the base can influence the position of the counter-ion (e.g., K⁺, Na⁺), which can in turn direct the incoming electrophile. In some cases, changing from a strong base like KOH to a milder one, or altering the solvent, can shift the isomeric ratio.[6]
-
Alternative Alkylating Agents: Using bulkier alkylating agents can enhance steric differentiation. Additionally, methods using trichloroacetimidate electrophiles under Brønsted acid catalysis provide an alternative to traditional base-mediated alkylations and can offer different selectivity profiles.[7][8]
Diagram: Decision Workflow for Optimizing N-Alkylation
Caption: Troubleshooting workflow for regioselective N-alkylation.
Frequently Asked Questions (FAQs)
Q: What are the main advantages of microwave-assisted pyrazole synthesis? A: Microwave-assisted organic synthesis (MAOS) offers several key benefits:
-
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[9][10]
-
Higher Yields: Rapid heating can minimize the formation of degradation byproducts, leading to cleaner reactions and higher isolated yields.[9][11]
-
Improved Selectivity: In some cases, the unique heating profile can enhance the selectivity for a desired product.[12] However, potential drawbacks include the need for specialized equipment and challenges with scalability for industrial applications.[11]
Q: Are there "green" or more sustainable methods for pyrazole synthesis? A: Yes, significant research is focused on developing greener synthetic routes. Key strategies include:
-
Use of Green Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids.[13][14][15]
-
Catalyst-Free or Recyclable Catalysts: Many modern protocols aim to eliminate catalysts or use recyclable ones like nano-organocatalysts to reduce waste.[13][15][16]
-
Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single pot, improving atom economy and reducing the number of synthetic and purification steps.[13][17]
Q: I'm struggling to separate my desired pyrazole from an isomeric byproduct. What purification strategies can I try? A: Separating regioisomers can be challenging due to their similar physical properties.
-
Recrystallization: This should be the first approach. Carefully screen a wide range of solvent systems (both single and mixed).
-
Acid Salt Crystallization: Pyrazoles are basic and can form crystalline salts with mineral or organic acids. The differing structures of the isomeric salts may lead to different solubilities, allowing for separation by fractional crystallization.[18]
-
Chromatography: If recrystallization fails, column chromatography is the next step. Use a high-resolution silica and test various eluent systems with fine polarity gradients. For very difficult separations, consider preparative HPLC.
-
Derivatization: In difficult cases, you can derivatize the mixture (e.g., by acylation or sulfonation), separate the derivatives (which may have more distinct properties), and then cleave the directing group to recover the pure desired isomer.
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. name-reaction.com [name-reaction.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. jk-sci.com [jk-sci.com]
- 17. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Alternative Reagents for the Nitration of Pyrazole Rings
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into the nitration of pyrazole rings, a critical transformation in the synthesis of many pharmaceutical and agrochemical compounds. We will move beyond the textbook mixed acid (HNO₃/H₂SO₄) methods to explore alternative reagents that can offer improved regioselectivity, milder reaction conditions, and enhanced safety profiles. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in your research.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to the classical nitric acid/sulfuric acid nitration of pyrazoles?
While the use of mixed nitric and sulfuric acids is a well-established method for pyrazole nitration, it presents several challenges that can hinder efficient and selective synthesis.[1][2]
-
Poor Regioselectivity: The highly acidic conditions can lead to protonation of the pyrazole ring, deactivating it towards electrophilic attack. This can result in competitive nitration on other aromatic moieties within the molecule, such as a phenyl substituent, leading to a mixture of isomers that are often difficult to separate.[3]
-
Harsh Reaction Conditions: The requirement for strong acids and often elevated temperatures can be incompatible with sensitive functional groups on the pyrazole substrate, leading to degradation and lower yields.[1]
-
Safety Concerns: The combination of concentrated nitric and sulfuric acids is highly corrosive and can lead to exothermic reactions that are difficult to control, especially on a larger scale.[4] Furthermore, many nitrated pyrazole compounds are energetic materials and require careful handling.[5][6]
Q2: What are some of the most effective alternative nitrating agents for pyrazole rings?
Several alternative reagents have been developed to overcome the limitations of mixed acids. The choice of reagent often depends on the specific substrate and desired outcome.
-
Acetyl Nitrate (HNO₃ in Acetic Anhydride): This is a milder nitrating agent that often provides better regioselectivity for the C4 position of the pyrazole ring.[7][8] It is particularly useful for substrates that are sensitive to strong acids.[8] The reaction is typically carried out at lower temperatures, enhancing its safety profile.
-
N-Nitropyrazoles: Certain N-nitropyrazoles, such as 5-methyl-1,3-dinitro-1H-pyrazole, have been identified as powerful and controllable nitrating reagents.[9] These reagents can be fine-tuned by modifying the substituents on the pyrazole ring, allowing for a range of reactivities.[9]
-
Fuming Nitric Acid with Catalysts: Fuming nitric acid in combination with a solid catalyst like zeolite or silica in a solvent such as tetrahydrofuran has been used for the nitration of substrates like 4-iodopyrazole.[1][5]
-
Trifluoroacetyl Nitrate: Generated from trifluoroacetic anhydride and a nitrate source, this reagent can be used for selective N-nitration or C-nitration depending on the reaction conditions.[5][10]
-
Bismuth Nitrate on Silica: An environmentally benign option involves the use of impregnated bismuth nitrate for the nitration of pyrazoles.[11]
Q3: How can I control the regioselectivity of pyrazole nitration (N- vs. C-nitration)?
Controlling whether the nitro group adds to a nitrogen or a carbon atom of the pyrazole ring is a common challenge. The outcome is highly dependent on the substrate, the nitrating agent, and the reaction conditions.
-
N-Nitration: This is often favored under less acidic conditions. Reagents like acetyl nitrate or trifluoroacetyl nitrate can be used to selectively introduce a nitro group onto one of the pyrazole nitrogen atoms.[10] The resulting N-nitropyrazole can sometimes be rearranged to the C-nitrated product.[1][5]
-
C4-Nitration: This is the most common position for electrophilic substitution on the pyrazole ring.[2][12] Milder nitrating agents like acetyl nitrate tend to favor C4-nitration.[7][8]
-
Other C-Positions: Nitration at C3 or C5 is less common and typically requires specific directing groups on the pyrazole ring.
Troubleshooting Guide
Problem 1: My nitration reaction is producing a mixture of regioisomers, particularly nitration on a phenyl substituent instead of the pyrazole ring.
-
Symptom: You are nitrating a 1-phenylpyrazole with mixed nitric and sulfuric acid and obtaining a significant amount of the 1-(p-nitrophenyl)pyrazole alongside the desired 4-nitro-1-phenylpyrazole.[3]
-
Cause: In strongly acidic media, the pyrazole ring becomes protonated and thus deactivated towards electrophilic attack. This makes the appended phenyl ring the more favorable site for nitration.[3][8]
-
Solution: Switch to a milder nitrating agent that does not require strongly acidic conditions. Acetyl nitrate (a mixture of nitric acid and acetic anhydride) is an excellent choice in this scenario.[3][8] Under these less acidic conditions, the pyrazole ring remains unprotonated and is more reactive than the phenyl ring, leading to selective nitration at the C4 position.[8]
Experimental Protocol: Selective C4-Nitration of 1-Phenylpyrazole using Acetyl Nitrate [8]
-
Preparation of Acetyl Nitrate: In a flask cooled in an ice bath, slowly add concentrated nitric acid to an equimolar amount of acetic anhydride while stirring. Maintain the temperature below 10 °C.
-
Nitration Reaction: Dissolve the 1-phenylpyrazole in a suitable solvent like acetic acid. Cool the solution in an ice bath and slowly add the freshly prepared acetyl nitrate solution dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice water and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Problem 2: My pyrazole substrate is degrading under the reaction conditions, leading to low yields.
-
Symptom: You observe the formation of multiple unidentified byproducts and a low yield of the desired nitrated pyrazole.
-
Cause: The pyrazole derivative contains acid-sensitive functional groups that are not stable in the presence of strong acids like sulfuric acid.
-
Solution: Employ a neutral or buffered nitrating system. Consider using an N-nitropyrazole reagent, which can act as a controllable source of the nitronium ion under milder conditions.[9] Alternatively, methods utilizing solid catalysts or alternative solvents can provide a less harsh reaction environment.[1][5]
Conceptual Workflow for a Milder Nitration Approach
Caption: Decision workflow for selecting a nitrating agent for an acid-sensitive pyrazole.
Problem 3: I am struggling to achieve nitration on a highly electron-deficient pyrazole ring.
-
Symptom: The nitration reaction does not proceed, or proceeds very slowly, even with standard nitrating agents.
-
Cause: Electron-withdrawing groups on the pyrazole ring deactivate it towards electrophilic substitution, making nitration difficult.
-
Solution: More forcing conditions or a more powerful nitrating agent may be necessary. A one-pot, two-step method using fuming nitric acid and fuming sulfuric acid has been shown to be effective for the synthesis of 4-nitropyrazole from pyrazole with high yield.[1] This combination generates a high concentration of the nitronium ion (NO₂⁺), which is a more potent electrophile.[1]
Comparison of Nitrating Agents for Pyrazole
| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | 0 °C to 100 °C | Inexpensive, powerful | Poor regioselectivity with some substrates, harsh conditions, safety concerns[1][3] |
| Acetyl Nitrate | 0 °C to room temp. | Milder, good C4-selectivity | Less reactive than mixed acids[7][8] |
| N-Nitropyrazoles | Room temp. to 80 °C | Controllable reactivity, mild conditions | Reagent synthesis required[9] |
| Fuming HNO₃ / Fuming H₂SO₄ | 50 °C | Highly effective for deactivated rings | Very harsh conditions, significant safety precautions needed[1] |
Safety Precautions
The nitration of pyrazoles, regardless of the reagent used, should always be performed with extreme caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Fume Hood: All nitration reactions should be carried out in a well-ventilated fume hood.[13]
-
Temperature Control: Nitration reactions can be highly exothermic. Use an ice bath to control the temperature, especially during the addition of reagents.
-
Scale: When attempting a new nitration reaction, it is prudent to start with a small scale to assess the reaction's exothermicity.
-
Handling of Reagents: Concentrated and fuming acids are highly corrosive. Handle them with care and have appropriate spill kits readily available.
-
Product Handling: Nitrated pyrazoles can be energetic compounds.[5][6] Handle the final products with care and store them appropriately.
General Safety Workflow for Pyrazole Nitration
Caption: A stepwise safety protocol for conducting pyrazole nitration experiments.
References
- 1. Page loading... [guidechem.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Spectroscopic Guide to Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, nitropyrazoles represent a class of compounds with significant interest in medicinal chemistry and materials science. Their utility as synthetic intermediates and pharmacophores necessitates robust analytical methods for unequivocal structure determination. This guide provides an in-depth comparison of the spectroscopic data for methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate and its key positional isomers. Understanding the subtle yet distinct differences in their NMR, IR, and mass spectra is crucial for researchers navigating the synthesis and characterization of these molecules.
Introduction to the Isomeric Landscape
The positioning of the nitro group and the methyl carboxylate on the N-methylated pyrazole ring gives rise to several isomers, each with a unique electronic and steric environment. This guide will focus on the spectroscopic differentiation of the following key isomers:
-
This compound (Target Compound)
-
Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
-
Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate
-
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
The electronic interplay between the electron-withdrawing nitro and carboxylate groups, and the electron-donating effect of the N-methyl group, significantly influences the chemical shifts in NMR spectroscopy, vibrational frequencies in IR spectroscopy, and fragmentation patterns in mass spectrometry.
Molecular Structures of the Isomers
Caption: Chemical structures of the pyrazole isomers.
Synthesis and Spectroscopic Characterization: Experimental Protocols
The synthesis of these isomers generally involves the methylation and nitration of a pyrazole carboxylic acid precursor. The order of these reactions and the specific reagents used are critical for achieving the desired regiochemistry.
General Synthetic Workflow
Caption: General synthetic workflow for nitropyrazole isomers.
Protocol 1: Synthesis of this compound
This synthesis involves the nitration of the corresponding N-methylated pyrazole precursor.[1]
-
N-Methylation: Methyl 1H-pyrazole-3-carboxylate is reacted with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) in a suitable solvent like DMF.
-
Nitration: The resulting methyl 1-methyl-1H-pyrazole-3-carboxylate is then subjected to nitration. A common nitrating agent is a mixture of nitric acid and sulfuric acid, maintained at a low temperature (0-5 °C) to control the reaction's exothermicity and regioselectivity.
-
Work-up and Purification: The reaction mixture is carefully quenched with ice water, and the precipitated product is filtered, washed with cold water until neutral, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: General Procedure for Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.
-
Mass Spectrometry: Mass spectra are typically recorded using an electron ionization (EI) or electrospray ionization (ESI) source.
Spectroscopic Data Comparison
The differentiation of these isomers relies on a careful analysis of their spectroscopic data. The following tables summarize the expected and reported data.
¹H NMR Data Comparison (Expected Values in CDCl₃)
| Compound | N-CH₃ (s) | O-CH₃ (s) | Pyrazole-H (s) |
| This compound | ~4.2 ppm | ~4.0 ppm | ~7.5 ppm |
| Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | 4.29 ppm[2] | 3.96 ppm[2] | 7.40 ppm[2] |
| Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate | ~4.1 ppm | ~3.9 ppm | ~8.5 ppm |
| Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | ~4.3 ppm | ~4.0 ppm | ~8.2 ppm |
Causality Behind Experimental Choices: The choice of a high-resolution NMR spectrometer (≥300 MHz) is crucial for resolving the subtle differences in chemical shifts between the isomers. The use of an internal standard like TMS provides a reliable reference point for comparing spectra.
¹³C NMR Data Comparison (Expected Values in CDCl₃)
| Compound | N-CH₃ | O-CH₃ | Pyrazole-C3 | Pyrazole-C4 | Pyrazole-C5 | C=O |
| This compound | ~40 ppm | ~53 ppm | ~145 ppm | ~115 ppm | ~150 ppm | ~160 ppm |
| Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | ~40 ppm | ~53 ppm | ~155 ppm | ~112 ppm | ~140 ppm | ~158 ppm |
| Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate | ~40 ppm | ~53 ppm | ~148 ppm | ~138 ppm | ~130 ppm | ~162 ppm |
| Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | ~40 ppm | ~53 ppm | ~135 ppm | ~139 ppm | ~142 ppm | ~159 ppm |
Trustworthiness of Protocols: The reproducibility of NMR data is generally high, provided that experimental conditions such as solvent, temperature, and concentration are consistent. Computational predictions of NMR chemical shifts can also be a valuable tool for corroborating experimental findings.[3][4]
IR Data Comparison
| Compound | C=O Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) |
| This compound | ~1730 | ~1540 | ~1350 |
| Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | 1730[2] | 1550[2] | 1380[2] |
| Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate | ~1725 | ~1530 | ~1360 |
| Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | ~1728 | ~1535 | ~1355 |
Authoritative Grounding: The characteristic stretching frequencies of the carbonyl and nitro groups are well-established in infrared spectroscopy and provide reliable diagnostic peaks for these functionalities.[5]
Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragmentation Ions |
| All Isomers | m/z 185 | [M-OCH₃]⁺, [M-NO₂]⁺, [M-COOCH₃]⁺ |
Expertise and Experience: In mass spectrometry, all isomers will exhibit the same molecular ion peak at m/z 185, corresponding to the molecular formula C₆H₇N₃O₄. Differentiation based on mass spectrometry alone is challenging and relies on subtle differences in the relative abundances of fragmentation ions, which are influenced by the stability of the resulting fragments. For instance, the loss of the nitro group is a common fragmentation pathway for nitropyrazoles.[6]
Discussion of Spectroscopic Differences
¹H NMR: The chemical shift of the lone pyrazole proton is the most diagnostic signal. In the 4-nitro isomers, this proton is at C5 or C3 and experiences a significant downfield shift due to the strong electron-withdrawing effect of the adjacent nitro group. In the 3- and 5-nitro isomers, the pyrazole proton is at C4 and its chemical shift is influenced by the combined electronic effects of the substituents at positions 3 and 5. The N-methyl and O-methyl signals will also show slight variations depending on the overall electronic environment of the molecule.
¹³C NMR: The chemical shifts of the pyrazole ring carbons are highly informative. The carbon atom directly attached to the nitro group will be significantly deshielded. For example, in the 4-nitro isomers, the C4 signal will be at a much higher chemical shift compared to the 3- and 5-nitro isomers. Similarly, the positions of the C3 and C5 signals will vary depending on the location of the nitro and carboxylate groups.
IR Spectroscopy: While the IR spectra of all isomers will show characteristic absorptions for the carbonyl and nitro groups, the exact positions of these bands may vary slightly due to differences in the electronic environment and potential intramolecular interactions. These small shifts, however, may not be sufficient for unambiguous identification without authentic reference spectra.
Conclusion
The unequivocal identification of this compound and its isomers requires a multi-technique spectroscopic approach. While mass spectrometry can confirm the molecular weight, ¹H and ¹³C NMR spectroscopy are the most powerful tools for distinguishing between the different positional isomers. The chemical shift of the pyrazole ring proton and the carbon atoms of the pyrazole core are particularly diagnostic. This guide provides a framework for the synthesis and spectroscopic analysis of these compounds, highlighting the key differences to aid researchers in their structural elucidation efforts.
References
A Comparative Guide to the Synthesis of Methyl 1-Methyl-5-Nitro-1H-Pyrazole-3-Carboxylate: A Novel Approach vs. a Traditional Pathway
Introduction
Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its utility as an intermediate in the synthesis of pharmaceuticals and energetic materials necessitates efficient and reliable synthetic routes.[1] This guide provides an in-depth comparison of a novel, streamlined synthetic route to this compound with a more traditional, multi-step approach. We will delve into the experimental protocols, comparative performance metrics, and the underlying chemical principles that govern each pathway. The objective is to equip researchers, chemists, and process development professionals with the critical information needed to select the optimal synthetic strategy for their specific needs.
The Significance of Nitropyrazoles
Nitropyrazole derivatives are a class of compounds that have garnered significant interest due to their diverse applications. They are integral to the development of energetic materials, owing to their high nitrogen content and thermal stability.[2][3] In the pharmaceutical realm, the pyrazole nucleus is a common scaffold in a wide array of therapeutic agents, and the introduction of a nitro group can significantly modulate a molecule's biological activity.[4]
New Synthetic Route: Direct Nitration of a Pre-formed Pyrazole Core
This novel approach focuses on the late-stage nitration of a commercially available or readily synthesized precursor, methyl 1-methyl-1H-pyrazole-3-carboxylate. This strategy offers the potential for a more convergent and efficient synthesis.
Experimental Protocol: New Synthetic Route
Step 1: Synthesis of Methyl 1-Methyl-1H-pyrazole-3-carboxylate (if not commercially available)
A plausible synthesis of the starting material can be achieved through the methylation of a pyrazole-3-carboxylate ester.
-
To a solution of methyl 1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C.
-
After the evolution of hydrogen gas ceases, add a methylating agent such as dimethyl sulfate or methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 1-methyl-1H-pyrazole-3-carboxylate.
Step 2: Nitration to this compound
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) to 0 °C.
-
Dissolve methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add the nitrating mixture to the solution of the pyrazole, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent like ethanol to yield the pure product.
Diagram of the New Synthetic Route
Caption: Streamlined synthesis via methylation followed by direct nitration.
Alternative Synthetic Route: Building the Pyrazole Ring
This established, traditional route involves the construction of the pyrazole ring from acyclic precursors, followed by methylation and nitration. A common method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.
Experimental Protocol: Alternative Synthetic Route
Step 1: Synthesis of a 1,3-Dicarbonyl Precursor
A suitable precursor can be synthesized from diethyl oxalate and a methyl ketone.
Step 2: Cyclization to form the Pyrazole Ring
-
React the 1,3-dicarbonyl compound with hydrazine hydrate in a suitable solvent like ethanol under reflux.
-
Upon completion of the reaction, cool the mixture and isolate the resulting pyrazole-3-carboxylate ester.
Step 3: Methylation of the Pyrazole Nitrogen
-
Perform N-methylation of the pyrazole-3-carboxylate ester using a methylating agent as described in the new route's Step 1.
Step 4: Nitration of the Methylated Pyrazole
-
Carry out the nitration of the methylated pyrazole as detailed in the new route's Step 2.
Diagram of the Alternative Synthetic Route
Caption: Traditional multi-step synthesis starting from acyclic precursors.
Comparative Analysis
| Parameter | New Synthetic Route | Alternative Synthetic Route | Rationale & Insights |
| Overall Yield | Potentially higher | Generally lower | The new route has fewer steps, which typically leads to a higher overall yield. Each additional step in the alternative route introduces potential for material loss. |
| Purity of Final Product | High | Variable | The final nitration step in both routes can produce regioisomers. However, the purification of the final product in the shorter new route may be more straightforward. |
| Number of Steps | 2 | 3-4 | A key advantage of the new route is its convergency. The alternative route is more linear, involving the sequential construction of the molecule. |
| Reaction Time | Shorter | Longer | Fewer reaction and workup steps in the new route contribute to a significantly shorter overall synthesis time. |
| Cost of Starting Materials | Potentially higher | Generally lower | The precursor for the new route, methyl 1-methyl-1H-pyrazole-3-carboxylate, may be more expensive than the basic acyclic precursors for the alternative route. However, this may be offset by reduced solvent and reagent costs over fewer steps. |
| Safety Considerations | Use of strong acids and nitrating agents. | Use of potentially hazardous hydrazines and strong acids. | Both routes involve hazardous materials. The use of hydrazine in the alternative route requires specific handling precautions due to its toxicity and potential instability. |
| Environmental Impact | Moderate | Higher | The alternative route, with more steps, is likely to generate more solvent and reagent waste. |
Discussion of Experimental Causality
The choice of a synthetic route is often a trade-off between the cost of starting materials, the number of synthetic steps, and the desired overall efficiency.
-
The New Route's Advantage: The direct nitration of a pre-functionalized pyrazole is a powerful strategy. The electron-donating nature of the N-methyl group and the electron-withdrawing nature of the ester group direct the nitration to the C5 position. The use of a strong nitrating medium, such as a mixture of nitric and sulfuric acids, is crucial for the efficient generation of the nitronium ion (NO₂⁺) electrophile required for this aromatic substitution reaction.[5][6]
-
The Alternative Route's Rationale: The Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole ring.[7] This approach offers flexibility in introducing various substituents onto the pyrazole core by choosing different 1,3-dicarbonyl compounds and hydrazine derivatives. However, this flexibility comes at the cost of additional synthetic steps.
Conclusion
The validation of this new synthetic route for this compound presents a compelling case for its adoption in many research and development settings. Its primary advantages of a shorter reaction sequence, potentially higher overall yield, and reduced waste generation make it an attractive alternative to the more traditional, multi-step synthesis. While the starting material for the new route may be more costly, the overall process economy can be more favorable when factoring in labor, time, and waste disposal costs.
For large-scale production, a thorough cost analysis of both routes would be necessary. However, for laboratory-scale synthesis and rapid analog generation, the new synthetic route offers a clear advantage in terms of efficiency and practicality.
References
The Synthetic Chemist's Compass: Navigating Alternative Routes to Substituted Pyrazoles
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of therapeutic agents, from anti-inflammatory drugs like celecoxib to antidiabetic and anticancer agents.[1][2][3][4] The enduring importance of this five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, continually drives the quest for more efficient, versatile, and sustainable synthetic methodologies. While the classical Knorr pyrazole synthesis, first reported in 1883, remains a foundational method, the landscape of organic synthesis has evolved dramatically.[3][5][6][7] This guide provides a comparative analysis of traditional and modern alternative methods for the synthesis of substituted pyrazoles, offering field-proven insights and experimental data to inform strategic decisions in research and development.
The Enduring Legacy: The Knorr Pyrazole Synthesis
The Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a testament to chemical ingenuity, providing a straightforward route to pyrazoles.[5][7][8] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[9]
The primary advantage of the Knorr synthesis lies in its simplicity and the ready availability of the starting materials.[10] However, a significant drawback is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine.[10][11]
Experimental Protocol: A Classic Knorr Synthesis
This protocol details the synthesis of a 1,3,5-substituted pyrazole from ethyl acetoacetate and phenylhydrazine.[3][12]
Reactants:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve phenylhydrazine (1 equivalent) in ethanol in a round-bottom flask.
-
Add ethyl acetoacetate (1 equivalent) to the solution.
-
Heat the reaction mixture under reflux for 4 hours.
-
After cooling, add diethyl ether to precipitate the solid product.
-
Filter the solid using a Büchner funnel, wash with a small amount of cold ethanol, and dry.
The Rise of Modern Alternatives: Efficiency, Selectivity, and Sustainability
In response to the limitations of classical methods and the growing emphasis on green chemistry, a diverse array of alternative synthetic strategies has emerged. These modern approaches often offer significant advantages in terms of yield, regioselectivity, reaction time, and environmental impact.
Multicomponent Reactions (MCRs): A Paradigm of Atom Economy
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, epitomize the principles of green chemistry.[11][13] MCRs offer significant advantages by reducing the number of synthetic steps, minimizing waste, and saving time and energy.[13]
Several MCRs have been developed for pyrazole synthesis. A common strategy involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine, often catalyzed by a Lewis acid or an organocatalyst.[11] These reactions can be highly efficient and provide access to a wide range of substituted pyrazoles.
Workflow for a Typical Multicomponent Pyrazole Synthesis
Caption: A generalized workflow for a multicomponent synthesis of substituted pyrazoles.
Catalytic Approaches: Precision and Enhanced Reactivity
The use of catalysts has revolutionized pyrazole synthesis, enabling reactions under milder conditions and with greater control over selectivity.
-
Copper-Catalyzed Synthesis: Copper catalysts have proven effective in domino C-N coupling and hydroamination reactions for the synthesis of pyrazoles.[1]
-
Nano-ZnO Catalysis: A highly efficient and environmentally friendly approach utilizing a nano-ZnO catalyst has been reported for the synthesis of 1,3,5-substituted pyrazoles, achieving excellent yields in short reaction times.[3][14]
-
Metal-Free Catalysis: Iodine-catalyzed three-component reactions provide a metal-free route to fully substituted pyrazoles.[15]
Green Chemistry Approaches: The Sustainable Synthesis Imperative
The principles of green chemistry, aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pyrazole synthesis.[16][17][18][19]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[2][20][21][22][23] In pyrazole synthesis, it significantly reduces reaction times, often leading to higher yields and cleaner products compared to conventional heating methods.[2][21][23][24]
-
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for promoting chemical reactions.[2][24][25][26][27] Ultrasound-assisted synthesis can enhance reaction rates and yields, particularly in heterogeneous systems.[2][28]
-
Solvent-Free and Aqueous Synthesis: Conducting reactions in the absence of organic solvents or in water as a green solvent is a key goal of sustainable chemistry.[17][18] Several solvent-free and water-based methods for pyrazole synthesis have been developed, offering significant environmental benefits.[17][18][28]
Reaction Mechanism: Microwave-Assisted Synthesis from a Chalcone
Caption: A simplified mechanism for the microwave-assisted synthesis of pyrazoles from chalcones.
A Comparative Overview of Synthetic Methods
The choice of a synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative summary of the discussed methods.
| Method | Key Reactants | General Reaction Conditions | Yield Range | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Acid or base catalysis, often at elevated temperatures.[5][10] | 70-95%[10] | Readily available starting materials, straightforward procedure.[10] | Lack of regioselectivity with unsymmetrical dicarbonyls.[10] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Often a two-step process: pyrazoline formation followed by oxidation.[10] | 66-88%[10] | Wide availability of α,β-unsaturated carbonyls (chalcones).[10] | Requires an additional oxidation step.[10] |
| Multicomponent Reactions (MCRs) | Aldehyde, β-Ketoester, Hydrazine | Often catalyzed, one-pot reaction.[11] | 78-90%[28] | High atom economy, reduced waste, operational simplicity.[11][13] | Optimization can be complex. |
| Microwave-Assisted Synthesis | Various (e.g., Chalcones, Hydrazines) | Microwave irradiation, often with a catalyst.[20][23] | 82-96%[23] | Drastically reduced reaction times, often higher yields.[2][21][23] | Requires specialized equipment. |
| Ultrasound-Assisted Synthesis | Various (e.g., Chalcones, Hydrazines) | Sonication, often at room temperature.[25][28] | 91-97%[28] | Enhanced reaction rates, milder conditions.[2][24] | Scalability can be a challenge. |
Conclusion
The synthesis of substituted pyrazoles has evolved far beyond its classical origins. Modern methodologies, including multicomponent reactions and green chemistry approaches like microwave and ultrasound-assisted synthesis, offer powerful tools for the efficient and sustainable production of these vital heterocyclic compounds. For researchers and drug development professionals, a thorough understanding of the advantages and limitations of each method is crucial for the rational design of synthetic routes to novel pyrazole-based molecules with therapeutic potential. The continued innovation in this field promises to further streamline the discovery and development of the next generation of pyrazole-containing drugs.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives | PDF [slideshare.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. name-reaction.com [name-reaction.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thieme-connect.com [thieme-connect.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. gsconlinepress.com [gsconlinepress.com]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
A Comparative Guide to the Characterization of Impurities in the Synthesis of Methyl 1-Methyl-5-Nitro-1H-Pyrazole-3-Carboxylate
Introduction
Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals.[1] As with any active pharmaceutical ingredient (API) or its precursors, ensuring chemical purity is not merely a matter of process efficiency but a fundamental requirement for safety, efficacy, and regulatory compliance.[2][3] Impurities introduced or formed during synthesis can alter the compound's biological activity, introduce toxicity, or affect the stability of the final product.[2][4]
This guide provides a comprehensive comparison of analytical methodologies for the detection, identification, and quantification of impurities generated during the synthesis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to guide researchers and drug development professionals in establishing a robust impurity control strategy, in alignment with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[5][6]
The Synthetic Landscape: Origins of Impurities
A common route to this compound involves the nitration of its precursor, methyl 1-methyl-1H-pyrazole-3-carboxylate.[1] While seemingly straightforward, this and other pyrazole syntheses are susceptible to the formation of several types of impurities.[5][7][]
-
Regioisomers: The formation of regioisomers is the most significant challenge in the synthesis of substituted pyrazoles, particularly when using unsymmetrical starting materials.[9] In this case, the primary regioisomeric impurity is methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate . Its formation is mechanistically plausible and its similar physicochemical properties make it difficult to separate from the desired product.
-
Unreacted Starting Materials & Intermediates: Incomplete reactions can lead to the carryover of the starting pyrazole or other synthetic intermediates into the final product.[]
-
By-products: Side reactions, such as over-nitration or degradation of the pyrazole ring under harsh acidic conditions, can generate unexpected molecular entities.[]
-
Residual Solvents: Solvents used in the reaction and purification steps may remain in the final product and must be controlled according to safety guidelines.[4][5]
Caption: Synthesis of the target molecule and formation of its primary regioisomeric impurity.
A Comparative Analysis of Core Analytical Techniques
A multi-technique, or orthogonal, approach is indispensable for the comprehensive characterization of all potential impurities.[10][11] No single method can provide all the necessary information. The selection of techniques is driven by the specific questions being asked: What is present (identification), and how much is present (quantification).
| Technique | Principle of Operation | Primary Application | Strengths | Limitations | Suitability for This Synthesis |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative analysis of known impurities and purity assessment. | High resolution for separating isomers[12]; excellent precision and accuracy for quantification; robust and widely available. | Limited identification capabilities on its own; requires reference standards for quantification. | Essential. The primary tool for separating the desired product from its regioisomer and other non-volatile organic impurities.[13] |
| GC (Gas Chromatography) | Separation of volatile compounds based on their boiling point and interaction with a stationary phase. | Quantitative analysis of residual solvents and volatile impurities.[6] | High sensitivity for volatile compounds; established methods for solvent analysis. | Limited to thermally stable and volatile analytes; derivatization may be needed for some compounds.[14] | Mandatory. Required for quantifying residual solvents as per ICH Q3C guidelines. Can also detect volatile pyrazole precursors. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines HPLC separation with MS detection, which measures the mass-to-charge ratio of ionized molecules. | Qualitative identification of unknown impurities and confirmation of known ones.[15][16] | Provides molecular weight information, aiding in the identification of unknown peaks from HPLC.[17] High sensitivity and specificity.[18] | Ionization efficiency can vary significantly between compounds; does not provide definitive structural information on its own. | Critical. The premier technique for tentatively identifying unknown impurities by providing their molecular weight and elemental composition (with HRMS).[19][20] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Qualitative structural elucidation of isolated impurities.[16] | The "gold standard" for unambiguous structure determination.[5] Essential for definitively distinguishing between isomers like the 3-nitro and 5-nitro pyrazoles.[21][22][23] | Low sensitivity (requires isolated, pure material); complex data interpretation; expensive instrumentation. | Definitive. The only technique that can provide absolute proof of structure for the regioisomer and other complex by-products once they are isolated. |
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems, providing a robust framework for impurity analysis.
Protocol 1: RP-HPLC Method for Purity and Regioisomer Analysis
This method is designed to separate the main component from its primary regioisomer and other related substances.
-
Instrumentation & Column:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high aqueous composition (e.g., 90% A) and ramp to a higher organic composition (e.g., 90% B) over 30-40 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where both the API and expected impurities have significant absorbance (e.g., 260 nm).[12]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[24]
-
-
Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds. The acidic mobile phase ensures that any ionizable groups are protonated, leading to sharp, symmetrical peaks. A gradient elution is crucial because impurities can have a wide range of polarities; an isocratic method might not resolve all peaks or could lead to excessively long run times.
Protocol 2: GC-MS Analysis for Volatile Impurities
This protocol is tailored for the detection of residual solvents and volatile organic impurities.
-
Instrumentation & Column:
-
GC system coupled to a Mass Spectrometer (MS).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.[14]
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).[14]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at a low temperature (e.g., 40 °C, hold for 5 min) to separate volatile solvents, then ramp to a higher temperature (e.g., 280 °C) to elute any semi-volatile organic impurities.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in a high-purity solvent that does not interfere with the analytes of interest (e.g., Dichloromethane or DMSO).
-
-
Causality: A non-polar DB-5ms column is a general-purpose column that separates compounds primarily based on their boiling points, making it ideal for a broad screening of unknown volatile impurities.[25] EI at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries (like NIST) for identification.[26]
The Analytical Workflow: From Detection to Elucidation
A logical, stepwise workflow ensures that analytical resources are used efficiently to fully characterize impurities.
Caption: A systematic workflow for the comprehensive characterization of impurities.
Interpreting the Data: A Case Study
Imagine an HPLC analysis of a new batch of this compound reveals the main peak at 15.2 minutes (98.5% area) and a significant unknown impurity at 14.5 minutes (0.8% area).
-
LC-MS Analysis: The sample is injected into an LC-MS system. The main peak shows an [M+H]⁺ ion corresponding to the molecular weight of the product. The impurity at 14.5 minutes shows the exact same molecular weight. This immediately suggests the impurity is an isomer.
-
Isolation: The impurity is isolated using preparative HPLC. A sufficient quantity (typically >5 mg) is collected for NMR analysis.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired for both the main product and the isolated impurity.
-
Product (5-nitro isomer): The ¹H NMR spectrum is expected to show a singlet for the pyrazole proton (C4-H), a singlet for the N-methyl group, and a singlet for the ester methyl group.
-
Impurity (3-nitro isomer): The key difference will be the chemical shift of the pyrazole proton. The strong electron-withdrawing effect of the nitro group will significantly influence the electron density at the adjacent C4 position. Therefore, the C4-H proton in the 3-nitro isomer will have a distinctly different chemical shift compared to the C4-H proton in the 5-nitro isomer. 2D NMR experiments like HMBC can further confirm the connectivity between protons and carbons, providing unambiguous proof of the structure.[23]
-
This logical progression, combining the separation power of HPLC, the identification clues from MS, and the definitive structural information from NMR, allows for the confident characterization of the critical regioisomeric impurity.
Conclusion
The characterization of impurities in the synthesis of this compound is a critical exercise in ensuring pharmaceutical quality and safety. A robust analytical strategy is not based on a single technique but on the synergistic application of orthogonal methods. HPLC provides the foundation for separation and quantification, GC-MS ensures control over volatile impurities and residual solvents, while LC-MS and NMR spectroscopy are indispensable for the identification and definitive structural elucidation of unknown and isomeric impurities.[16][27][28] By understanding the potential sources of impurities and applying these analytical tools within a logical workflow, researchers and developers can build a comprehensive impurity profile, satisfying regulatory requirements and ultimately safeguarding patient health.[3]
References
- 1. chembk.com [chembk.com]
- 2. fbpharmtech.com [fbpharmtech.com]
- 3. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 4. contractpharma.com [contractpharma.com]
- 5. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]
- 6. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. benchchem.com [benchchem.com]
- 10. rroij.com [rroij.com]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. benchchem.com [benchchem.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. synthinkchemicals.com [synthinkchemicals.com]
- 18. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biotech-spain.com [biotech-spain.com]
A Senior Application Scientist's Guide to 2D NMR Techniques for the Structural Elucidation of Complex Pyrazole Derivatives
Introduction: The Unique Challenges of Pyrazole Structural Analysis
Pyrazole derivatives form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials due to their versatile biological activities and synthetic accessibility.[1] However, their structural elucidation is often far from trivial. The inherent asymmetry of the pyrazole ring, the potential for tautomerism, and the common occurrence of regioisomers during synthesis present significant analytical challenges.[2] Distinguishing between, for example, a 1,3-disubstituted and a 1,5-disubstituted pyrazole, or definitively placing substituents around the ring, requires more than simple one-dimensional (1D) ¹H and ¹³C NMR spectra. Overlapping signals and the presence of quaternary carbons can make unambiguous assignment impossible with 1D methods alone.[3]
This guide provides an in-depth comparison of the core two-dimensional (2D) NMR techniques essential for overcoming these hurdles. We will move beyond simple descriptions to explain the strategic application of each experiment, providing the causal logic behind experimental choices and workflows. This is not just a list of techniques, but a strategic blueprint for assembling a molecular puzzle, piece by piece, with self-validating logic at every step.
The Strategic Workflow: A Logic-Driven Approach
The efficient elucidation of a complex pyrazole derivative follows a logical progression. Each experiment builds upon the information provided by the last, creating a web of correlations that validates the final structure.
Figure 1: A logical workflow for the structural elucidation of pyrazole derivatives using 2D NMR.
Homonuclear Correlation: Mapping Proton Networks with COSY and TOCSY
Causality and Application
Before you can build a house, you need to assemble the frames. Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are the tools for this initial step, allowing you to map out all the proton spin systems (i.e., groups of coupled protons) within your molecule.[4]
-
COSY (Correlation Spectroscopy): This is the most fundamental 2D experiment. It identifies protons that are directly coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5] A cross-peak in a COSY spectrum indicates a direct coupling relationship. For a pyrazole, this is essential for identifying protons on adjacent carbons, such as H4 and H5 on the ring or protons within an alkyl substituent.
-
TOCSY (Total Correlation Spectroscopy): TOCSY takes this a step further. It reveals correlations not just between directly coupled protons, but between all protons within a single, unbroken spin system. For example, if H-a is coupled to H-b, and H-b is coupled to H-c, a TOCSY experiment will show a correlation between H-a and H-c, even if they are not directly coupled. This is invaluable for identifying all the protons belonging to a long alkyl chain or a complex substituent in a single glance.
Experimental Protocol: Gradient-Selected COSY (gCOSY)
-
Sample Preparation: Prepare a concentrated sample (5-15 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.[5][6]
-
Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum.[7] Reference the solvent peak and determine the spectral width (SW) and transmitter frequency offset (o1p) needed to encompass all proton signals.[8]
-
Setup 2D Experiment:
-
Load a standard gradient-selected COSY parameter set (e.g., Bruker's cosygpmfqf).[9]
-
Set the spectral widths (SW) in both F2 and F1 dimensions to the value determined from the 1D ¹H spectrum.[8]
-
Set the transmitter frequency offset (o1p) for both dimensions.[7]
-
Set the number of data points in F2 (TD2) to 1K or 2K. Set the number of increments in F1 (TD1) to 128w or 256w for initial screening.[7]
-
-
Acquisition: Set the number of scans (NS) to a multiple of 2 or 4 (e.g., 4, 8) and the number of dummy scans (DS) to 4 or 16.[7] Start the acquisition (zg). The experiment time is typically short (10-30 minutes).
-
Processing: Use the xfb command to perform a 2D Fourier transform. The resulting magnitude mode spectrum typically does not require phase correction. Symmetrization (sym) can be used to reduce artifacts.[7]
Heteronuclear One-Bond Correlation: Linking Protons to Carbons with HSQC
Causality and Application
Once you have your proton frameworks, you must anchor them to the carbon skeleton. The Heteronuclear Single Quantum Coherence (HSQC) experiment is the premier tool for this task.[10] It unambiguously identifies which proton is directly attached to which carbon by detecting one-bond ¹JCH couplings.[11][12]
For pyrazole analysis, HSQC is critical for:
-
Assigning Ring Carbons: Directly correlating the pyrazole ring protons (e.g., H3, H4, H5) to their attached carbons (C3, C4, C5).
-
Identifying CH, CH₂, and CH₃ Groups: Modern multiplicity-edited HSQC sequences can phase the cross-peaks differently, allowing you to instantly distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups, similar to a DEPT-135 experiment but with much higher sensitivity.[13][14][15]
-
Resolving Ambiguity: In cases of severe ¹H signal overlap, the ¹³C dimension of the HSQC spectrum often provides the necessary resolution to separate the signals.[12]
Figure 2: Key 2D NMR correlations for a generic pyrazole ring.
Experimental Protocol: Multiplicity-Edited HSQC
-
Initial 1D Spectra: Acquire both ¹H and ¹³C{¹H} 1D spectra to determine the spectral widths and offsets for both nuclei.[8]
-
Setup 2D Experiment:
-
Load a standard gradient-selected, multiplicity-edited HSQC parameter set (e.g., Bruker's hsqcedetgpsisp).[13]
-
Set the F2 (¹H) and F1 (¹³C) spectral widths and offsets based on your 1D spectra.[8]
-
The central parameter is the one-bond coupling constant, which is typically set to an average value of 145 Hz for C-H bonds.
-
-
Acquisition: Set NS to a multiple of 2 or 4. Even for moderately concentrated samples, a high-quality spectrum can often be obtained in under an hour.[5] Start the acquisition (zg).
-
Processing: Process the data using xfb. Phase correction will be required, particularly in the F2 (¹H) dimension. The processed spectrum will show positive (red) peaks for CH/CH₃ and negative (blue) peaks for CH₂ groups.[14]
Heteronuclear Long-Range Correlation: Assembling the Full Skeleton with HMBC
Causality and Application
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete structure of an unknown molecule.[16] While HSQC connects protons to their directly attached carbons, HMBC reveals correlations between protons and carbons over two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH).[14][17] This is the experiment that connects the fragments identified by COSY across non-protonated (quaternary) carbons and heteroatoms.
For pyrazole derivatives, HMBC is indispensable for:
-
Unambiguous Substituent Placement: A proton on a substituent will show a correlation to the pyrazole ring carbon it is attached to. For example, the methylene protons of an N1-benzyl group will show a ³JCH correlation to both C5 and the ipso-carbon of the phenyl ring, definitively placing the group on N1.
-
Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in HSQC. HMBC is the only way to assign them by observing correlations from nearby protons.[18]
-
Differentiating Regioisomers: Consider a methyl-substituted pyrazole. If the methyl protons show a correlation to two ring carbons, it must be attached to a ring carbon. If they correlate to a single ring carbon, it is likely N-substituted. The specific carbons they correlate to (e.g., H3 correlating to C4 and C5 vs. H5 correlating to C4 and C3) confirms the substitution pattern.[1][6]
Experimental Protocol: Gradient-Selected HMBC
-
Initial 1D Spectra: As with HSQC, optimized ¹H and ¹³C spectra are required to set the experiment parameters.[19]
-
Setup 2D Experiment:
-
Load a standard gradient-selected HMBC parameter set (e.g., Bruker's hmbcetgpl3nd).[18]
-
Set the spectral widths and offsets for ¹H (F2) and ¹³C (F1). Note that the ¹³C spectral width for HMBC should be larger than for HSQC to ensure all quaternary carbons (including carbonyls) are included.[9]
-
The key parameter is the long-range coupling delay (d6 in Bruker terminology), optimized for an average J-coupling. A value of 8-10 Hz is a robust starting point for most organic molecules.[6][19]
-
-
Acquisition: HMBC is less sensitive than HSQC, so more scans are typically required.[18] Set NS to a multiple of 8 or 16. The experiment may take several hours depending on sample concentration.[6]
-
Processing: Process with xfb. The magnitude mode data does not require phasing.[19] Analyze the cross-peaks to build the carbon skeleton.
Through-Space Correlation: Confirming Isomers and Stereochemistry with NOESY/ROESY
Causality and Application
The experiments discussed so far rely on through-bond J-coupling. The Nuclear Overhauser Effect (NOE) is a fundamentally different phenomenon, arising from through-space dipolar coupling between protons that are close in proximity (< 5 Å), regardless of whether they are connected by bonds.[20][21] This makes NOE-based experiments like NOESY and ROESY the ultimate tool for confirming regioisomerism and determining relative stereochemistry.[22]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment generates cross-peaks between protons that are close in space.[23] For pyrazoles, the classic application is to distinguish between 1,3- and 1,5-disubstituted isomers. A substituent at the N1 position will show a NOESY correlation to the H5 proton, while a substituent at the N2 position will not.[24]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (approx. 700-1200 Da), the standard NOE can be zero or very weak.[21] In these cases, ROESY is the experiment of choice, as the ROE is always positive and observable regardless of molecular size.[21][25]
Experimental Protocol: 2D NOESY
-
Sample Preparation: For small molecules, it is critical to remove dissolved oxygen, which is paramagnetic and can quench the NOE. This is best done by several freeze-pump-thaw cycles.[21]
-
Setup 2D Experiment:
-
Load a standard phase-sensitive gradient NOESY parameter set (e.g., Bruker's noesygpph).[26]
-
Set the ¹H spectral width and offset as for COSY.
-
The crucial parameter is the mixing time (d8). This is the period during which the NOE is allowed to build up. For small molecules (< 500 Da), a mixing time of 300-500 ms is a good starting point.[26][27]
-
-
Acquisition: Set NS to a multiple of 8. The experiment should be run without sample spinning.[27]
-
Processing: Process using xfb and perform careful phase correction in both dimensions. For small molecules, the diagonal peaks and NOE cross-peaks will have opposite phases (e.g., diagonal is positive, cross-peaks are negative).[21]
Comparative Summary of 2D NMR Techniques
| Technique | Correlation | Mechanism | Primary Application for Pyrazoles | Key Strengths & Considerations |
| COSY | ¹H – ¹H | Through-bond (2-3 bonds) | Identify proton spin systems (e.g., H4-H5, alkyl chains).[4][5] | Fast and robust. Establishes basic proton connectivity. |
| TOCSY | ¹H – ¹H | Through-bond (entire spin system) | Identify all protons in a complex substituent from a single correlation. | Excellent for mapping out complete spin systems that are difficult to trace with COSY. |
| HSQC | ¹H – ¹³C | Through-bond (1 bond) | Assign all protonated carbons; distinguish CH, CH₂, CH₃ groups.[6][11] | Very sensitive. The cornerstone for linking ¹H and ¹³C spectra. |
| HMBC | ¹H – ¹³C | Through-bond (2-4 bonds) | Connect fragments across quaternary carbons; definitively place substituents; differentiate isomers.[1][6][14] | The most information-rich experiment for full structure elucidation. Less sensitive than HSQC. |
| NOESY/ROESY | ¹H – ¹H | Through-space (< 5 Å) | Differentiate regioisomers (e.g., N1 vs. N2 substitution); determine relative stereochemistry.[24][28] | Provides spatial information unobtainable from other methods. Choice between NOESY and ROESY depends on molecular weight.[21] |
Conclusion
The structural elucidation of complex pyrazole derivatives is a solvable challenge when approached with a systematic and logical application of 2D NMR spectroscopy. By starting with the foundational 1D spectra and progressively building a network of correlations—from proton spin systems (COSY/TOCSY) to direct C-H attachments (HSQC), long-range C-H connections (HMBC), and finally through-space proximities (NOESY/ROESY)—a researcher can assemble a complete and validated molecular structure. Each experiment provides a unique piece of the puzzle, and together, they form a self-consistent and unambiguous picture, transforming a complex analytical problem into a clear structural assignment.
References
- 1. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. researchgate.net [researchgate.net]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 8. ulethbridge.ca [ulethbridge.ca]
- 9. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 10. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. youtube.com [youtube.com]
- 16. nmr.oxinst.com [nmr.oxinst.com]
- 17. 2D HMBC Experiment [imserc.northwestern.edu]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 20. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 22. acdlabs.com [acdlabs.com]
- 23. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 27. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 28. fiveable.me [fiveable.me]
Comparative study of different purification methods for pyrazole compounds
An In-Depth Comparative Guide to the Purification of Pyrazole Compounds
Introduction: The Critical Role of Purity in Pyrazole Chemistry
Pyrazoles are not merely heterocyclic compounds; they are foundational scaffolds in modern chemistry. Their five-membered ring, containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and agrochemicals, forming the core of blockbuster drugs such as the anti-inflammatory Celecoxib, the weight-loss medication Rimonabant, and various potent fungicides.[1] The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure. Consequently, the presence of impurities—be it unreacted starting materials, byproducts, or, most challengingly, regioisomers—can drastically alter efficacy, introduce toxicity, and complicate mechanistic studies.
For researchers and drug development professionals, achieving high purity is not just a matter of protocol; it is a prerequisite for reliable data and successful outcomes. This guide provides a comparative analysis of the most common and effective methods for purifying pyrazole compounds. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help you select and optimize the ideal purification strategy for your specific pyrazole derivative.
Overview of Primary Purification Methodologies
The choice of a purification method is dictated by the physical properties of the target pyrazole (solid vs. liquid, thermal stability, polarity), the nature of the impurities, and the desired scale of the operation. Four principal techniques dominate the field:
-
Recrystallization: A technique for purifying solids based on differential solubility.
-
Column Chromatography: A powerful separation method based on differential adsorption of compounds to a stationary phase.
-
Acid-Base Extraction / Salt Formation: A chemical method that exploits the basicity of the pyrazole nitrogen atoms.
-
Distillation: A method for purifying thermally stable liquids based on differences in boiling points.
Comparative Analysis: Selecting the Optimal Strategy
No single method is universally superior. The optimal choice involves a trade-off between purity, yield, cost, time, and scale. The following table summarizes the key performance indicators for each technique, providing a framework for your decision-making process.
| Parameter | Recrystallization | Column Chromatography | Acid-Base / Salt Formation | Distillation |
| Principle | Differential solubility in a given solvent system | Differential partitioning between a mobile and stationary phase | Conversion to a salt to alter solubility and physical state | Separation based on differences in vapor pressure/boiling point |
| Best For | Crystalline solids with impurities of different solubility profiles; large-scale purification.[2] | Separating complex mixtures, especially regioisomers and compounds with similar polarities.[3][4] | Purifying basic pyrazoles, especially oils that won't crystallize or separating from non-basic impurities.[3][5][6] | Thermally stable, low-boiling point liquid pyrazoles.[3] |
| Purity Achievable | Good to Excellent (>99%) with optimized solvent systems | Excellent (>99.5%) | Good to Excellent (>99%), highly effective at removing specific impurity types | Good (>98%), dependent on boiling point differences |
| Typical Yield | Moderate to High (60-95%), losses in mother liquor are common.[2] | Moderate to High (50-90%), some material loss on the column is inevitable | High (80-98%), can be very efficient | High (80-95%), dependent on apparatus efficiency |
| Scalability | Excellent; easily scaled from milligrams to kilograms | Moderate; becomes costly and cumbersome at very large scales | Good; scalable with appropriate vessel sizes | Excellent; a standard industrial process |
| Cost | Low to Moderate (solvents are the main cost) | Moderate to High (silica gel, large solvent volumes) | Low (common acids, bases, and solvents) | Low to Moderate (equipment and energy costs) |
| Time | Moderate (dissolution, cooling, filtration cycles can be lengthy) | High (packing, running, and fraction analysis are time-consuming) | Low (typically a rapid workup step) | Moderate |
Method 1: Recrystallization
Recrystallization is often the first choice for solid pyrazoles due to its cost-effectiveness and scalability. The underlying principle is that the target compound should be highly soluble in a hot solvent but sparingly soluble at cold temperatures, while impurities remain soluble (or insoluble) at all temperatures.
Causality Behind Experimental Choices: The selection of a solvent is the most critical step.[2] For many pyrazole derivatives, polar protic solvents like ethanol and methanol are excellent starting points because the N-H bond of the pyrazole can engage in hydrogen bonding.[2][7] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, offers finer control.[2][4] Here, the pyrazole is dissolved in a minimal amount of the "good" hot solvent (e.g., ethanol), and the "poor" solvent (e.g., water) is added dropwise until persistent turbidity is observed, creating a supersaturated solution from which pure crystals will form upon slow cooling.
Experimental Protocol: Mixed-Solvent Recrystallization
-
Solvent Selection: Determine an appropriate solvent pair (e.g., Ethanol/Water) where your pyrazole is soluble in the first and insoluble in the second.
-
Dissolution: Place the crude pyrazole solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of the "good" solvent (Ethanol) required to dissolve the compound at boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Supersaturation: While the solution is still hot, add the "poor" solvent (Water) dropwise with stirring until the solution becomes faintly and persistently cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and ensure the solution is perfectly saturated.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold "poor" solvent or a cold mixture of the two solvents to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
-
Product "Oils Out": If the product separates as a liquid, it may be because the boiling point of the solvent is higher than the melting point of the pyrazole, or the solution is too supersaturated. Re-heat the mixture, add more of the "good" solvent, and allow it to cool more slowly.
-
Low Recovery: The compound may be too soluble in the chosen solvent system. Reduce the amount of solvent used or select a different system. Cooling the filtrate further may also yield a second crop of crystals, albeit of potentially lower purity.[2]
-
Colored Impurities: Add a small amount of activated charcoal to the hot solution before the hot filtration step.[3] The charcoal adsorbs colored impurities, which are then filtered off.
Workflow for Recrystallization
Caption: General workflow for mixed-solvent recrystallization of pyrazole compounds.
Method 2: Column Chromatography
Column chromatography is the most powerful and widely used technique for purifying pyrazoles, especially for separating mixtures of closely related compounds like regioisomers.[3][4]
Causality Behind Experimental Choices: The separation relies on the polarity of the pyrazole derivative. Silica gel, a form of silicon dioxide (SiO₂), is a polar stationary phase with acidic silanol (Si-OH) groups on its surface. Non-polar compounds have weak interactions with the silica and are eluted quickly by a non-polar mobile phase (eluent) like hexanes. Polar compounds interact more strongly and require a more polar eluent, such as ethyl acetate, to displace them from the silica.[3]
A critical consideration for pyrazoles is their basicity. The nitrogen atoms can interact strongly with the acidic silanol groups of standard silica gel, leading to peak tailing and sometimes irreversible adsorption. To mitigate this, the silica gel can be "deactivated" by preparing the slurry with a small percentage of a base like triethylamine (~1%) in the eluent.[4][7] Alternatively, neutral alumina can be used as the stationary phase.[4][7]
Experimental Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system should give your desired pyrazole an Rf value of approximately 0.3-0.4 and show good separation from all impurities.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude pyrazole in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (gradient elution) if necessary.[3]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole.
Workflow for Column Chromatography
Caption: Decision and action workflow for pyrazole purification by column chromatography.
Method 3: Acid-Base Extraction and Salt Formation
This chemical purification method leverages the basic nature of the pyrazole ring. By treating the crude product with an acid, the pyrazole is protonated to form a salt, which often has dramatically different solubility and physical properties than the neutral free base.
Causality Behind Experimental Choices: This technique is exceptionally effective for two scenarios:
-
Purifying Oily Products: Many pyrazole derivatives are oils or low-melting solids that are difficult to handle and purify by recrystallization. Reacting them with an acid (e.g., HCl, H₂SO₄, or phosphoric acid) can form a stable, crystalline salt that can be easily purified by recrystallization.[3][4][5] The purified salt is then treated with a base (e.g., NaOH, NaHCO₃) to regenerate the pure, neutral pyrazole.
-
Removing Non-Basic Impurities: If the crude product contains non-basic impurities, the entire mixture can be dissolved in an organic solvent (like diethyl ether or ethyl acetate) and extracted with an aqueous acid. The basic pyrazole will move into the aqueous layer as its salt, leaving the non-basic impurities behind in the organic layer. The layers are separated, and the aqueous layer is basified and re-extracted to recover the pure pyrazole.
This method is particularly powerful for separating regioisomers if their pKa values are sufficiently different, allowing for selective salt formation or extraction.[4]
Conclusion: A Scientist's Perspective on Purification
The purification of pyrazole compounds is a multi-faceted challenge where a deep understanding of chemical principles informs practical strategy. For routine purification of solid products on a large scale, recrystallization remains the most economical and efficient choice. When faced with challenging separations, particularly those involving regioisomers or similarly polar byproducts, column chromatography is the undisputed gold standard, offering unparalleled resolving power. For oily products or for removing specific classes of impurities, exploiting the basicity of the pyrazole nucleus through salt formation is an elegant and highly effective chemical tool. Finally, for the less common case of volatile liquid pyrazoles, distillation provides a straightforward physical separation method.
An effective purification strategy is rarely a single, linear process. It is a workflow, often beginning with a simple acid-base wash, followed by either chromatography for ultimate purity or recrystallization for bulk material, and always guided by TLC analysis. By understanding the "why" behind each technique, the researcher can move beyond rote application of protocols to intelligently design a purification cascade that delivers the target pyrazole in the required purity, yield, and scale.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for the Characterization of Methyl 1-Methyl-5-nitro-1H-pyrazole-3-carboxylate
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, a key heterocyclic building block, presents a unique analytical challenge due to its combination of a nitroaromatic system and a substituted pyrazole core. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this molecule, grounded in the principles of scientific integrity and cross-validation. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate appropriate analytical techniques, ensuring data reliability and regulatory compliance.
The cross-validation of analytical methods is a critical exercise to ensure that a validated procedure yields consistent and reliable results across different analytical platforms.[1] This process is fundamental to confirming the robustness and reproducibility of a method, which is a cornerstone of regulatory submissions and inter-laboratory method transfers.[2][3] This guide will explore a multi-faceted approach, leveraging orthogonal analytical techniques to provide a comprehensive characterization of this compound.
Orthogonal Analytical Approaches for Comprehensive Characterization
A robust analytical strategy for a novel or critical intermediate like this compound should not rely on a single technique. Instead, a combination of orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles—provides a more complete and reliable characterization. This guide will focus on four key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
The selection of these methods is deliberate. HPLC is the workhorse of pharmaceutical analysis for purity and quantification. GC-MS offers complementary separation and powerful identification capabilities for volatile and semi-volatile compounds.[4] NMR spectroscopy provides unparalleled structural elucidation, while FTIR offers a rapid and effective means of confirming the presence of key functional groups.[5][6]
High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse
HPLC is an indispensable tool for assessing the purity and quantifying the concentration of this compound. Given its nitroaromatic nature, UV detection is a highly effective and sensitive method.[7] The primary objective of the HPLC method development is to achieve a separation that resolves the main peak from any process-related impurities or degradation products.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector is suitable.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for separating moderately polar compounds.[8]
-
Mobile Phase: A gradient elution is often necessary to resolve a range of impurities with varying polarities. A typical mobile phase would consist of:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-15 min: 30-70% B
-
15-20 min: 70-90% B
-
20-22 min: 90% B
-
22.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm, selected based on the UV absorbance maximum of the nitroaromatic chromophore.[7]
-
Injection Volume: 10 µL
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Gas Chromatography-Mass Spectrometry (GC-MS): Unambiguous Identification
For compounds that are thermally stable and sufficiently volatile, GC-MS provides excellent separation efficiency and definitive identification through mass spectral fragmentation patterns.[4] While the ester functionality of this compound makes it amenable to GC analysis, care must be taken to avoid thermal degradation of the nitro group.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight analyzer).
-
GC Conditions:
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable for pyrazole derivatives.[4]
-
Injector Temperature: 250 °C (a lower temperature may be trialed to minimize degradation).
-
Injection Mode: Split injection (e.g., 20:1 ratio) to avoid column overloading.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of organic molecules.[9] Both ¹H and ¹³C NMR are essential for the characterization of this compound, providing information on the number and connectivity of atoms in the molecule.[10]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Expected Spectral Features
Based on the structure of this compound and data from similar compounds, the following spectral features are anticipated[11]:
-
¹H NMR (400 MHz, CDCl₃):
-
A singlet around δ 4.0 ppm corresponding to the methyl ester protons (-COOCH₃).
-
A singlet around δ 4.2 ppm for the N-methyl protons (N-CH₃).
-
A singlet for the pyrazole ring proton (C4-H). The exact chemical shift will be influenced by the nitro group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
A signal for the methyl ester carbon (-COOCH₃) around δ 53 ppm.
-
A signal for the N-methyl carbon (N-CH₃) around δ 40 ppm.
-
Signals for the pyrazole ring carbons. The carbon bearing the nitro group (C5) will be significantly downfield.
-
A signal for the carbonyl carbon of the ester (-COO-) around δ 160 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12] For this compound, FTIR is particularly useful for confirming the presence of the nitro (-NO₂) and ester (-COOR) groups.[6][13]
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer, typically with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest and most common method.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Expected Characteristic Absorption Bands
-
Nitro Group (-NO₂): Strong, characteristic asymmetric and symmetric stretching vibrations are expected. For aromatic nitro compounds, these typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[6]
-
Ester Group (-COOCH₃): A strong C=O stretching band around 1730-1750 cm⁻¹ and C-O stretching bands in the 1300-1000 cm⁻¹ region.
-
C-H Stretching: Bands for aromatic and aliphatic C-H stretching will be observed above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.
-
C=N and C=C Stretching: Vibrations associated with the pyrazole ring will appear in the 1600-1400 cm⁻¹ region.
Cross-Validation of Analytical Data: A Comparative Summary
The true power of this multi-technique approach lies in the cross-validation of the data obtained from each method.[1] A consistent and coherent picture across all techniques provides a high degree of confidence in the identity, purity, and structure of this compound. The table below summarizes the key validation parameters and how each technique contributes to the overall analytical assessment, in accordance with ICH Q2(R1) guidelines.[14][15][16]
| Validation Parameter | HPLC-UV | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Specificity/Selectivity | High (Chromatographic separation) | Very High (Chromatography + Mass Spec) | Very High (Unique chemical shifts) | Moderate (Functional group specific) |
| Identification | Based on retention time | Definitive (Fragmentation pattern) | Definitive (Structural elucidation) | Confirmatory (Functional groups) |
| Quantification | Excellent (Linearity, Accuracy, Precision) | Good (with appropriate internal standards) | Possible (qNMR) | Not typically used for quantification |
| Purity Assessment | Primary method (Area % or external standard) | Good for volatile impurities | Good for detecting major impurities | Not suitable for purity assessment |
| Linearity & Range | R² > 0.999 | R² > 0.995 | Applicable for qNMR | Not applicable |
| Accuracy (% Recovery) | 98-102% | 95-105% | N/A | Not applicable |
| Precision (%RSD) | < 2% | < 5% | N/A | Not applicable |
| Robustness | Assessed by varying method parameters | Assessed by varying method parameters | Generally robust | Generally robust |
Conclusion: An Integrated Approach to Analytical Excellence
The characterization of a critical pharmaceutical intermediate like this compound demands a rigorous and multi-faceted analytical approach. This guide has detailed the application of four orthogonal techniques—HPLC, GC-MS, NMR, and FTIR—each providing unique and complementary information.
-
HPLC serves as the primary tool for quantitative analysis of purity and impurities.
-
GC-MS offers a powerful secondary method for identification and the analysis of volatile components.
-
NMR spectroscopy provides the definitive structural confirmation.
-
FTIR spectroscopy offers a rapid and straightforward confirmation of essential functional groups.
By cross-validating the results from these methods, researchers can build a comprehensive and scientifically sound data package that ensures the quality and consistency of the material. This integrated strategy not only satisfies regulatory expectations for thorough characterization but also provides a deep understanding of the molecule, which is invaluable for successful drug development. The principles and protocols outlined herein provide a robust framework for the analytical characterization and validation for this and other similarly complex heterocyclic compounds.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Safety Operating Guide
Navigating the Disposal of Methyl 1-Methyl-5-Nitro-1H-Pyrazole-3-Carboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, a compound that requires meticulous management due to its potential hazards. Adherence to these procedures is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Profile and Risk Assessment: Beyond the Label
Of greater significance is the growing body of scientific literature investigating nitropyrazoles as energetic materials.[1] The presence of the nitro group on the pyrazole ring suggests that this compound could possess explosive properties. Therefore, it is imperative to treat this compound with the heightened precautions afforded to potentially reactive and explosive materials.
Key considerations before initiating disposal:
-
Reactive Hazard: Due to its chemical structure (a nitro-substituted heterocyclic compound), this substance should be considered a potentially reactive hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it may fall under the EPA hazardous waste code D003 for reactivity .[2][3] Reactive wastes are unstable and can undergo violent reactions, and may detonate under certain conditions.[2]
-
Toxicity: Assume the compound is toxic and handle it with appropriate personal protective equipment (PPE) to prevent ingestion, inhalation, and skin contact.
-
Environmental Hazard: Improper disposal can lead to environmental contamination.[4][5][6] This compound should not be disposed of down the drain or in regular solid waste streams.
Quantitative Data for Disposal Planning
The following table summarizes key information for the safe handling and disposal of nitroaromatic compounds, which should be considered applicable to this compound in the absence of specific data.
| Parameter | Guideline/Value | Source(s) |
| EPA Hazardous Waste Code | Potentially D003 (Reactivity) | [2][3] |
| Occupational Exposure Limits | Not established. Handle with high caution to minimize exposure. | General Prudent Practices |
| Incompatible Materials | Strong oxidizing agents, strong bases, amines, strong reducing agents. | [7] |
| Primary Disposal Method | Licensed hazardous waste disposal facility (incineration is common for organic waste). | [8] |
Step-by-Step Disposal Protocol
This protocol outlines a self-validating system for the disposal of this compound, ensuring safety and compliance at each stage.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or other chemical-resistant gloves.
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step 2: Waste Characterization and Segregation
-
Designation: Designate all waste containing this compound as "Hazardous Waste."
-
Segregation: This waste must be segregated from other waste streams, particularly from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[7]
Step 3: Containerization and Labeling
-
Solid Waste:
-
Collect any unadulterated solid this compound in a dedicated, clean, and dry container made of a compatible material (e.g., glass or polyethylene).
-
The container must have a secure, screw-top lid.
-
-
Liquid Waste:
-
If the compound is in a solvent, collect it in a designated container for hazardous liquid waste.
-
Ensure the container material is compatible with the solvent.
-
Do not mix with other liquid waste streams unless you have confirmed compatibility.
-
-
Contaminated Materials:
-
Any materials contaminated with the compound (e.g., gloves, weighing paper, pipette tips) should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" label as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The words "Hazardous Waste."
-
The date accumulation started.
-
The associated hazards (e.g., "Toxic," "Irritant," "Potentially Reactive/Explosive").
-
-
Step 4: Storage
-
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[9]
-
The SAA should be in a well-ventilated, cool, and dry location, away from heat sources and incompatible materials.
-
Ensure secondary containment is in place to prevent spills.
Step 5: Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Department: Your EHS department is the primary resource for guidance on hazardous waste disposal at your facility. They will have established procedures and relationships with licensed hazardous waste disposal vendors.
-
Arrange for Pickup: Schedule a pickup of the hazardous waste with your EHS department or the approved hazardous waste contractor.
-
Provide Documentation: Be prepared to provide the SDS for any similar compounds and any other relevant safety information to the disposal company.
Decontamination Procedures
-
Glassware and Equipment: Triple-rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone, ethanol). Collect the rinsate as hazardous liquid waste.
-
Work Surfaces: Decontaminate work surfaces with a suitable solvent and absorbent pads. Dispose of the pads as contaminated solid waste.
-
Spills: In the event of a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actenviro.com [actenviro.com]
- 3. choicemedwaste.com [choicemedwaste.com]
- 4. Biological remediation of explosives and related nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate
A Researcher's Guide to Safely Handling Methyl 1-Methyl-5-Nitro-1H-Pyrazole-3-Carboxylate
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, nitrogen-containing heterocyclic compounds, such as pyrazole derivatives, are of significant interest due to their diverse biological activities. However, their synthesis and use, particularly when substituted with energetic functional groups like the nitro group, demand a rigorous and informed approach to laboratory safety.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. As Senior Application Scientists, our goal is to empower you with the knowledge to handle this compound safely and effectively, ensuring both personal safety and the integrity of your research.
Understanding the Risks: A Structural Perspective
This compound is a molecule that, while promising in its potential applications, presents a distinct hazard profile due to its constituent functional groups. The presence of a nitro group (NO2) on the pyrazole ring is a primary safety concern. Nitro compounds are known for their potential energetic properties and can be sensitive to heat, shock, or friction.[1] Furthermore, many organic nitro compounds are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[2] The pyrazole core, while a common scaffold in medicinal chemistry, can also exhibit biological activity that warrants careful handling to avoid unintended exposure.
A comprehensive risk assessment is therefore the foundational step before any experimental work commences. This involves not only understanding the inherent hazards of the compound but also considering the specific manipulations and quantities involved in your planned procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.
| Operation | Required PPE | Rationale |
| Handling Solids (Weighing, Transfer) | - Safety Goggles- Lab Coat (Flame-resistant recommended)- Nitrile Gloves (Double-gloving recommended)- Face Shield | Protection against accidental eye and skin contact with the solid compound. A face shield provides an additional layer of protection from splashes or airborne particles.[3][4] |
| Working with Solutions | - Chemical Splash Goggles- Lab Coat (Flame-resistant recommended)- Nitrile or Neoprene Gloves- Face Shield | Enhanced eye protection against splashes of the dissolved compound.[3] The choice of glove material should be guided by the solvent used. |
| Heating or Reactions Under Pressure | - Chemical Splash Goggles- Flame-Resistant Lab Coat- Heavy-Duty Insulated Gloves- Face Shield- Blast Shield | The energetic nature of nitro compounds necessitates extreme caution when heating or conducting reactions under pressure. A blast shield is essential to mitigate the risk of explosion. |
| Large-Scale Operations (>5g) | - Full-face Respirator with appropriate cartridges- Chemical-resistant Coveralls- Chemical-resistant Gloves and Boots | For larger quantities, the risk of significant exposure through inhalation or extensive skin contact increases, warranting enhanced respiratory and body protection.[5][6][7] |
A Note on Glove Selection: The choice of glove material is critical. While nitrile gloves offer good general protection for handling small quantities of solids and solutions, for prolonged exposure or when working with certain organic solvents, a more robust glove material like neoprene or Silver Shield may be necessary.[6] Always consult a glove compatibility chart for the specific solvents you are using.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: A Step-by-Step Guide for Safe Handling
A well-defined operational plan is crucial to minimize risks. The following steps provide a general framework that should be adapted to your specific experimental protocol.
-
Preparation and Pre-Handling Check:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.[8]
-
Have appropriate spill cleanup materials readily accessible.
-
-
Weighing and Transfer of Solid Compound:
-
Perform all manipulations of the solid compound within a fume hood to prevent inhalation of dust.
-
Use anti-static weighing paper or a container to minimize the risk of ignition from static discharge.
-
Carefully transfer the weighed solid to the reaction vessel using a powder funnel.
-
Clean any residual solid from the spatula and weighing paper with a suitable solvent and add the rinsings to the reaction vessel.
-
-
Dissolution and Reaction:
-
Add solvents slowly and in a controlled manner.
-
If the dissolution or reaction is exothermic, use an ice bath to moderate the temperature.
-
Ensure the reaction vessel is equipped with a condenser if heating is required.
-
Continuously monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.
-
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.
Chemical Spills
-
Minor Spill (<1g of solid or <100mL of dilute solution in a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Collect the contaminated absorbent in a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill (>1g of solid or >100mL of solution, or any spill outside a fume hood):
Personal Exposure
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound if available, or as much information as possible about the chemical.[9]
-
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Decontamination of Glassware:
-
Rinse glassware with a suitable organic solvent and collect the rinsate as hazardous waste.
-
Then, wash with soap and water.
-
For the ultimate disposal of nitro-containing waste, chemical degradation to less hazardous compounds is a viable option. One common method involves reduction of the nitro group to an amine.[13] However, such procedures should only be carried out by trained personnel following a validated protocol. Consult your institution's environmental health and safety office for specific guidance on the disposal of nitro compound waste.
Conclusion: A Culture of Safety
The safe handling of this compound, and indeed any novel chemical, is not merely a matter of following a checklist. It is about fostering a deep-seated culture of safety that is proactive, informed, and vigilant. By understanding the inherent risks, diligently using the correct PPE, adhering to a well-thought-out operational plan, and being prepared for emergencies, you can confidently and safely advance your research.
References
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. pharmtech.com [pharmtech.com]
- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
